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  • Product: Ethyl sulfamate
  • CAS: 4403-49-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of the Sulfamate Moiety

An In-Depth Technical Guide to the Synthesis of Ethyl Sulfamate for Research Applications In the landscape of modern medicinal chemistry, the sulfamate functional group (–O–SO₂NH₂) has emerged as a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl Sulfamate for Research Applications

In the landscape of modern medicinal chemistry, the sulfamate functional group (–O–SO₂NH₂) has emerged as a critical pharmacophore, prized for its unique biochemical properties and therapeutic potential. As bioisosteres of sulfonamides and sulfates, sulfamate derivatives are instrumental in the design of potent enzyme inhibitors.[1][2] They are particularly recognized for their ability to target key enzymes like steroid sulfatase (STS) and carbonic anhydrases, making them invaluable scaffolds in the development of treatments for hormone-dependent cancers, glaucoma, and epilepsy.[2][3][4] Ethyl sulfamate (C₂H₇NO₃S) serves as a foundational building block and a simple model compound within this class, offering a platform for developing more complex, biologically active molecules.[1][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the primary synthetic routes to ethyl sulfamate for research and development applications. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on reaction mechanisms, process optimization, safety, and the validation of the final product to ensure scientific integrity.

Chapter 1: Foundational Synthetic Strategies

The direct synthesis of ethyl sulfamate in a laboratory setting is primarily achieved through two classical and well-established pathways: the direct esterification of sulfamic acid and the amination of an ethyl hydrogen sulfate intermediate.[1] The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Method A: Direct Esterification of Sulfamic Acid with Ethanol

This method represents the most straightforward approach, involving the direct reaction of sulfamic acid with ethanol.[1] While seemingly simple, the reaction is an equilibrium process that requires careful control to drive it towards the product.

Mechanistic Considerations: The reaction proceeds via acid-catalyzed esterification. Sulfamic acid can act as its own catalyst, protonating another molecule of sulfamic acid to create a more reactive electrophile, or an external acid catalyst can be added. Ethanol, acting as a nucleophile, then attacks the electrophilic sulfur atom, leading to the displacement of a water molecule and the formation of the ethyl sulfamate ester.

// Invisible edges for layout edge [style=invis]; SA1 -> Ethanol; Ethanol -> Product; } Diagram 1: Proposed Mechanism for Direct Esterification

Causality in Experimental Design:

  • Catalyst: While sulfamic acid can self-catalyze, stronger acids like sulfuric acid can be used to accelerate the reaction. However, this introduces a hazardous substance and can lead to side products if not carefully controlled. The use of sulfamic acid itself is often considered a "green chemistry" approach as it is a less corrosive and hazardous solid acid.[1]

  • Water Removal: As a condensation reaction, the removal of water is critical to shift the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) or by using a dehydrating agent.

  • Temperature: The reaction requires heating to proceed at a reasonable rate, but excessive temperatures can lead to the decomposition of sulfamic acid or the product.

Method B: Amination of Ethyl Hydrogen Sulfate

This two-step approach first involves the synthesis of ethyl hydrogen sulfate (also known as ethylsulfuric acid) from ethanol and sulfuric acid, followed by amination to yield the final product.[1][6]

Step 1: Formation of Ethyl Hydrogen Sulfate Ethanol reacts with concentrated sulfuric acid in a highly exothermic reaction to form ethyl hydrogen sulfate.[7][8]

C₂H₅OH + H₂SO₄ ⇌ C₂H₅OSO₃H + H₂O

Causality in Experimental Design:

  • Temperature Control: This is the most critical parameter. The reaction must be kept below 140°C.[7] If the temperature rises, the ethyl hydrogen sulfate intermediate will react with excess ethanol to form the major byproduct, diethyl ether.[7][8] Above 170°C, elimination to form ethylene becomes the dominant pathway.[7] Therefore, slow, dropwise addition of sulfuric acid to cooled ethanol is mandatory.

Step 2: Amination The ethyl hydrogen sulfate intermediate is then reacted with an ammonia source (e.g., aqueous ammonia) to form ethyl sulfamate.[6] The amine group acts as a nucleophile, displacing the hydroxyl group from the sulfate moiety.

C₂H₅OSO₃H + NH₃ → C₂H₅OSO₂NH₂ + H₂O

Chapter 2: Modern Approaches to Sulfamoylation

While classical methods are effective, they can lack generality and may require harsh conditions. Modern organic synthesis has introduced milder and more versatile reagents for the preparation of sulfamates.

Method C: Sulfamoylation via Activated Transfer Reagents

This strategy relies on using a pre-activated, bench-stable reagent that can efficiently transfer the sulfamoyl group (–SO₂NH₂) to an alcohol. A prime example is hexafluoroisopropyl sulfamate (HFIPS).[9][10]

Mechanistic Advantage: HFIPS is a highly effective sulfamoylating agent because hexafluoroisopropanol (HFIP) is an excellent leaving group due to the electron-withdrawing nature of the two trifluoromethyl groups. The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups.[10] The primary byproduct, HFIP, is volatile and can be easily removed.[10] This method avoids the use of unstable reagents like sulfamoyl chloride.[10]

// Nodes Start [label="Select Synthesis Route\n(e.g., Method A, B, or C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Setup:\n- Charge Reagents\n- Control Temperature\n- Monitor Progress (TLC, LCMS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Reaction Workup:\n- Quench Reaction\n- Phase Separation/Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Product Validation:\n- NMR (¹H, ¹³C)\n- IR Spectroscopy\n- Mass Spectrometry\n- Melting Point", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Pure Ethyl Sulfamate", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Characterization [color="#5F6368"]; Characterization -> Final [color="#5F6368"]; } Diagram 2: General Workflow for Sulfamate Synthesis

Chapter 3: Comparative Analysis of Synthesis Methods

The selection of a synthetic route is a strategic decision based on balancing multiple factors. The table below summarizes the key attributes of the described methods.

FeatureMethod A: Direct EsterificationMethod B: Amination of EHSMethod C: HFIPS Transfer
Starting Materials Sulfamic Acid, EthanolEthanol, Sulfuric Acid, AmmoniaEthanol, HFIPS
Reaction Conditions High Temperature, CatalystLow Temp (Step 1), Mild (Step 2)Mild, Room Temperature
Key Advantage Atom economical, few stepsUtilizes basic, inexpensive reagentsHigh yield, excellent functional group tolerance, mild conditions[10]
Key Disadvantage Equilibrium-limited, requires water removalStrict temperature control needed, highly exothermic[7]Requires synthesis of the HFIPS reagent
Safety Profile ModerateHigh (Conc. H₂SO₄)Moderate (HFIP byproduct)
Ideal Application Large-scale synthesis where cost is paramountWhen basic starting materials are readily availableResearch-scale synthesis requiring high purity and mild conditions

Chapter 4: Detailed Experimental Protocol (Method B)

This section provides a representative, step-by-step protocol for the synthesis of ethyl sulfamate via the amination of ethyl hydrogen sulfate. This method is chosen for its reliance on fundamental reagents common to most research labs.

Materials and Reagents:

  • Ethanol (anhydrous, 200 proof)

  • Sulfuric Acid (concentrated, 98%)

  • Ammonium Hydroxide (concentrated, ~28-30%)

  • Sodium Bicarbonate (Saturated Solution)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

  • Ice

Safety Precautions:

  • This procedure must be performed in a certified chemical fume hood.

  • Concentrated sulfuric acid is extremely corrosive and causes severe burns. The reaction with ethanol is highly exothermic. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.[11][12]

  • Concentrated ammonium hydroxide is corrosive and has a pungent, irritating vapor. Avoid inhalation.[11]

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

Step-by-Step Procedure:

Part 1: Synthesis of Ethyl Hydrogen Sulfate (EHS)

  • Place 50 mL of anhydrous ethanol into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice/water bath to 0-5 °C.

  • While stirring vigorously, add 25 mL of concentrated sulfuric acid dropwise via an addition funnel over a period of 30-45 minutes. Crucial: Monitor the internal temperature closely and ensure it does not exceed 10 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for 2 hours to ensure the reaction goes to completion. The resulting viscous liquid is the crude ethyl hydrogen sulfate intermediate.

Part 2: Amination to Ethyl Sulfamate

  • Prepare a large beaker (1 L) with a mixture of 200 mL of concentrated ammonium hydroxide and ~200 g of crushed ice. Stir this mixture mechanically in the fume hood.

  • Slowly and carefully pour the crude EHS solution from Part 1 into the vigorously stirring ice/ammonia mixture. This neutralization is highly exothermic; a slow addition rate is essential to control the temperature.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them sequentially with deionized water (1 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Part 3: Purification and Characterization

  • The resulting crude product will likely be a solid or a semi-solid.

  • Purification: Recrystallization is the preferred method. A suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes) should be determined on a small scale. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Validation: The identity and purity of the final product, a solid at room temperature, should be confirmed by:

    • ¹H NMR: To confirm the presence of the ethyl group (triplet and quartet) and the NH₂ protons.

    • IR Spectroscopy: To identify the characteristic S=O and N-H stretches.

    • Melting Point: Compare with the literature value (approx. 56-58 °C).

Conclusion

The synthesis of ethyl sulfamate is a foundational technique for researchers exploring the vast potential of the sulfamate pharmacophore. While classical methods involving direct esterification or amination of intermediates are robust and cost-effective, modern approaches using transfer reagents offer unparalleled mildness and efficiency for delicate substrates.[1][9][10] A successful synthesis hinges not just on following a protocol, but on understanding the underlying chemical principles—from controlling reaction equilibria and managing exotherms to selecting the appropriate purification strategy. By applying the principles of causality and safety discussed in this guide, researchers can reliably produce high-purity ethyl sulfamate, enabling the next wave of discoveries in drug development.

References

  • Benchchem. Ethyl Sulfamate | CAS 4403-49-0.

  • Purohit, A., & Potter, B. V. L. (2017). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 60(19), 7949-7966. Available from:

  • CymitQuimica. (2023). SAFETY DATA SHEET - Sodium sulfamate.

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Ethyl methanesulfonate.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diethyl sulfate.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ethyl 4-isoxazolecarboxylate.

  • Sharpe, R. J., et al. (2018). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. Beilstein Journal of Organic Chemistry, 14, 238-244. Available from:

  • Wikipedia. Ethyl sulfate.

  • El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 177, 234-246. Available from:

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Sodium Sulfamate.

  • CymitQuimica. Ethyl sulfamate.

  • El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. ResearchGate. Available from:

  • MacSphere by McMaster University Library. (2022). Synthesis and Applications of Sulfamates and Related Functionalities.

  • Patsnap Synapse. (2024). What is the mechanism of Aminated ethyl sulfuric acid?.

  • Organic Chemistry Portal. (2021). Synthesis of sulfamates.

  • Google Patents. (1920). US1339947A - Process of making ethyl sulfates.

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373-3378. Available from:

  • Keepa Chemist. (2020). SODIUM ETHYL SULFATE SYNTHESIS part 1. YouTube.

  • Thermo Fisher Scientific. (n.d.). Determination of Ethyl Sulfate Impurity in Indinavir Sulfate Drug Using Ion Chromatography. Application Note 284.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl sulfamate (C₂H₇NO₃S), the ethyl ester of sulfamic acid, is a versatile chemical entity with growing significance in organic synthesis and med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl sulfamate (C₂H₇NO₃S), the ethyl ester of sulfamic acid, is a versatile chemical entity with growing significance in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications. We will delve into its synthesis, explore its reactivity profile as both a nucleophile and an electrophile, and detail its role as a directing group in C-H functionalization and as a pharmacophore in drug design. This document is intended to be a valuable resource for researchers leveraging the unique characteristics of ethyl sulfamate in their work.

Introduction

The sulfamate functional group has emerged as a critical moiety in a range of chemical applications, from serving as a bioisostere for sulfonamides in drug candidates to acting as a versatile precursor in organic synthesis.[1] Ethyl sulfamate, as a fundamental example of an alkyl sulfamate, provides an accessible platform for understanding the chemical behavior of this functional group. Its reactivity is characterized by a delicate interplay between the nucleophilic nitrogen atom and the electrophilic centers at the sulfur atom and the α-carbon of the ethyl group, allowing for a diverse range of chemical transformations.[1] This guide will provide a detailed exploration of these properties, offering both theoretical understanding and practical insights for laboratory applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physical Properties

Ethyl sulfamate is a solid at room temperature.[1] While comprehensive experimental data is not widely published, some key properties are summarized below.

PropertyValueSource(s)
CAS Number 4403-49-0[2]
Molecular Formula C₂H₇NO₃S[1]
Molecular Weight 125.14 g/mol [1]
Appearance Solid[1][2]
Storage Temperature 2-8°C, in a dry environment[1]

Further experimental determination of properties such as melting point, boiling point, and solubility in various organic solvents is recommended for specific applications.

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of ethyl sulfamate. The expected spectral features are outlined below.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of ethyl sulfamate is expected to show three distinct signals: a triplet corresponding to the methyl protons (CH₃), a quartet for the methylene protons (CH₂), and a broad singlet for the amine protons (NH₂). The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfamate groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display two signals corresponding to the two carbon environments: the methyl carbon and the methylene carbon. The carbon attached to the oxygen atom will appear at a higher chemical shift (downfield) due to the deshielding effect of the oxygen.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of ethyl sulfamate will exhibit characteristic absorption bands. Key vibrational modes include:

  • N-H stretching: around 3300-3400 cm⁻¹ (typically two bands for a primary amine).

  • C-H stretching: just below 3000 cm⁻¹.

  • S=O stretching (asymmetric and symmetric): strong absorptions in the regions of 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

  • S-O-C stretching: in the fingerprint region.

Mass Spectrometry (MS): Electron ionization mass spectrometry of ethyl sulfamate will likely show the molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern would be expected to involve the loss of ethoxy (•OCH₂CH₃) or ethyl (•CH₂CH₃) radicals, as well as cleavage of the S-N bond.

Synthesis of Ethyl Sulfamate

Several synthetic routes to ethyl sulfamate have been developed, offering flexibility in terms of starting materials and reaction conditions.

Esterification of Sulfamic Acid with Ethanol

A direct and common method for the synthesis of ethyl sulfamate is the esterification of sulfamic acid with ethanol. This reaction is typically facilitated by a catalyst to improve the reaction rate and yield.[1]

Reaction Scheme: H₂NSO₃H + CH₃CH₂OH ⇌ H₂NSO₂OCH₂CH₃ + H₂O

Causality Behind Experimental Choices:

  • Catalyst: While the reaction can proceed without a catalyst, acidic catalysts are often employed to protonate the carbonyl oxygen of the sulfamic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. Interestingly, sulfamic acid itself can act as a "green" and efficient catalyst in some esterification reactions due to its non-corrosive nature and ease of handling.[1]

  • Reaction Conditions: To drive the equilibrium towards the product side, it is common to use an excess of ethanol or to remove the water formed during the reaction, for example, by azeotropic distillation.

Amination of Ethyl Hydrogen Sulfate

An alternative route involves the amination of an ethyl hydrogen sulfate precursor.[1] This method proceeds in two conceptual steps: the formation of ethyl hydrogen sulfate and its subsequent reaction with an amine source.

Reaction Scheme:

  • CH₃CH₂OH + H₂SO₄ → CH₃CH₂OSO₃H + H₂O

  • CH₃CH₂OSO₃H + NH₃ → H₂NSO₂OCH₂CH₃ + H₂SO₄

Causality Behind Experimental Choices:

  • Precursor Formation: Ethyl hydrogen sulfate is typically prepared by reacting ethanol with sulfuric acid.[1]

  • Amination Step: The nucleophilic nitrogen of ammonia attacks the electrophilic ethyl group of ethyl hydrogen sulfate, leading to the displacement of the hydrogen sulfate leaving group.[1] The choice of solvent and temperature for this step is critical to control the reaction rate and minimize side reactions.

General Protocol for Sulfamate Ester Synthesis

A general and modern approach for the synthesis of N-substituted sulfamate esters, which can be adapted for the synthesis of ethyl sulfamate, involves the activation of sulfamic acid salts.[3]

Experimental Protocol: Synthesis of a Sulfamate Ester via Activation of a Sulfamic Acid Salt

  • Formation of the Sulfamic Acid Salt: To a solution of the amine (1.0 equiv) in acetonitrile (0.33 M) at 0 °C, add sulfur trioxide pyridine complex (1.0 equiv).

  • Add triethylamine (1.5 equiv) and stir the reaction mixture for 30 minutes, allowing it to warm to room temperature. The resulting sulfamic acid salt can often be isolated or used in the next step directly.

  • Esterification: In a separate flask, combine the sulfamic acid salt (1.5 equiv), the alcohol (in this case, ethanol, 1.0 equiv), triethylamine (3.0 equiv), and triphenylphosphine oxide (1.65 equiv) in dichloromethane.

  • Cool the mixture to -78 °C and add triflic anhydride (1.5 equiv) dropwise.

  • Allow the reaction to stir for 18 hours, gradually warming to room temperature.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired sulfamate ester.

This protocol is a general procedure and may require optimization for the specific synthesis of ethyl sulfamate.

Chemical Reactivity

The reactivity of ethyl sulfamate is dictated by the presence of multiple functional groups, leading to a rich and diverse chemical behavior.

Nucleophilic Reactivity at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the sulfamate group imparts nucleophilic character to the molecule.[1] This allows for reactions with various electrophiles.

The nitrogen atom can be alkylated using alkylating agents such as alkyl halides. The reaction proceeds via a standard Sₙ2 mechanism.

Reaction Scheme: H₂NSO₂OCH₂CH₃ + R-X → R-NHSO₂OCH₂CH₃ + HX

Experimental Protocol: N-Alkylation with Methyl Iodide

  • To a solution of ethyl sulfamate (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or THF), add a non-nucleophilic base such as sodium hydride (1.1 equiv) at 0 °C to deprotonate the nitrogen.

  • After stirring for a short period, add methyl iodide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated, followed by purification to yield the N-methylated product.[1][4]

Similarly, the nitrogen atom can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base.[5]

Reaction Scheme: H₂NSO₂OCH₂CH₃ + R-COCl → R-CONHSO₂OCH₂CH₃ + HCl

Experimental Protocol: N-Acylation with Acetyl Chloride

  • Dissolve ethyl sulfamate (1.0 equiv) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add a base, for example, pyridine or triethylamine (1.2 equiv), to the solution.

  • Cool the mixture to 0 °C and add acetyl chloride (1.1 equiv) dropwise.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup to remove the base hydrochloride salt and isolate the N-acylated product.[6]

Electrophilic Reactivity

Ethyl sulfamate also possesses electrophilic centers, primarily at the sulfur atom and the α-carbon of the ethyl group.

The sulfur atom is highly electrophilic and can be attacked by strong nucleophiles, leading to the displacement of the ethoxy group. This type of reactivity is fundamental to the role of sulfamates as sulfamoylating agents.

G

Strong nucleophiles can also attack the α-carbon of the ethyl group in an Sₙ2 reaction, with the sulfamate anion acting as the leaving group. This makes ethyl sulfamate a potential ethylating agent, similar in reactivity to other ethyl esters.

G

Hydrolysis

The stability of ethyl sulfamate towards hydrolysis is pH-dependent.

  • Acidic Conditions: Under acidic conditions, the hydrolysis of sulfamate esters is generally slow. The mechanism likely involves protonation of the nitrogen or an oxygen atom, followed by nucleophilic attack of water.

  • Basic Conditions: In alkaline media, the hydrolysis rate increases. The mechanism can proceed via a dissociative pathway (E1cB) involving deprotonation of the nitrogen followed by elimination of the ethoxide, or through direct nucleophilic attack of hydroxide on the sulfur atom.[7]

The kinetics of hydrolysis for ethyl oxamate in alkaline medium have been shown to follow an irreversible first-order consecutive pathway.[8] A similar detailed kinetic study for ethyl sulfamate would be beneficial for understanding its stability profile.

Thermal Decomposition

Applications in Research and Development

The unique reactivity of ethyl sulfamate has led to its use in several areas of chemical research, particularly in medicinal chemistry and organic synthesis.

Role in Medicinal Chemistry

The sulfamate moiety is a key pharmacophore in a number of clinically important drugs and drug candidates.[10][13][14]

  • Enzyme Inhibition: Sulfamate derivatives are well-known inhibitors of steroid sulfatase (STS) and carbonic anhydrases.[1] The sulfamate group can mimic the binding of sulfate and can form covalent bonds with active site residues, leading to irreversible inhibition. This has been exploited in the development of treatments for hormone-dependent cancers.[15]

  • Bioisosterism: The sulfamate group can act as a bioisostere for sulfonamides, offering a different pharmacokinetic and pharmacodynamic profile while maintaining key interactions with biological targets.

Directing Group in C-H Functionalization

A significant recent application of sulfamate esters is their use as directing groups in C-H functionalization reactions. This strategy allows for the selective activation and functionalization of otherwise unreactive C-H bonds. The sulfamate group can position a reactive intermediate, often a radical or a metal catalyst, in proximity to a specific C-H bond, leading to site-selective reactions.

G

This approach has been successfully used to achieve selective chlorination, amination, and other transformations at positions remote from the sulfamate group.[3][16]

Safety and Handling

According to available safety data, ethyl sulfamate should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[1]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move person into fresh air and keep comfortable for breathing.

    • Ingestion: Call a poison center or doctor if you feel unwell.[2]

Always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.

Conclusion

Ethyl sulfamate is a compound with a rich and varied chemical profile. Its dual nucleophilic and electrophilic nature, coupled with its ability to act as a directing group, makes it a valuable tool for organic chemists. Its relevance as a pharmacophore in medicinal chemistry further underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in research and development. Further detailed experimental studies on its physicochemical properties and reaction kinetics will undoubtedly continue to expand its utility in the scientific community.

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Foundational

An In-depth Technical Guide to the Biological Activity of Sulfamates

A Senior Application Scientist's Perspective on Mechanism, Therapeutic Potential, and Experimental Validation Introduction The sulfamate moiety (-O-SO2NH2) has emerged as a critical pharmacophore in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Mechanism, Therapeutic Potential, and Experimental Validation

Introduction

The sulfamate moiety (-O-SO2NH2) has emerged as a critical pharmacophore in modern drug discovery, demonstrating a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the biological activities of sulfamate-containing compounds, with a particular focus on their roles as potent enzyme inhibitors. We will delve into the mechanistic underpinnings of their interactions with key biological targets, explore their therapeutic potential in oncology and beyond, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of sulfamate-based agents.

Core Mechanisms of Action: Dual Inhibition of Steroid Sulfatase and Carbonic Anhydrases

The therapeutic efficacy of many sulfamate derivatives stems from their ability to inhibit two key enzyme families: steroid sulfatase (STS) and carbonic anhydrases (CAs).[2][3] This dual-inhibitory action provides a multi-pronged approach to cancer therapy, particularly in hormone-dependent cancers.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a crucial enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by converting inactive steroid sulfates into their active forms.[4][5] In hormone-dependent cancers like breast and prostate cancer, STS activity is often upregulated, providing a steady supply of hormones that fuel tumor growth.[5][6]

Sulfamate-containing compounds, such as estrone-3-O-sulfamate (EMATE), act as potent, irreversible inhibitors of STS.[4] The mechanism of inhibition involves the sulfamate group mimicking the endogenous sulfate substrate. Within the active site of STS, the sulfamate moiety is thought to undergo enzymatic cleavage, leading to a reactive sulfamoyl species that covalently modifies a key formylglycine residue, thereby irreversibly inactivating the enzyme.[5]

STS_Inhibition cluster_0 Cellular Environment cluster_1 Inhibitory Action Inactive_Steroid_Sulfate Inactive Steroid Sulfate (e.g., E1S) STS Steroid Sulfatase (STS) Inactive_Steroid_Sulfate->STS Substrate Active_Steroid Active Steroid (e.g., Estrone) STS->Active_Steroid Catalyzes STS_Inactive Irreversibly Inactivated STS STS->STS_Inactive Irreversible Modification Tumor_Growth Tumor Growth (Hormone-Dependent) Active_Steroid->Tumor_Growth Promotes Ethyl_Sulfamate Sulfamate Inhibitor (e.g., EMATE) Ethyl_Sulfamate->STS Binds to Active Site

Caption: Mechanism of Steroid Sulfatase (STS) Inhibition by Sulfamates.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] They are involved in various physiological processes, and certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9][10]

Sulfamates act as potent inhibitors of several CA isoforms.[9][11] The sulfamate group coordinates with the zinc ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction.[1] This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

CA_Inhibition cluster_0 Tumor Microenvironment cluster_1 Inhibitory Action CO2 CO2 + H2O CA_IX_XII Carbonic Anhydrase (CA IX, XII) CO2->CA_IX_XII Substrate H_HCO3 H+ + HCO3- CA_IX_XII->H_HCO3 Catalyzes CA_Inactive Inhibited CA CA_IX_XII->CA_Inactive Inhibition Acidic_TME Acidic Tumor Microenvironment H_HCO3->Acidic_TME Contributes to Tumor_Progression Tumor Progression & Metastasis Acidic_TME->Tumor_Progression Promotes Sulfamate_Inhibitor Sulfamate Inhibitor Sulfamate_Inhibitor->CA_IX_XII Binds to Zn2+ in Active Site

Caption: Mechanism of Carbonic Anhydrase (CA) Inhibition by Sulfamates.

Therapeutic Potential and Applications

The dual inhibitory activity of sulfamates against STS and CAs makes them highly promising candidates for anticancer therapies.[2][3] Several sulfamate derivatives have been investigated in preclinical and clinical studies for the treatment of various cancers.

CompoundTarget(s)Therapeutic AreaKey Findings
Irosustat (STX64) STS, CA IIHormone-dependent breast cancer, Endometrial cancerPotent STS inhibitor, has undergone clinical trials.[12]
EMATE STSBreast CancerOne of the most potent STS inhibitors, but limited by estrogenic side effects.[4]
Topiramate CAsEpilepsy, MigraineClinically used anticonvulsant with CA inhibitory activity.[10]
Coumarin-based Sulfamates STS, CAsCancerExhibit high inhibitory potency against STS with reduced estrogenic properties compared to EMATE.[4]
Experimental Workflow for Evaluating Dual Inhibitory Activity

Experimental_Workflow Workflow for Assessing Dual STS and CA Inhibition Start Start: Synthesized Sulfamate Compound STS_Assay In Vitro Steroid Sulfatase (STS) Assay Start->STS_Assay CA_Assay In Vitro Carbonic Anhydrase (CA) Assay Start->CA_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MCF-7) STS_Assay->Cell_Based_Assay Determine IC50 CA_Assay->Cell_Based_Assay Determine Ki In_Vivo_Studies In Vivo Xenograft Model Cell_Based_Assay->In_Vivo_Studies Evaluate Antiproliferative Activity End End: Lead Candidate Identification In_Vivo_Studies->End Assess Antitumor Efficacy

Caption: A streamlined workflow for the preclinical evaluation of sulfamate-based dual inhibitors.

Toxicological Profile

While sulfamate derivatives show significant therapeutic promise, a thorough understanding of their toxicological profile is essential. For instance, early STS inhibitors like EMATE exhibited potent estrogenic properties, limiting their clinical utility.[4] More recent research has focused on developing non-steroidal sulfamate inhibitors to mitigate these off-target effects.[4] Another consideration is the potential for ethyl sulfamate to be metabolized to ethyl sulfate, a reactive metabolite that could potentially alkylate biological macromolecules, although this is more associated with ethanol metabolism.[13]

Potential ToxicityMechanismMitigation Strategy
Estrogenicity Interaction with estrogen receptors.Design of non-steroidal sulfamate inhibitors.[4]
Off-target CA Inhibition Lack of isoform selectivity can lead to side effects.Structure-activity relationship studies to design isoform-selective inhibitors.[11]
Metabolite Reactivity Potential for formation of reactive metabolites like ethyl sulfate.[13]Further toxicological studies are needed to fully assess this risk.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against carbonic anhydrase, based on the enzyme's esterase activity.[7][8]

Materials and Reagents:

  • Carbonic Anhydrase (human erythrocyte, e.g., Sigma-Aldrich C4396)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of CA in cold Assay Buffer.

    • Prepare a 3 mM stock solution of p-NPA in acetonitrile or DMSO (prepare fresh daily).

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the components listed above (except the substrate) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes.[7]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition using the formula: % Inhibition = [(Vmax activity - Vinhibitor) / Vmax activity] * 100.[7]

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Steroid Sulfatase Activity Assay

This protocol outlines a method to measure the activity of STS in cell lysates or with purified enzyme using a colorimetric substrate.[14][15]

Materials and Reagents:

  • Sulfatase Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • Sulfatase Substrate (e.g., p-nitrocatechol sulfate)

  • Stop/Developing Solution (e.g., 1 N NaOH)

  • Cell lysate or purified STS enzyme

  • Test compound (dissolved in a suitable solvent)

  • 96-well clear, flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation:

    • Prepare cell lysates from a suitable cell line (e.g., HEK-293 cells transfected with STS).

    • Determine the protein concentration of the lysate.

  • Standard Curve Preparation:

    • Prepare a standard curve using a known concentration of the product (e.g., 4-nitrocatechol) to quantify the enzyme activity.

  • Assay Plate Setup:

    • Add the desired amount of cell lysate or purified enzyme to the wells.

    • Add various concentrations of the test compound or vehicle control.

    • Bring the total volume in each well to a consistent level with the Sulfatase Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate at 37°C for a specified time to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the Sulfatase Substrate to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.[15]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding the Stop/Developing Solution.

    • Measure the absorbance at 515 nm.[14]

  • Data Analysis:

    • Calculate the amount of product formed using the standard curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Conclusion

Sulfamate-based compounds represent a versatile and potent class of molecules with significant therapeutic potential, particularly in the field of oncology. Their ability to dually inhibit steroid sulfatase and carbonic anhydrases provides a powerful mechanism for combating hormone-dependent cancers and overcoming the challenges of the tumor microenvironment. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of novel sulfamate derivatives. As our understanding of the intricate roles of STS and CAs in disease continues to evolve, so too will the opportunities for designing next-generation sulfamate inhibitors with enhanced efficacy and improved safety profiles.

References

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Exploratory

The Pivotal Role of the Sulfamate Moiety in Modern Medicinal Chemistry: A Technical Guide

Abstract The sulfamate functional group, once a niche moiety, has emerged as a cornerstone in contemporary drug discovery and medicinal chemistry. Its unique physicochemical properties and versatile reactivity have posit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfamate functional group, once a niche moiety, has emerged as a cornerstone in contemporary drug discovery and medicinal chemistry. Its unique physicochemical properties and versatile reactivity have positioned it as a critical pharmacophore and a powerful tool in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted roles of sulfamate derivatives, with a specific focus on ethyl sulfamate as a foundational structure. We will dissect its mechanism of action as an enzyme inhibitor, its strategic application as a prodrug to enhance pharmacokinetic profiles, and its utility as a directing group in complex organic synthesis. Through a detailed analysis of key experimental protocols and case studies, this guide will illuminate the causal relationships between the sulfamate structure and its biological activity, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Ascendance of the Sulfamate Moiety

The sulfamate group (-O-SO₂NH₂) has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with sulfonamides and its ability to engage in key biological interactions.[1][2] Unlike the more common sulfonamide group, the sulfamate ester offers a distinct electronic and steric profile, enabling unique binding modes with various enzymatic targets.[3] This has led to the development of a plethora of sulfamate-containing drugs and clinical candidates with diverse therapeutic applications, including anticancer, antiviral, and antiepileptic agents.[2][4] Ethyl sulfamate, a simple yet illustrative example, serves as an excellent model to understand the fundamental principles governing the application of this functional group in drug design.

The Sulfamate Pharmacophore: A Master Key for Enzyme Inhibition

A primary role of the sulfamate moiety in drug discovery is its function as a potent enzyme inhibitor. Its ability to mimic the transition state of substrate hydrolysis or to directly coordinate with metal centers in enzyme active sites makes it a powerful warhead for inhibitor design.

Carbonic Anhydrase Inhibition: A Tale of Zinc Coordination

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[5][6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer therapies.[7][8] Sulfamate derivatives have emerged as highly effective CA inhibitors.[7]

The inhibitory mechanism hinges on the coordination of the sulfamate group to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for catalysis.[1][5] This interaction is analogous to that of the well-established primary sulfonamide inhibitors.

Key Mechanistic Insight: The nitrogen atom of the sulfamate group, along with the sulfonyl oxygens, forms a stable coordination complex with the zinc ion. The ethyl group (or other substituents) can then be modified to achieve isoform selectivity by exploiting differences in the topology of the active site entrance among various CAs.[9]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to assess the inhibitory potency of sulfamate derivatives against CAs is a stopped-flow CO₂ hydration assay.

Methodology:

  • Enzyme Preparation: Recombinant human CA isoenzymes (e.g., hCA II, hCA IX) are purified and their concentrations determined.

  • Inhibitor Preparation: Ethyl sulfamate derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared.

  • Assay Buffer: A pH indicator dye (e.g., p-nitrophenol) is included in the assay buffer to monitor changes in pH resulting from the hydration of CO₂.

  • Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis: Initial reaction rates are calculated. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the reaction rates against the inhibitor concentrations.

Steroid Sulfatase Inhibition: Irreversible Inactivation for Hormone-Dependent Cancers

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S), to their active forms (e.g., estrone).[10][11] STS is a key target in the treatment of hormone-dependent cancers like breast and prostate cancer.[2][3]

Aryl O-sulfamates, including derivatives of ethyl sulfamate, act as potent, irreversible inhibitors of STS.[10]

Key Mechanistic Insight: The sulfamate moiety of the inhibitor is recognized by the STS active site. The enzyme then initiates a catalytic process that results in the transfer of the sulfamoyl group to a formylglycine residue within the active site, leading to covalent and irreversible inactivation of the enzyme.[1]

The Sulfamate as a Strategic Prodrug Moiety

The physicochemical properties of a drug candidate are paramount to its success.[12][13] The sulfamate group can be strategically employed as a prodrug moiety to enhance properties such as solubility, membrane permeability, and oral bioavailability.[14][15]

Enhancing Bioavailability and Targeting

A key advantage of the prodrug approach is the ability to mask polar functional groups that may hinder a drug's absorption and distribution.[14][16] The sulfamate group can be attached to a phenolic hydroxyl group of a parent drug, for instance. This modification can increase the lipophilicity of the molecule, facilitating its passage across cell membranes.[17]

Once absorbed, the sulfamate prodrug can be enzymatically cleaved (e.g., by sulfatases) to release the active parent drug at the desired site of action.[10] This can also be a strategy for targeted drug delivery, as some tumors overexpress certain sulfatases.

Causality in Design: The choice to use a sulfamate as a prodrug is driven by the need to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) barriers of the parent drug. The stability of the sulfamate linker is a critical design parameter, needing to be stable enough to allow for absorption but labile enough to be cleaved at the target site.

Ethyl Sulfamate as a Versatile Synthetic Intermediate and Directing Group

Beyond its role as a pharmacophore, the sulfamate functional group is a valuable tool in synthetic organic chemistry.

Synthesis of Sulfamate Derivatives

The synthesis of ethyl sulfamate and its derivatives can be achieved through several routes. A common method involves the reaction of an alcohol with sulfamoyl chloride or by the esterification of sulfamic acid with an alcohol.[1] More advanced methods for the synthesis of N-substituted sulfamate esters involve the activation of sulfamic acid salts.[18][19]

General Synthetic Protocol: Sulfamoylation of an Alcohol
  • Reactant Preparation: The desired alcohol and a sulfamoylating agent (e.g., sulfamoyl chloride or an activated aryl sulfamate) are dissolved in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[20]

  • Base Addition: A non-nucleophilic base (e.g., triethylamine, N-methylimidazole) is added to the reaction mixture to neutralize the acid byproduct.[20]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired sulfamate ester.

The Sulfamate as a Directing Group in C-H Functionalization

In more advanced synthetic applications, the sulfamate group can act as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds. This is a powerful strategy for the efficient construction of complex molecules. The nitrogen-centered radical generated from a sulfamate can participate in intramolecular hydrogen atom transfer (HAT) reactions, leading to site-selective functionalization.[1]

Structure-Activity Relationship (SAR) and Physicochemical Properties

The biological activity of sulfamate-containing compounds is highly dependent on their structure.[21] Subtle modifications to the substituents on the sulfamate moiety or the parent scaffold can lead to significant changes in potency and selectivity.[9]

PropertyInfluence on Drug ActionModulation Strategy
Lipophilicity (LogP) Affects membrane permeability, solubility, and protein binding.[12]Modification of the alkyl or aryl substituents on the sulfamate or the core scaffold.
Acidity (pKa) Influences ionization state at physiological pH, affecting solubility and receptor binding.Introduction of electron-withdrawing or -donating groups near the sulfamate moiety.
Steric Hindrance Can dictate isoform selectivity by influencing the fit within an enzyme's active site.Varying the size and shape of substituents.
Hydrogen Bonding The N-H and S=O groups of the sulfamate can act as hydrogen bond donors and acceptors, respectively, crucial for target binding.N-alkylation or arylation can remove the hydrogen bond donor capability.

Visualization of Key Concepts

Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_ActiveSite CA Active Site Zn(II) Zn(II) Bicarbonate Bicarbonate Zn(II)->Bicarbonate Product Release H2O H2O His His Ethyl_Sulfamate Ethyl Sulfamate (Inhibitor) Ethyl_Sulfamate->Zn(II) Inhibition (Coordination) CO2 CO₂ (Substrate) CO2->Zn(II) Normal Catalysis

Caption: Inhibition of Carbonic Anhydrase by Ethyl Sulfamate.

Prodrug Activation Workflow

Prodrug_Activation Sulfamate_Prodrug Sulfamate Prodrug (Inactive, Lipophilic) Absorption Absorption (e.g., GI Tract) Sulfamate_Prodrug->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Target_Tissue Target Tissue (e.g., Tumor) Systemic_Circulation->Target_Tissue Active_Drug Active Drug (Pharmacologically Active) Target_Tissue->Active_Drug Enzymatic Cleavage Excretion Excretion Active_Drug->Excretion Sulfatase Sulfatase Enzyme Sulfatase->Target_Tissue

Caption: General workflow for sulfamate prodrug activation.

Conclusion and Future Perspectives

The sulfamate moiety has firmly established its significance in medicinal chemistry and drug discovery. Its ability to act as a potent and often irreversible enzyme inhibitor, a versatile prodrug, and a valuable synthetic tool underscores its broad utility. The continued exploration of sulfamate derivatives holds immense promise for the development of novel therapeutics targeting a wide range of diseases.[2] Future research will likely focus on the design of highly selective inhibitors by leveraging subtle differences in enzyme active sites, the development of novel activation strategies for sulfamate prodrugs to achieve enhanced tissue specificity, and the application of sulfamates in new areas of chemical biology and drug development. The foundational principles, exemplified by simple structures like ethyl sulfamate, will continue to guide the design of the next generation of sulfamate-based medicines.

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Foundational

Ethyl Sulfamate and the Aryl Sulfamate Pharmacophore: A Guide to Covalent Inhibition of Sulfatases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of aryl sulfamates as covalent inhibitors of sulfatases, a critical enzym...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of aryl sulfamates as covalent inhibitors of sulfatases, a critical enzyme class in human biology and disease. We will delve into the foundational biochemistry of sulfatases, the mechanism of their irreversible inhibition by the aryl sulfamate pharmacophore, and the rigorous, field-proven experimental workflows required to characterize and validate these potent molecules for therapeutic development.

Part 1: The Therapeutic Target - The Sulfatase Enzyme Family

Biological Significance of Sulfatases

Sulfatases are a ubiquitous family of enzymes that catalyze the hydrolysis of sulfate esters from a wide array of biological molecules, including steroids, carbohydrates, and proteins.[1][2][3] This desulfation activity is not a simple catabolic process; it is a crucial activation step that regulates the biological function of numerous signaling molecules.

A prominent and therapeutically relevant member of this family is Steroid Sulfatase (STS) , also known as arylsulfatase C.[4] STS is a membrane-bound enzyme located in the endoplasmic reticulum that hydrolyzes inactive, sulfated steroid pro-hormones into their active forms.[2][5] For instance, STS converts estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) into estrone (E1) and DHEA, respectively.[6] These products are precursors for the biosynthesis of potent estrogens (estradiol) and androgens, which can fuel the growth of hormone-dependent cancers, such as those of the breast, prostate, and endometrium.[4][5][6] High expression of STS in tumors has been linked to poor prognosis, making it a prime target for therapeutic intervention.[6]

The Formylglycine (fGly) Catalytic Core

The catalytic activity of all eukaryotic sulfatases depends on a unique, post-translational modification within their active site.[1][7] A specific cysteine residue, located within a highly conserved consensus sequence, is oxidized by the Formylglycine-Generating Enzyme (FGE) to produce a Cα-formylglycine (fGly) residue.[8][9][10]

This fGly residue and its aldehyde group are the key to sulfatase catalysis. In the aqueous environment of the active site, the aldehyde is present as a hydrated gem-diol, -CH(OH)₂.[11] One of these hydroxyl groups acts as the key nucleophile, attacking the sulfur atom of the incoming sulfate ester substrate. This initiates a transesterification process, leading to the formation of a covalent enzyme-sulfate intermediate and release of the desulfated alcohol product. Subsequent hydrolysis regenerates the hydrated fGly residue, completing the catalytic cycle.[11] The absolute requirement of fGly for activity is underscored by the fatal genetic disorder, Multiple Sulfatase Deficiency (MSD), which results from mutations in the FGE enzyme, leading to inactive sulfatases throughout the body.[8][9]

Sulfatase_Catalytic_Cycle cluster_0 Sulfatase Active Site E_fGly_hyd Hydrated fGly Residue E-CH(OH)₂ E_fGly_SO3 Covalent Intermediate E-CH(OH)-O-SO₃⁻ E_fGly_hyd->E_fGly_SO3 Nucleophilic Attack Product_HSO4 Sulfate (HSO₄⁻) E_fGly_SO3->E_fGly_hyd Hydrolysis Product_ROH Steroid-OH (e.g., E1) E_fGly_SO3->Product_ROH Product 1 Release dummy1 E_fGly_SO3->dummy1 Substrate Steroid-O-SO₃⁻ (e.g., E1S) Substrate->E_fGly_hyd Binding H2O_in H₂O H2O_in->E_fGly_SO3 H2O_out H₂O dummy1->Product_HSO4 Product 2 Release

Caption: Generalized catalytic cycle of a sulfatase enzyme featuring the key formylglycine (fGly) residue.

Part 2: The Covalent Inhibitor - Mechanism of Aryl Sulfamates

The Aryl O-Sulfamate Pharmacophore

The development of potent, irreversible STS inhibitors has centered on the aryl O-sulfamate (Ar-O-SO₂NH₂) pharmacophore.[6][12] This moiety acts as a clever mimic of the natural aryl sulfate substrate, allowing it to be recognized and processed by the sulfatase active site.[13] The first-generation and archetypal inhibitor is estrone-3-O-sulfamate (EMATE), which is structurally based on the natural substrate.[14] While highly potent, EMATE's steroidal backbone confers significant estrogenic activity, limiting its therapeutic utility.[15][16]

This critical insight—that the aryl sulfamate group itself is the active pharmacophore—led to the design of non-steroidal inhibitors.[15] Compounds like Irosustat (STX64 or 667COUMATE), which features a coumarin core, retain high inhibitory potency but are devoid of the estrogenicity that plagued earlier compounds.[6][15][17]

Mechanism of Irreversible Covalent Inhibition

Aryl sulfamates are mechanism-based inhibitors, meaning they are chemically inert until acted upon by their target enzyme. Once bound in the sulfatase active site, the inhibitor undergoes the same initial catalytic step as a normal substrate.

  • Recognition and Binding : The inhibitor, mimicking a natural substrate, binds to the active site.

  • Catalytic Activation : The hydrated fGly residue attacks the sulfur atom of the sulfamate group.

  • Irreversible Sulfamoylation : Unlike a normal sulfate ester which would proceed to hydrolysis and release, the sulfamoyl-enzyme intermediate is stable and does not turn over. The sulfamoyl group is effectively transferred to the fGly residue, forming a permanent, covalent bond.[13][18] This process, termed sulfamoylation, permanently inactivates the enzyme.

Theoretical studies suggest the final inactivated adduct is a stable imine N-sulfate derived from the formylglycine residue.[19][20] This covalent modification is the basis for the inhibitor's irreversible nature and long duration of action.

Inhibition_Mechanism Mechanism of Irreversible Sulfatase Inhibition by an Aryl Sulfamate cluster_Inhibitor Inhibitor cluster_Enzyme Active Sulfatase cluster_Inactive Inactive Enzyme Inhibitor Aryl-O-SO₂NH₂ (Sulfamate Inhibitor) Active_Enzyme Active Site with Hydrated fGly E-CH(OH)₂ Inhibitor->Active_Enzyme 1. Binding to Active Site Inactive_Enzyme Sulfamoylated fGly E-N-SO₃⁻ (Covalently Modified) Active_Enzyme->Inactive_Enzyme 2. Enzyme-catalyzed Sulfamoyl Transfer No_Activity Enzyme Inactivation Inactive_Enzyme->No_Activity 3. Catalysis Blocked

Caption: Covalent modification of the active site fGly residue by an aryl sulfamate inhibitor leads to irreversible enzyme inactivation.

Part 3: Experimental Validation and Characterization Workflow

A rigorous, multi-step process is required to characterize a novel sulfamate inhibitor. The workflow is designed to be self-validating, with each step providing the foundation for the next, from initial potency determination to in vivo efficacy.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Protocol 1: Enzyme Inhibition Assay (IC₅₀ Determination) B Protocol 2: Cellular Activity Assay (Potency in Intact Cells) A->B Confirm cellular penetration & activity C Protocol 3: Irreversibility Assay (Dialysis/Dilution) B->C Confirm mechanism (irreversible) D Protocol 4: Pharmacokinetics & Safety (Rodent Models) C->D Proceed if potent & irreversible E Protocol 5: Efficacy Models (e.g., Uterotrophic Assay, Xenograft Studies) D->E Establish dose & safety profile F F E->F Lead Candidate

Caption: A logical workflow for the preclinical evaluation of a novel sulfamate-based sulfatase inhibitor.
Protocol 1: In Vitro Enzyme Inhibition Assay
  • Objective: To determine the inhibitor's potency (IC₅₀ value) against the target sulfatase in a cell-free system. This initial screen establishes the intrinsic activity of the compound.

  • Methodology:

    • Enzyme Source: Prepare a homogenate from a tissue rich in the target enzyme (e.g., human placental microsomes for STS) or use a recombinant human sulfatase.[15] Alternatively, lysates from cancer cell lines overexpressing the enzyme (e.g., transfected HEK-293 cells) can be used.[21][22]

    • Substrate: Use a known substrate such as Estrone-3-sulfate (E1S). For high-throughput screening, a chromogenic or fluorogenic substrate can be substituted.

    • Incubation: Pre-incubate the enzyme preparation with a range of inhibitor concentrations for a set period (e.g., 30-60 minutes) at 37°C. This allows time for the irreversible reaction to occur.

    • Reaction Initiation: Add the substrate to start the reaction.

    • Reaction Termination: After a defined time (e.g., 20 minutes), stop the reaction by adding a solvent like toluene or by heat inactivation.

    • Product Quantification: If using radiolabeled [³H]E1S, quantify the product [³H]Estrone via liquid scintillation counting after solvent extraction. For other substrates, use the appropriate detection method (e.g., spectrophotometry).

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Causality Check: A time- and concentration-dependent decrease in enzyme activity is a hallmark of a mechanism-based, irreversible inhibitor and provides initial evidence for the proposed covalent mechanism.[23]

Protocol 2: Cellular Activity Assay
  • Objective: To confirm that the inhibitor can penetrate the cell membrane and engage its target in an intact cellular environment.

  • Methodology:

    • Cell Line: Use a human cell line that endogenously expresses the target enzyme, such as the MCF-7 breast cancer cell line for STS.[13][16]

    • Cell Culture: Plate the cells in appropriate multi-well plates and allow them to adhere overnight.

    • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a period sufficient to allow cellular uptake and target engagement (e.g., 4-24 hours).

    • Activity Measurement: Remove the treatment media and add fresh media containing a known concentration of a cell-permeable substrate (e.g., radiolabeled [³H]E1S).[13]

    • Incubation & Analysis: Incubate for a set time (e.g., 4 hours) at 37°C. Afterwards, collect the media, extract the steroid products, and quantify using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ in the cellular context as described in Protocol 1.

  • Trustworthiness Check: Comparing the cell-free IC₅₀ (Protocol 1) with the cellular IC₅₀ provides crucial information. A significant drop in potency in the cellular assay may indicate poor cell permeability or metabolic instability, which are key considerations for drug development.

Protocol 3: Proving Irreversibility via Dialysis
  • Objective: To definitively prove that the inhibition is covalent and not the result of very tight, slow-off-rate reversible binding.

  • Methodology:

    • Enzyme-Inhibitor Incubation: Prepare two samples of the enzyme source. To one, add a concentration of the inhibitor sufficient to cause >90% inhibition (e.g., 10x IC₅₀). To the other (control), add only the vehicle. Incubate both for 1-2 hours at 37°C.

    • Dialysis: Place both samples in dialysis cassettes (with an appropriate molecular weight cutoff) and dialyze extensively against a large volume of buffer (e.g., 3 changes of 1000x volume) for 12-24 hours at 4°C. This will remove all unbound inhibitor from the treated sample.

    • Activity Assay: After dialysis, recover the enzyme samples and measure their residual sulfatase activity using the method from Protocol 1.

    • Interpretation:

      • Irreversible Inhibition: If the inhibitor-treated sample shows no significant recovery of enzyme activity compared to the vehicle-treated control, the inhibition is irreversible.

      • Reversible Inhibition: If enzyme activity in the treated sample is restored to levels similar to the control, the inhibition was reversible.

  • Self-Validation: This experiment is the gold standard for confirming a covalent mechanism of action and is essential for classifying the compound.

Protocol 4: In Vivo Pharmacodynamic and Efficacy Models
  • Objective: To evaluate the inhibitor's ability to block sulfatase activity in a living organism and to produce a desired therapeutic effect.

  • Methodology (Example: STS Inhibition for Breast Cancer):

    • Animal Model: Use ovariectomized female rats or mice. Ovariectomy removes the primary source of endogenous estrogens, making the animals dependent on peripheral estrogen synthesis, which can be stimulated by administering an STS substrate.[15][24]

    • Pharmacodynamic Study:

      • Administer a single oral dose of the inhibitor.[15]

      • At various time points post-dose (e.g., 2, 8, 24, 48 hours), sacrifice groups of animals.

      • Collect tissues of interest (e.g., liver, uterus) and prepare homogenates.[25]

      • Measure the ex vivo sulfatase activity in these homogenates using the assay from Protocol 1. This establishes the degree and duration of target inhibition in relevant tissues.

    • Efficacy Study (Anti-Uterotrophic Assay):

      • Treat ovariectomized animals daily with an STS substrate like estrone sulfate (E1S) to stimulate uterine growth.[24]

      • Concurrently, treat groups of animals with the vehicle or different doses of the inhibitor via the intended clinical route (e.g., oral gavage).

      • After a set treatment period (e.g., 7 days), sacrifice the animals and carefully dissect and weigh the uteri.

      • Endpoint: A successful inhibitor will block the conversion of E1S to estrone, thereby preventing the E1S-stimulated increase in uterine weight.[15]

    • Xenograft Model: For oncology applications, human breast cancer cells (e.g., MCF-7) can be implanted into immunocompromised mice. Once tumors are established, treatment with the inhibitor can be initiated, and the primary endpoint is the inhibition of tumor growth over time.[5]

  • Authoritative Grounding: These in vivo models are well-established in the field and provide the critical link between in vitro potency and potential therapeutic benefit.[15][24][25] Success in these models is a prerequisite for advancing a compound toward clinical trials.

Part 4: Data Summary and Comparative Analysis

The potency of aryl sulfamate inhibitors can vary significantly based on their core structure and substitutions. This data is crucial for structure-activity relationship (SAR) studies.

Inhibitor NameCore StructureIC₅₀ (Placental Microsomes)IC₅₀ (MCF-7 Cells)Reference(s)
EMATE Steroidal (Estrone)~25 nM~0.065 nM[14][15]
Irosustat (667 COUMATE) Non-steroidal (Coumarin)8 nM>99% inhibition at 100nM[13][15]
4-NitroEMATE Steroidal (Estrone)0.8 nM0.01 nM[14]
Compound 5 Steroidal (Estradiol)0.15 nM (vs E1S)N/A[21]

Note: IC₅₀ values can vary based on specific assay conditions (e.g., enzyme/substrate concentration, incubation times). Data is presented for comparative purposes.

Conclusion

The aryl sulfamate pharmacophore represents a powerful and validated tool for the covalent, irreversible inhibition of sulfatases. Its mechanism of action, which relies on the unique formylglycine catalytic residue, provides a high degree of specificity and potency. For researchers and drug developers, a systematic and rigorous evaluation—progressing from cell-free enzyme kinetics to intact cellular assays and finally to robust in vivo models of disease—is paramount. This structured approach ensures that only the most promising candidates, with confirmed mechanisms of action and therapeutic potential, advance toward clinical application.

References

  • Bojarová, P., & Williams, S. J. (2008). Sulfotransferases, sulfatases and formylglycine-generating enzymes: a sulfation fascination. Current Opinion in Chemical Biology, 12(5), 573-581. [Link]

  • Foster, P. A. (2021). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 26(10), 2852. [Link]

  • Tremblay, M. R., & Poirier, D. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry, 42(9), 1541-1548. [Link]

  • Purohit, A., Woo, L. W., Chander, S. K., Newman, S. P., Ireson, C., Ho, Y., Grasso, A., Leese, M. P., Potter, B. V., Reed, M. J., & Purohit, A. (2000). In Vivo Inhibition of Estrone Sulfatase Activity and Growth of Nitrosomethylurea-induced Mammary Tumors by 667 COUMATE. Cancer Research, 60(13), 3394-3396. [Link]

  • Lecka, K., & Szeliga, M. (2020). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Postepy higieny i medycyny doswiadczalnej, 74, 399-411. [Link]

  • Szeliga, M., et al. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry, 65(6), 4870-4888. [Link]

  • Roy, J., et al. (2016). Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. European Journal of Medicinal Chemistry, 118, 208-220. [Link]

  • Rush, C. L., et al. (2010). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. Bioorganic & Medicinal Chemistry, 18(17), 6348-6357. [Link]

  • ResearchGate. (n.d.). Steroid sulfamate based inhibitors of STS (compounds 5-10). ResearchGate. Retrieved from [Link]

  • Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2003). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 24(2), 171-202. [Link]

  • Al-Saeedi, A. H., et al. (2015). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 134-142. [Link]

  • Woo, L. W., et al. (2012). Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors. Bioorganic & Medicinal Chemistry, 20(8), 2623-2640. [Link]

  • Wikipedia. (n.d.). Formylglycine-generating enzyme. Wikipedia. Retrieved from [Link]

  • Potter, B. V. L. (2018). Steroid Sulfatase Inhibition by Aryl Sulfamates: Clinical Progress, Mechanism and Future Prospects. Journal of Steroid Biochemistry and Molecular Biology, 179, 53-65. [Link]

  • Patsnap Synapse. (2024). What are STS inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Roeser, D., et al. (2008). A general binding mechanism for all human sulfatases by the formylglycine-generating enzyme. Proceedings of the National Academy of Sciences, 105(13), 4979-4984. [Link]

  • Rush, C. L., & Bertozzi, C. R. (2016). Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications. Accounts of Chemical Research, 49(7), 1321-1331. [Link]

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Exploratory

Ethyl sulfamate CAS number and chemical structure

An In-Depth Technical Guide to Ethyl Sulfamate for Scientific Professionals Executive Summary Ethyl sulfamate (CAS No. 4403-49-0) is an organic compound belonging to the sulfamate class of molecules, which are of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl Sulfamate for Scientific Professionals

Executive Summary

Ethyl sulfamate (CAS No. 4403-49-0) is an organic compound belonging to the sulfamate class of molecules, which are of significant interest in medicinal chemistry and drug development. As bioisosteres of sulfonamides, sulfamate derivatives are recognized for their ability to target and inhibit a range of enzymes, most notably steroid sulfatase (STS) and carbonic anhydrases (CAs).[1] This guide provides a comprehensive overview of ethyl sulfamate, detailing its chemical structure, physicochemical properties, synthesis, mechanisms of action, and applications in research. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of the sulfamate pharmacophore.

Introduction to the Sulfamate Pharmacophore

The sulfamate moiety (-O-SO₂NH₂) is a versatile functional group that has garnered considerable attention in the design of therapeutic agents.[2] Its structural similarity to the sulfonamide group allows it to act as a bioisostere, mimicking the binding of sulfonamides to various biological targets.[1] This has led to the development of numerous sulfamate-containing compounds with a wide array of biological activities, including anti-cancer, anti-viral, and anti-convulsant properties.[2][3][4]

Ethyl sulfamate serves as a fundamental scaffold for understanding the structure-activity relationships within this class of compounds. Its primary research applications lie in its role as an inhibitor of key enzymes involved in disease pathways.[1] Specifically, sulfamates are potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers, and carbonic anhydrases, which are involved in various physiological processes and are targets for treating conditions like glaucoma and epilepsy.[1][3] The study of simple sulfamates like the ethyl ester provides crucial insights for the rational design of more complex and targeted drug candidates.

Chemical Identity and Physicochemical Properties

Ethyl sulfamate is an organic compound with the molecular formula C₂H₇NO₃S.[1][5] Its identity is uniquely defined by its CAS number and various chemical descriptors.

Table 1: Chemical Identifiers and Properties of Ethyl Sulfamate

PropertyValueSource
CAS Number 4403-49-0[1][6]
Molecular Formula C₂H₇NO₃S[1][5][6]
Molecular Weight 125.14 g/mol [1][6]
IUPAC Name ethyl sulfamate[1]
SMILES CCOS(=O)(=O)N[5]
InChI Key BGGQCYYULFFRLC-UHFFFAOYSA-N[5]
Physical Form Solid[1]
Melting Point 40-41 °C[6]
Boiling Point (Predicted) 211.0 ± 23.0 °C[6]
Density (Predicted) 1.351 ± 0.06 g/cm³[6]
Chemical Structure

The structure of ethyl sulfamate consists of an ethyl group (-CH₂CH₃) attached to an oxygen atom, which is in turn bonded to the sulfur atom of a sulfamoyl group (-SO₂NH₂).

Caption: Chemical structure of ethyl sulfamate.

Synthesis of Ethyl Sulfamate

The synthesis of sulfamate esters like ethyl sulfamate can be achieved through several established methods in organic chemistry. A general and effective approach involves the reaction of an alcohol with an activated sulfamic acid derivative.[7][8]

General Synthesis Protocol

A common strategy is the activation of a sulfamic acid salt using triphenylphosphine ditriflate, followed by nucleophilic trapping with the desired alcohol.[7] This method is advantageous as it proceeds under mild conditions and accommodates a variety of alcohols.

The causality behind this experimental choice lies in the need to convert the poor leaving group of sulfamic acid into a better one. The in-situ generation of triphenylphosphine ditriflate creates a highly reactive phosphonium intermediate, which is readily displaced by the alcohol nucleophile (in this case, ethanol). Triethylamine is used as a base to neutralize the triflic acid generated during the reaction.

G start Sulfamic Acid Salt + Ph₃PO + Tf₂O activation In-situ generation of Triphenylphosphine Ditriflate (Activator) start->activation CH₂Cl₂ intermediate Activated Sulfamoyl Intermediate activation->intermediate trapping Nucleophilic Trapping with Ethanol (EtOH) + Et₃N (Base) intermediate->trapping -78°C to 22°C product Ethyl Sulfamate trapping->product

Caption: General workflow for sulfamate ester synthesis.

Mechanism of Action and Biological Relevance

The therapeutic potential of sulfamates stems from their ability to inhibit specific enzymes. The ethyl sulfamate structure provides a model for two primary mechanisms of action.

Inhibition of Steroid Sulfatase (STS)

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroids. It hydrolyzes steroid sulfates, such as estrone sulfate (E1S), into their active forms (estrone), which can stimulate the growth of hormone-dependent tumors. The aryl O-sulfamate pharmacophore was discovered to be a potent irreversible inhibitor of STS.[9]

The mechanism involves the sulfamate moiety acting as a substrate mimic. It enters the enzyme's active site where the sulfamate group is hydrolyzed. This process leads to the formation of a reactive sulfamoyl cation that covalently binds to a key formylglycine residue in the active site, resulting in irreversible inhibition.[1] This "suicide inhibition" mechanism makes sulfamate-based drugs highly effective and specific.

A Ethyl Sulfamate (Inhibitor) B STS Enzyme (Active Site) A->B Binds to Active Site C Hydrolysis of Sulfamate Moiety Formation of Reactive Intermediate B->C Catalytic Action D Irreversibly Inhibited STS Enzyme (Covalent Bond Formed) C:f1->D Covalent Modification

Caption: Mechanism of irreversible STS inhibition by a sulfamate.

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfamates, like sulfonamides, are effective CA inhibitors. The sulfamate group coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle.[1][2] This binding mimics the interaction of primary sulfonamides, making sulfamates a valuable class of compounds for targeting CAs.[1]

Applications in Research and Drug Development

Ethyl sulfamate itself is primarily a tool for basic research, but the sulfamate pharmacophore it represents is central to several areas of drug discovery.

  • Oncology: The development of STS inhibitors is a major strategy for treating hormone-dependent cancers like breast and prostate cancer.[3][9] Compounds based on the aryl O-sulfamate core, such as Irosustat, have advanced to clinical trials.[2][9]

  • Women's Health: Beyond cancer, STS inhibitors are being investigated for treating endometriosis.[9]

  • Neurology: The anti-convulsant drug Topiramate, which is widely used to treat epilepsy and prevent migraines, features a sulfamate moiety.[2][3] Its mechanism is complex but includes effects on voltage-gated ion channels and GABAergic systems, showcasing the diverse biological activities of sulfamates.

  • Antibacterial Agents: Acyl sulfamate derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[3]

Experimental Protocol: In Vitro STS Inhibition Assay

To assess the inhibitory potential of ethyl sulfamate or its derivatives, a self-validating in vitro enzyme assay is essential. This protocol outlines a standard method for measuring STS inhibition.

Objective: To determine the concentration of ethyl sulfamate required to inhibit 50% of steroid sulfatase activity (IC₅₀).

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of ethyl sulfamate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solution to create a range of test concentrations.

    • Prepare a solution of recombinant human STS enzyme in an appropriate assay buffer.

    • Prepare a solution of the substrate, such as p-nitrophenyl sulfate (pNPS), which releases a chromogenic product upon hydrolysis.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add a fixed amount of the STS enzyme solution to each well.

    • Add varying concentrations of the ethyl sulfamate dilutions to the test wells. Include a positive control (a known STS inhibitor) and a negative control (solvent only).

    • Pre-incubate the plate at 37°C for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the pNPS substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of ethyl sulfamate relative to the negative control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

Ethyl sulfamate is intended for research and development purposes only.[1] Standard laboratory safety protocols should be strictly followed.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at 2-8°C.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a chemical fume hood.

  • Toxicity: Specific toxicological data for ethyl sulfamate is limited. As with any novel chemical, it should be handled as a potentially hazardous substance.

Conclusion

Ethyl sulfamate is a foundational molecule in the study of the sulfamate pharmacophore. While its direct therapeutic applications are limited, its value as a research chemical is significant. It provides a simple yet powerful model for understanding the mechanisms of enzyme inhibition that underpin the development of advanced drug candidates targeting steroid sulfatase, carbonic anhydrases, and other enzymes. The versatility and potent biological activity of the sulfamate moiety ensure that it will remain an area of active investigation for scientists and drug development professionals in oncology, neurology, and beyond.

References

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Foundational

Physical and chemical properties of ethyl sulfamate for lab use

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Sulfamate for Laboratory Applications Authored by: A Senior Application Scientist Introduction: Situating Ethyl Sulfamate in Modern Research Et...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Sulfamate for Laboratory Applications

Authored by: A Senior Application Scientist

Introduction: Situating Ethyl Sulfamate in Modern Research

Ethyl sulfamate (CAS No: 4403-49-0) is an organic compound belonging to the sulfamate class, a family of molecules gaining significant traction in medicinal chemistry and drug development.[1] Structurally, it is the ethyl ester of sulfamic acid. While seemingly simple, its unique combination of a nucleophilic amine, an electrophilic sulfur center, and its capacity for hydrogen bonding imparts a versatile reactivity profile.[1] In the broader context of chemical biology, sulfamate derivatives are recognized as crucial bioisosteres of sulfonamides and serve as potent inhibitors for key enzymes, including steroid sulfatase (STS) and carbonic anhydrases.[1][2] This guide provides an in-depth examination of the core physical and chemical properties of ethyl sulfamate, offering field-proven insights and detailed protocols for its effective and safe use in a laboratory setting.

Part 1: Core Physicochemical Characteristics

A foundational understanding of a reagent's physical properties is paramount for experimental design, from determining appropriate solvent systems to establishing safe storage conditions.

Molecular and Physical Data Summary

The fundamental properties of ethyl sulfamate are summarized below. These values, particularly predicted ones, serve as a reliable baseline for experimental planning.

PropertyValueSource
CAS Number 4403-49-0[1][3]
Molecular Formula C₂H₇NO₃S[1][3][4]
Molecular Weight 125.14 g/mol (Average)[1]
125.15 g/mol (Molar Mass)[3]
IUPAC Name ethyl sulfamate[1]
Synonyms sulfamoyloxyethane, Sulfamic acid, ethyl ester[3]
Appearance Solid[1]
Melting Point 40-41 °C[3]
Boiling Point 211.0 ± 23.0 °C (Predicted)[3]
Density 1.351 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.38 ± 0.70 (Predicted)[3]
Solubility and Handling Insights

While specific quantitative solubility data is sparse, the molecular structure provides strong indicators for its behavior. The presence of S=O and N-H bonds allows ethyl sulfamate to act as both a hydrogen bond donor and acceptor.[1] This characteristic suggests solubility in polar organic solvents and influences its interactions in aqueous solutions.

Storage and Stability: Ethyl sulfamate should be stored sealed in a dry environment at 2-8°C to maintain its integrity.[1] As with many esters, it is susceptible to hydrolysis, a process accelerated by acidic or basic conditions.

Part 2: Chemical Reactivity and Synthetic Pathways

The utility of ethyl sulfamate stems from the chemical behavior of its sulfamate functional group. The reactivity is a dynamic interplay between the nucleophilic nitrogen atom and the electrophilic sulfur atom and the alpha-carbon of the ethyl group.[1]

Influence of pH on Reactivity

The chemical environment, particularly pH, is a critical determinant of ethyl sulfamate's reactivity.[1]

  • Acidic Conditions (pH < pKa): The amine group becomes protonated (R-OSO₂NH₃⁺). This neutralizes the nucleophilicity of the nitrogen, altering its reaction profile.[1]

  • Basic Conditions (pH > 9): The amine proton can be abstracted to form a sulfamate anion. This anionic species is a key intermediate in the base-catalyzed hydrolysis of sulfamate esters, often proceeding through an Elimination Unimolecular conjugate Base (E1cB) mechanism.[1]

G cluster_acid Acidic Media cluster_base Basic Media node_acid Ethyl Sulfamate (R-OSO₂NH₂) protonated Ethyl Sulfamatonium Ion (R-OSO₂NH₃⁺) (Nucleophilicity Neutralized) node_acid->protonated + H⁺ node_base Ethyl Sulfamate (R-OSO₂NH₂) anion Sulfamate Anion (R-OSO₂NH⁻) (Active in E1cB Hydrolysis) node_base->anion - H⁺

Caption: Effect of pH on the ionization state and reactivity of ethyl sulfamate.

Core Synthetic Routes

The direct synthesis of ethyl sulfamate is most commonly achieved via one of two primary pathways.[1] The choice of method often depends on the availability of starting materials, desired scale, and required purity.

  • Esterification of Sulfamic Acid: This is a direct and common condensation reaction between sulfamic acid and ethanol. To drive the reaction equilibrium towards the product, a catalyst is typically employed, and reaction parameters such as temperature and reactant molar ratios are carefully optimized.[1]

  • Amination of Ethyl Hydrogen Sulfate: This alternative pathway involves the amination of an ethyl hydrogen sulfate precursor to form the final product.[1]

Synthesis Primary Synthesis of Ethyl Sulfamate SA Sulfamic Acid (H₂NSO₃H) ES Ethyl Sulfamate (H₂NSO₃C₂H₅) SA->ES Condensation note Catalyst & Heat (To drive equilibrium) Eth Ethanol (C₂H₅OH) Eth->ES Water Water (H₂O) ES->Water +

Caption: Esterification of sulfamic acid with ethanol to produce ethyl sulfamate.

Part 3: Application in Enzyme Inhibition

A significant application for ethyl sulfamate and its derivatives is in the field of enzymology. The sulfamate moiety is a powerful pharmacophore for designing enzyme inhibitors.

Mechanism of Steroid Sulfatase (STS) Inhibition

Sulfamate-based compounds are potent, irreversible inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. The inhibitory mechanism is a testament to the tailored reactivity of the sulfamate group. Inside the enzyme's active site, the sulfamate moiety covalently binds to a key formylglycine residue, leading to irreversible inhibition of the enzyme's function.[1] This targeted inactivation makes sulfamate-containing molecules valuable tools for cancer research and potential therapeutic agents.[1][2]

Part 4: Experimental Protocols

Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted under the supervision of a qualified chemist, with a full risk assessment and consultation of the specific Safety Data Sheet (SDS) for every chemical used.

Protocol 1: Synthesis of Ethyl Sulfamate via Esterification

This protocol outlines the laboratory-scale synthesis based on the esterification of sulfamic acid.

Objective: To synthesize ethyl sulfamate from sulfamic acid and ethanol.

Materials:

  • Sulfamic acid (H₂NSO₃H)

  • Ethanol (C₂H₅OH), absolute

  • A suitable acid catalyst (e.g., concentrated sulfuric acid, cautiously)

  • Reaction flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Apparatus for workup and purification (e.g., separatory funnel, rotary evaporator, recrystallization setup)

Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine sulfamic acid and an excess of absolute ethanol.

    • Causality: Using excess ethanol helps to shift the reaction equilibrium towards the formation of the ethyl sulfamate ester, maximizing the yield.

  • Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done carefully, potentially in an ice bath.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for several hours, monitoring the reaction progress via an appropriate method (e.g., Thin Layer Chromatography).

    • Causality: Heating provides the necessary activation energy for the condensation reaction, while refluxing prevents the loss of the volatile ethanol solvent.

  • Workup: After cooling to room temperature, neutralize the catalyst with a suitable base (e.g., a saturated solution of sodium bicarbonate) added slowly until effervescence ceases.

    • Causality: Neutralization is critical to stop the reaction and to remove the acid catalyst, which would otherwise interfere with product isolation.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The crude solid can then be purified by recrystallization from a suitable solvent system.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point (expected: 40-41 °C) and through spectroscopic analysis (e.g., NMR, IR).[3]

Protocol 2: Conceptual Workflow for Assessing Enzyme Inhibition

This protocol describes a general workflow for evaluating an N-substituted sulfamate as an enzyme inhibitor, using STS as an example.

Objective: To determine the inhibitory potential of a sulfamate compound against a target enzyme.

Methodology:

  • Enzyme Activity Assay: Establish a baseline enzyme activity assay using the purified target enzyme (e.g., STS) and its corresponding substrate. The assay should produce a measurable signal (e.g., colorimetric, fluorometric) that is proportional to enzyme activity.

  • Inhibitor Incubation: Perform a series of experiments where the enzyme is pre-incubated with varying concentrations of the sulfamate inhibitor for a set period.

    • Causality: Pre-incubation allows time for the inhibitor to bind to the enzyme's active site, which is crucial for time-dependent or irreversible inhibitors.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the reaction rate. Compare the rates from the inhibitor-treated samples to a control sample (no inhibitor).

  • Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration. Calculate key inhibitory parameters such as the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Self-Validation: The experiment should include positive and negative controls. A known inhibitor of the enzyme serves as a positive control, while a vehicle-only (e.g., DMSO) addition serves as a negative control to ensure the solvent does not affect enzyme activity.

Part 5: Safety and Handling

While a specific, comprehensive SDS for ethyl sulfamate was not retrieved in the search, general principles for handling sulfamate-class compounds and esters should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous reactions or decomposition.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl sulfamate is a versatile and valuable reagent for researchers in organic synthesis and medicinal chemistry. Its well-defined physical properties and tunable chemical reactivity, particularly the pH-dependent behavior of the sulfamate moiety, make it a powerful building block. Its demonstrated role in the irreversible inhibition of key enzymes like STS underscores its importance in the development of targeted therapeutics. By understanding its core properties and adhering to rigorous experimental and safety protocols, scientists can fully leverage the potential of ethyl sulfamate in their research endeavors.

References

  • Ethyl Sulfamate|CAS 4403-49-0 - Benchchem. (n.d.).
  • ethyl sulfamate - ChemBK. (2024, April 10).
  • Ethyl sulfamate (C2H7NO3S) - PubChemLite. (n.d.).
  • Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed. (2019).
  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC - NIH. (2023, February 4).

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Exploratory

The Sulfamate Moiety: A Cornerstone of Modern Enzyme Inhibition

An In-Depth Technical Guide on the History, Discovery, and Application of Sulfamate-Based Enzyme Inhibitors For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the History, Discovery, and Application of Sulfamate-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role the sulfamate functional group has played in the development of potent and selective enzyme inhibitors. From their historical emergence to their current applications in clinical trials, we will explore the key scientific milestones, mechanistic intricacies, and practical methodologies that underpin the success of this remarkable pharmacophore. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable insights.

A Serendipitous Discovery: The Dawn of Sulfamate-Based Inhibition

The journey of sulfamate-based inhibitors is not a linear tale of targeted design but rather a story of astute observation and scientific perseverance. The initial breakthrough can be traced back to the exploration of steroid metabolism and its role in hormone-dependent cancers.

The Steroid Sulfatase Hypothesis and the Birth of EMATE

In the mid-20th century, the significance of steroid hormones in the progression of cancers, particularly breast cancer, became increasingly apparent. A pivotal realization was that circulating, inactive steroid sulfates could be converted into active, cancer-promoting estrogens within tumor tissues. This conversion is catalyzed by the enzyme steroid sulfatase (STS) . This understanding led to the "sulfatase hypothesis," which posited that inhibiting STS could starve hormone-dependent tumors of the estrogens they need to grow.

This hypothesis spurred the development of the first generation of STS inhibitors. Among the most significant of these was estrone-3-O-sulfamate (EMATE) . Synthesized by treating the sodium salt of estrone with sulfamoyl chloride, EMATE proved to be an exceptionally potent, irreversible inhibitor of STS.[1][2] Its discovery was a landmark moment, validating STS as a viable therapeutic target and establishing the aryl sulfamate as a powerful pharmacophore for enzyme inhibition.[3][4]

From Steroidal Scaffolds to Non-Steroidal Solutions: The Rise of Irosustat

While EMATE demonstrated remarkable potency, its inherent estrogenic activity presented a significant clinical challenge.[4] This led to a concerted effort to develop non-steroidal STS inhibitors that retained the potent inhibitory activity of the sulfamate group without the hormonal side effects. This research culminated in the development of Irosustat (STX64 or 667-COUMATE) , a coumarin-based sulfamate.[5][6][7] Irosustat not only exhibited potent, irreversible inhibition of STS, with an IC50 in the nanomolar range, but it was also orally active and devoid of estrogenic properties.[7][8] Its successful progression into clinical trials for various hormone-dependent cancers marked a new era for sulfamate-based therapeutics.[6][7]

Unraveling the Mechanism: How Sulfamates Exert Their Inhibitory Action

The remarkable efficacy of sulfamate-based inhibitors lies in their unique and often irreversible mechanisms of action, which differ depending on the target enzyme family.

Steroid Sulfatase: An Irreversible Covalent Modification

The inhibitory action of aryl sulfamates against steroid sulfatase is a classic example of mechanism-based inactivation. The process involves the sulfamate group acting as a "warhead" that covalently modifies a key amino acid residue in the enzyme's active site.

The catalytic mechanism of STS involves a formylglycine residue. The sulfamate inhibitor, mimicking the natural steroid sulfate substrate, enters the active site. The enzyme then initiates its catalytic cycle, attempting to hydrolyze the sulfamate group. However, this process results in the transfer of the sulfamoyl group to the catalytic formylglycine residue, leading to an irreversible covalent modification of the enzyme. This "suicide inhibition" permanently inactivates the enzyme, preventing it from processing its natural substrates.

STS_Inhibition cluster_0 STS Active Site Active_Enzyme Active STS (with Formylglycine) Inactive_Enzyme Inactive Sulfamoylated STS Active_Enzyme->Inactive_Enzyme Irreversible Sulfamoylation Product Active Steroid (e.g., Estrone) Active_Enzyme->Product Hydrolysis Sulfamate_Inhibitor Aryl Sulfamate Inhibitor Sulfamate_Inhibitor->Active_Enzyme Binding Natural_Substrate Steroid Sulfate (e.g., Estrone Sulfate) Natural_Substrate->Active_Enzyme Binding

Caption: Irreversible inhibition of Steroid Sulfatase (STS) by an aryl sulfamate inhibitor.

Carbonic Anhydrases: Coordination to the Catalytic Zinc Ion

In contrast to the covalent modification seen with STS, the inhibition of carbonic anhydrases (CAs) by sulfamates is a reversible process based on coordination chemistry. Carbonic anhydrases are metalloenzymes containing a zinc ion (Zn²⁺) at the core of their active site, which is essential for their catalytic activity of hydrating carbon dioxide.

Sulfamate inhibitors, upon entering the active site, displace a water molecule or hydroxide ion that is normally coordinated to the zinc ion. The ionized sulfamate group (-SO₂NH⁻) then directly coordinates to the Zn²⁺, forming a stable complex. This coordination prevents the binding and processing of the natural substrate, CO₂, thereby inhibiting the enzyme's function. X-ray crystallography studies of topiramate bound to carbonic anhydrase II have provided detailed structural insights into this interaction, revealing a network of hydrogen bonds that further stabilize the inhibitor within the active site.

CA_Inhibition cluster_0 CA Active Site Active_CA Active CA (Zn²⁺ with H₂O) Inhibited_CA Inhibited CA (Zn²⁺ with Sulfamate) Active_CA->Inhibited_CA Reversible Inhibition Bicarbonate Bicarbonate (Product) Active_CA->Bicarbonate Hydration Sulfamate_Inhibitor Sulfamate Inhibitor Sulfamate_Inhibitor->Active_CA Binding & Coordination CO2 Carbon Dioxide (Substrate) CO2->Active_CA Binding

Caption: Reversible inhibition of Carbonic Anhydrase (CA) by a sulfamate inhibitor.

Key Sulfamate-Based Inhibitors: A Quantitative Overview

The versatility of the sulfamate moiety has led to the development of a wide range of inhibitors targeting different enzymes. The following tables summarize the inhibitory potency of some key sulfamate-based compounds against steroid sulfatase and various carbonic anhydrase isoforms.

Table 1: Inhibitory Potency of Sulfamate-Based Inhibitors against Steroid Sulfatase (STS)

CompoundIC50 (nM)Assay SystemReference
Estrone-3-O-sulfamate (EMATE)0.065MCF-7 cells[2]
Estrone-3-O-sulfamate (EMATE)18Placental microsomes[9]
Irosustat (STX64)8Placental microsomes[8]
Irosustat (STX64)0.2MCF-7 cells[8]
4-Nitro-EMATE0.8Placental microsomes[4][10]
4-Nitro-EMATE0.01MCF-7 cells[4][10]
STX2131Placental microsomes[11]
3-O-sulfamate 17α-(tert-butylbenzyl)estradiol0.15Transfected 293 cell homogenate (E1S substrate)[12]
3-O-sulfamate 17α-(tert-butylbenzyl)estradiol1.4Transfected 293 cell homogenate (DHEAS substrate)[12]
Tetrahydroisoquinoline-based sulfamate 13.9STS-transfected HEK-293 cells[13]
Tetrahydroisoquinoline-based sulfamate 28.9STS-transfected HEK-293 cells[13]
Tetrahydroisoquinoline-based sulfamate 316.6STS-transfected HEK-293 cells[13]
N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate 10e190Isolated human placenta[14]
N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamate 10f240Isolated human placenta[14]

Table 2: Inhibition Constants (Ki, nM) of Sulfamate-Based Inhibitors against Carbonic Anhydrase (CA) Isoforms

CompoundhCA IhCA IIhCA IXhCA XIIReference
Acetazolamide (Reference)25012.125.8-[15]
Sulfaguanidine derivative 1>100,000>100,000168335[16]
Sulfaguanidine derivative 2>100,000>100,0009211451[16]
Mono-tailed sulfamate 168.462.8-55.4[17]
Mono-tailed sulfamate 7458.1153.7-113.2[17]
Aliphatic bis-sulfamate (8 carbons)-nanomolarhigher affinity than hCA IInanomolar[18]
Aliphatic bis-sulfamate (10 carbons)-nanomolarhigher affinity than hCA IInanomolar[18]

Experimental Protocols: A Practical Guide to Studying Sulfamate Inhibitors

The following section provides detailed, step-by-step methodologies for key experiments used in the characterization of sulfamate-based enzyme inhibitors.

Synthesis of a Non-Steroidal Sulfamate Inhibitor: Irosustat (STX64)

The synthesis of Irosustat involves a Pechmann condensation to form the coumarin core, followed by sulfamoylation.

Irosustat_Synthesis Start Methyl 2-oxocycloheptane- carboxylate + Resorcinol Step1 Pechmann Condensation (TFA, H₂SO₄) Start->Step1 Intermediate 3-hydroxy-6-oxo-8,9,10,11- tetrahydro-7H-cyclohepta-[c]] [1]benzopyran Step1->Intermediate Step2 Sulfamoylation (Sulfamoyl chloride, NaH, DMF) Intermediate->Step2 Product Irosustat (STX64) Step2->Product

Caption: Synthetic workflow for Irosustat (STX64).

Step-by-Step Protocol:

  • Pechmann Condensation:

    • Combine methyl 2-oxocycloheptanecarboxylate and resorcinol.

    • Add trifluoroacetic acid and concentrated sulfuric acid as condensing agents, maintaining the temperature below 10°C.

    • Quench the reaction with ice-water and collect the precipitate.

    • Purify the resulting 3-hydroxy-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-[c]][12]benzopyran intermediate.[6]

  • Sulfamoylation:

    • Dissolve the phenolic intermediate in dry dimethylformamide (DMF) and cool to 0°C.

    • Add sodium hydride (NaH) under a nitrogen atmosphere.

    • Add a solution of sulfamoyl chloride in dry DMF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with ethyl acetate and water.

    • Extract and purify the final product, Irosustat.[5]

In Vitro Steroid Sulfatase (STS) Inhibition Assay using Human Placental Microsomes

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled steroid sulfate to its unconjugated form by STS in a preparation of human placental microsomes.

Materials:

  • Human placental microsomes (a rich source of STS)

  • Radiolabeled substrate (e.g., [4-¹⁴C]dehydroepiandrosterone sulfate or [7-³H]dehydroepiandrosterone sulfate)

  • Assay buffer (e.g., Tris buffer, pH 7.4)

  • Scintillation fluid

  • Test inhibitor compounds

  • Microcentrifuge tubes

  • Scintillation counter

Step-by-Step Protocol:

  • Prepare Reagents:

    • Dilute the placental microsomes to the desired protein concentration in assay buffer.

    • Prepare a stock solution of the radiolabeled substrate.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Reaction:

    • In microcentrifuge tubes, combine the placental microsomes, assay buffer, and either the test inhibitor or vehicle control.

    • Pre-incubate the mixture for a defined period at 37°C.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate for a specific time at 37°C.

  • Extraction and Scintillation Counting:

    • Stop the reaction (e.g., by adding an organic solvent).

    • Perform a two-phase liquid-liquid extraction to separate the unreacted sulfated steroid from the hydrolyzed, unconjugated steroid product. The unconjugated product will partition into the organic phase.

    • Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.[19]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Colorimetric Assay for Carbonic Anhydrase (CA) II Inhibition

This assay utilizes the esterase activity of CA to hydrolyze p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol, which can be measured spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Assay buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of hCA II in assay buffer.

    • Prepare a stock solution of pNPA in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare serial dilutions of the test inhibitor.

  • Assay Reaction:

    • In the wells of a 96-well plate, add the assay buffer, hCA II solution, and either the test inhibitor or vehicle control.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPA stock solution to each well.

  • Measurement:

    • Immediately place the microplate in a plate reader.

    • Measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes at room temperature.[20][21]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 or Ki value by plotting the percentage of inhibition or reaction rate against the inhibitor concentration.

Future Directions and Emerging Applications

The field of sulfamate-based enzyme inhibitors continues to evolve, with ongoing research focused on several key areas:

  • Dual-Target Inhibitors: The development of single molecules that can inhibit multiple targets is a promising strategy for overcoming drug resistance and improving therapeutic efficacy. For example, dual aromatase-sulfatase inhibitors are being explored for the treatment of hormone-dependent breast cancer.

  • Targeting Novel Enzymes: The sulfamate moiety is being incorporated into inhibitors for a growing number of enzyme targets beyond STS and CAs, including kinases and proteases.

  • Improving Pharmacokinetic Properties: Efforts are underway to fine-tune the physicochemical properties of sulfamate inhibitors to enhance their bioavailability, metabolic stability, and tissue distribution.

  • Fragment-Based Drug Discovery: The sulfamate group is being utilized as a key fragment in fragment-based screening campaigns to identify novel inhibitor scaffolds.

The rich history and continued innovation surrounding sulfamate-based enzyme inhibitors underscore the enduring power of this versatile pharmacophore in modern drug discovery. As our understanding of enzyme structure and function deepens, the sulfamate moiety is poised to remain a cornerstone of inhibitor design for years to come.

References

  • Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry. [Link]

  • Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates. MedChemComm. [Link]

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules. [Link]

  • Design, synthesis, and evaluation of inhibitors of steroid sulfatase. UWSpace. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase. Journal of Steroid Biochemistry. [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem. [Link]

  • Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. Journal of Medicinal Chemistry. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and evaluation of analogues of estrone-3-O-sulfamate as potent steroid sulfatase inhibitors. ResearchGate. [Link]

  • Structure of 1 (Irosustat, STX64), 1 a (the parent phenol of 1), and derivatives 2–5. ResearchGate. [Link]

  • Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate. Biochemistry. [Link]

  • Irosustat: Clinical Steroid Sulfatase Inhibitor. Encyclopedia.pub. [Link]

  • Estrone sulfamate. Wikipedia. [Link]

  • Irosustat. Wikipedia. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • synthesis of (±)-estrone. Caltech. [Link]

  • Steroid sulfatase in the human ovary and placenta: enzyme kinetics and phosphate inhibition. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Ethyl Sulfamate in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed experimental protocol for utilizing ethyl sulfamate in enzyme inhibition assays. While the sulfamate m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed experimental protocol for utilizing ethyl sulfamate in enzyme inhibition assays. While the sulfamate moiety is a well-recognized pharmacophore in a range of enzyme inhibitors, particularly targeting steroid sulfatase and carbonic anhydrases, this document outlines a foundational methodology for the initial characterization of ethyl sulfamate's inhibitory potential against a representative enzyme. The protocols herein are designed to be adaptable, offering a robust framework for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50) and for elucidating the mechanism of inhibition. This guide is intended to empower researchers to rigorously evaluate ethyl sulfamate and its derivatives as part of drug discovery and development programs.

Introduction: The Scientific Rationale for Investigating Ethyl Sulfamate

The sulfamate functional group (-OSO₂NH₂) is a cornerstone in the design of potent enzyme inhibitors. Its unique stereoelectronic properties enable it to act as a transition-state analog or to engage in key interactions within an enzyme's active site. Prominent examples include the anti-cancer agent Irosustat, a steroid sulfatase (STS) inhibitor, and a multitude of potent inhibitors targeting various isoforms of carbonic anhydrase (CA)[1][2][3]. The therapeutic potential of sulfamate-containing compounds extends to treatments for hormone-dependent cancers, glaucoma, epilepsy, and obesity[1][4].

Ethyl sulfamate, as a fundamental small molecule bearing this critical functional group, represents an ideal starting point for exploring novel inhibitory activities. Its investigation can yield valuable structure-activity relationship (SAR) data and may uncover previously uncharacterized interactions with various enzyme targets. This application note provides the theoretical and practical framework for conducting these initial, yet crucial, enzyme inhibition studies.

The causality behind the experimental choices detailed in this guide is rooted in established principles of enzyme kinetics.[5] The protocols are designed to ensure that the experiments are conducted under initial velocity conditions, which is essential for accurately determining kinetic parameters.[6] Furthermore, the inclusion of appropriate controls and a systematic approach to varying substrate and inhibitor concentrations will ensure the generation of reliable and reproducible data.[7]

Potential Enzyme Targets for Ethyl Sulfamate

Based on the extensive literature on sulfamate derivatives, two enzyme families stand out as primary targets for initial screening of ethyl sulfamate:

  • Steroid Sulfatase (STS): This enzyme is responsible for the hydrolysis of steroid sulfates, a key step in the biosynthesis of active steroid hormones.[8][9] Inhibition of STS is a validated therapeutic strategy for hormone-dependent cancers.[3]

  • Carbonic Anhydrases (CAs): These metalloenzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[10][11][12] Sulfamates are known to be potent inhibitors of several CA isoforms.[13]

For the purpose of this protocol, we will focus on a generic assay that can be adapted for either enzyme class, with specific considerations highlighted where necessary.

Experimental Workflow for Assessing Ethyl Sulfamate Inhibition

The overall workflow for characterizing the inhibitory properties of ethyl sulfamate is a multi-step process that begins with preliminary assessments and progresses to detailed kinetic analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_initial_screen Phase 2: Initial Screening cluster_ic50 Phase 3: Potency Determination cluster_moi Phase 4: Mechanism of Inhibition P1 Reagent Preparation: - Enzyme Stock - Substrate Stock - Ethyl Sulfamate Stock - Assay Buffer S1 Single-Concentration Inhibition Assay P1->S1 S2 Determine Preliminary Inhibitory Activity S1->S2 IC1 Dose-Response Assay: - Serial Dilutions of  Ethyl Sulfamate S2->IC1 IC2 Calculate IC50 Value IC1->IC2 M1 Enzyme Kinetic Assays: - Vary Substrate and  Inhibitor Concentrations IC2->M1 M2 Data Analysis: - Michaelis-Menten Plots - Lineweaver-Burk Plots M1->M2 M3 Determine Mode of Inhibition M2->M3

Caption: A flowchart illustrating the key phases of an enzyme inhibition study for ethyl sulfamate.

Detailed Experimental Protocols

Materials and Reagents
  • Ethyl Sulfamate: (MW: 111.12 g/mol ). Prepare a stock solution (e.g., 100 mM) in a suitable solvent such as DMSO or water. Note the solubility and stability of the compound.

  • Enzyme: Purified target enzyme (e.g., human Carbonic Anhydrase II or Steroid Sulfatase).

  • Substrate: A suitable chromogenic or fluorogenic substrate for the target enzyme.

  • Assay Buffer: Buffer composition should be optimized for the specific enzyme, including pH and any necessary co-factors.[6][7]

  • 96-well Microplates: Clear, flat-bottom plates are suitable for colorimetric assays.

  • Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

  • Multichannel Pipettes and Reagent Reservoirs.

Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[14][15] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Step-by-Step Procedure:

  • Prepare a serial dilution of ethyl sulfamate: In a 96-well plate, perform a serial dilution of the ethyl sulfamate stock solution to create a range of concentrations. It is recommended to use at least 10 different concentrations to generate a complete dose-response curve.[6]

  • Prepare the reaction mixture: In each well, add the assay buffer, the substrate at a fixed concentration (typically at or below its Km value for competitive inhibitors), and the diluted ethyl sulfamate.[6]

  • Initiate the reaction: Add the enzyme to each well to start the reaction. The final volume in each well should be consistent.

  • Incubate and measure: Incubate the plate at a constant temperature.[6] Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals.

  • Controls:

    • Positive Control (100% activity): Enzyme, substrate, and buffer without any inhibitor.

    • Negative Control (0% activity): Substrate and buffer without the enzyme.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the positive control.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Data Presentation:

Ethyl Sulfamate (µM)% Inhibition
0.15.2
0.315.8
135.1
348.9
1065.4
3080.2
10092.1
30098.5

Table 1: Example of dose-response data for ethyl sulfamate in an enzyme inhibition assay.

Protocol 2: Mechanism of Inhibition Studies

Understanding the mechanism by which an inhibitor interacts with an enzyme is crucial for drug development. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[5]

Step-by-Step Procedure:

  • Experimental Design: This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of ethyl sulfamate.

  • Set up the assay: Prepare a matrix in a 96-well plate where both the substrate and ethyl sulfamate concentrations are varied.

  • Perform the assay: Follow the same procedure as the IC50 determination, ensuring that the reaction is in the linear range (initial velocity).

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/velocity against 1/[substrate].

    • Analyze the changes in the apparent Vmax and Km values in the presence of the inhibitor to determine the mode of inhibition.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E E ES ES E->ES k1 EI EI E->EI k3 P P S S I I ES->E k-1 ES->E k2 EI->E k-3 E2 E ES2 ES E2->ES2 EI2 EI E2->EI2 P2 P2 S2 S I2 I ES2->E2 ES2->E2 kcat ESI2 ESI ES2->ESI2 EI2->E2 EI2->ESI2 ESI2->ES2 ESI2->EI2

Caption: A simplified representation of competitive and non-competitive enzyme inhibition mechanisms.

Interpreting the Results:

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate.[5] This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, the lines will intersect at the y-axis.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency.[5] This decreases Vmax, but Km remains unchanged. The lines on a Lineweaver-Burk plot will intersect on the x-axis.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. The lines on a Lineweaver-Burk plot will be parallel.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of the experimental data, the following should be considered:

  • Enzyme Stability: Confirm the stability of the enzyme under the assay conditions.[6]

  • Substrate Purity: Use a high-purity substrate to avoid interfering reactions.

  • Linearity of the Assay: Ensure that the product formation is linear with time and enzyme concentration.[16]

  • Solvent Effects: If using an organic solvent like DMSO to dissolve ethyl sulfamate, keep the final concentration low (typically <1%) and consistent across all wells to minimize its effect on enzyme activity.

  • Temperature and pH Control: Maintain constant temperature and pH throughout the experiment as these can significantly impact enzyme activity.[7]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the initial characterization of ethyl sulfamate as a potential enzyme inhibitor. By following these detailed steps, researchers can obtain reliable data on its potency and mechanism of action. This foundational information is critical for the further development of ethyl sulfamate and its derivatives as novel therapeutic agents. The principles and methodologies outlined here are broadly applicable and can be adapted for a wide range of enzyme targets and inhibitor screening campaigns.

References

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  • Poirier, D., & Ciobanu, L. C. (1998). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry, 41(16), 2968-2975. Retrieved from [Link]

  • Breau, A. P., et al. (1993). Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. Journal of Medicinal Chemistry, 36(14), 2029-2035. Retrieved from [Link]

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  • Khan Academy. Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Activity of Sulfamate-Adamantane Derivatives as Glucosinolate Sulfatase Inhibitors. Journal of Agricultural and Food Chemistry, 71(44), 16393-16401. Retrieved from [Link]

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  • Gfac, D. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific Reports, 8(1), 16054. Retrieved from [Link]

  • Ward, R. A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3357-3365. Retrieved from [Link]

  • McKenna, R., & Supuran, C. T. (2014). Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. Journal of Medicinal Chemistry, 57(1), 226-234. Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis and Biological Activity of Sulfamate–Adamantane Derivatives as Glucosinolate Sulfatase Inhibitors. Journal of Agricultural and Food Chemistry, 71(44), 16393-16401. Retrieved from [Link]

  • Esimbekova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Chemosensors, 10(8), 328. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Enzyme Inhibition. Retrieved from [Link]

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  • ResearchGate. Sulfamate acetamides as electrophiles for targeted covalent inhibitors and CoLDR chemistry. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Bioorganic Chemistry, 134, 106459. Retrieved from [Link]

  • PLB Lab Websites. Lecture 10 Enzyme inhibition kinetics. Retrieved from [Link]

  • Stachel, N., et al. (2015). Identification and characterization of sulfonyltransferases catalyzing ethyl sulfate formation and their inhibition by polyphenols. International Journal of Legal Medicine, 129(5), 1011-1018. Retrieved from [Link]

  • Lo, Y. F., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Chemistry, 327, 127038. Retrieved from [Link]

  • Auld, D. S., & Sterner, D. E. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 65(21), 14137-14148. Retrieved from [Link]

  • ResearchGate. What enzyme sample should be used for kinetics?. Retrieved from [Link]

  • Biology Discussion. Top 5 Methods Devised for Enzyme Kinetics Measurement. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6004, Ethyl Sulfate. Retrieved from [Link]

  • Edmondson, D. E. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 37(6), 1344-1383. Retrieved from [Link]

  • ResearchGate. Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Retrieved from [Link]

  • Foster, P. A., et al. (2015). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Journal of Steroid Biochemistry and Molecular Biology, 153, 135-144. Retrieved from [Link]

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  • McKenna, R., & Supuran, C. T. (2011). Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform. Journal of Medicinal Chemistry, 54(21), 7654-7660. Retrieved from [Link]

  • Al-Rashida, M., et al. (2023). Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 6025-6037. Retrieved from [Link]

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  • Monti, S. M., et al. (2021). Aromatic Sulfonamides Including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. International Journal of Molecular Sciences, 22(11), 5981. Retrieved from [Link]

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Sources

Application

Application Notes and Protocols for the Use of Ethyl Sulfamate as a Model Steroid Sulfatase (STS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the use of ethyl sulfamate as an inhibitor of Steroid Sulfatase (STS). While most research focuses...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of ethyl sulfamate as an inhibitor of Steroid Sulfatase (STS). While most research focuses on highly potent aryl and steroidal sulfamates, the simple alkyl sulfamate, ethyl sulfamate, serves as a valuable, accessible tool compound for fundamental research into the mechanism of STS inhibition. We present the scientific rationale, detailed experimental protocols for both in vitro and in vivo applications, and methods for data analysis. This guide is intended to provide researchers with the necessary foundation to incorporate ethyl sulfamate into their studies of steroidogenesis and the development of novel STS inhibitors.

Introduction: The Role and Targeting of Steroid Sulfatase (STS)

The Sulfatase Pathway in Steroidogenesis

Steroid sulfatase (STS) is a critical enzyme in human physiology, responsible for hydrolyzing inactive, sulfated steroid precursors into their biologically active, unconjugated forms.[1] Located in the membrane of the endoplasmic reticulum, STS acts on a variety of substrates, most notably converting estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA).[1][2] These products, E1 and DHEA, can be further metabolized into potent estrogens (e.g., estradiol) and androgens (e.g., testosterone and dihydrotestosterone), respectively.[1] This "sulfatase pathway" is a major source of active steroids in peripheral tissues, contributing significantly to the local hormonal milieu that drives cellular processes.[1][3]

STS as a Therapeutic Target in Hormone-Dependent Diseases

In several hormone-dependent diseases, particularly estrogen receptor-positive (ER+) breast cancer, the local production of estrogens within the tumor microenvironment is a key driver of proliferation.[3] While aromatase inhibitors block the conversion of androgens to estrogens, they do not affect the sulfatase pathway. STS activity is present in the vast majority of breast tumors and its expression level has prognostic significance.[1] Therefore, inhibiting STS offers a complementary and potentially synergistic approach to deprive cancer cells of growth-stimulating hormones.[2] This has driven the development of potent STS inhibitors as potential therapeutics for oncology and other conditions like endometriosis.[2][4]

The Sulfamate Pharmacophore and Ethyl Sulfamate as a Model Inhibitor

The most successful class of STS inhibitors to date are those based on an aryl O-sulfamate pharmacophore.[1] These compounds act as irreversible, mechanism-based inhibitors. The sulfamate moiety is recognized by the STS active site, which then catalyzes the transfer of the sulfamoyl group onto a key formylglycine residue, permanently inactivating the enzyme.[5]

While clinically investigated inhibitors like Irosustat (a coumarin-based aryl sulfamate) and EMATE (a steroidal sulfamate) exhibit picomolar to nanomolar potency, simple alkyl sulfamates , such as ethyl sulfamate, are known to be weak inhibitors.[5][6] This distinction is critical. Ethyl sulfamate should not be considered a candidate for therapeutic development but rather an excellent tool for:

  • Mechanistic studies: Investigating the fundamental biochemistry of the sulfamoyl transfer reaction.

  • Assay development: Serving as a simple, inexpensive positive control for establishing and validating STS activity assays.

  • Educational purposes: Demonstrating the core principles of sulfamate-based enzyme inhibition.

This guide provides the necessary protocols to effectively use ethyl sulfamate in these research contexts.

Core Concepts and Compound Profile

Mechanism of Irreversible Inhibition by Sulfamates

The inactivation of STS by sulfamate-containing inhibitors is a sophisticated example of mechanism-based inhibition. The process mimics the initial steps of natural substrate hydrolysis but culminates in the formation of a stable covalent bond with the enzyme. The key catalytic residue in the STS active site is a post-translationally modified formylglycine (FGly).[5]

The proposed mechanism proceeds as follows:

  • Binding: The sulfamate inhibitor binds to the active site, positioning the sulfamoyl group for catalysis.

  • Sulfamoyl Transfer: The enzyme's catalytic machinery attacks the sulfur atom of the sulfamate, cleaving the R-O-SO₂NH₂ bond.

  • Covalent Inactivation: Instead of releasing a hydrolyzed product, the sulfamoyl group (-SO₂NH₂) is transferred to the hydroxyl group of the catalytic FGly residue.

  • Irreversible Adduct: This forms a stable sulfamoylated enzyme adduct, rendering the enzyme permanently inactive. Regeneration of enzyme activity requires de novo protein synthesis.

G cluster_0 STS Active Site Enzyme Active STS (with Formylglycine-OH) Inactive_Enzyme Inactive STS (Sulfamoylated Formylglycine) Enzyme->Inactive_Enzyme Sulfamoyl Transfer Released Ethanol (Et-OH) Enzyme->Released Cleavage Inhibitor Ethyl Sulfamate (Et-O-SO₂NH₂) Inhibitor->Enzyme Binding

Figure 1. Mechanism of irreversible STS inhibition by ethyl sulfamate.
The Steroid Sulfatase Pathway

STS sits at a crucial crossroads in steroidogenesis. By de-sulfating precursors, it unlocks pathways to potent androgens and estrogens. Understanding this context is vital for interpreting the downstream effects of STS inhibition.

G DHEAS DHEA-Sulfate (DHEAS) (Inactive Precursor) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate (E1S) (Inactive Precursor) E1S->STS DHEA DHEA STS->DHEA Hydrolysis E1 Estrone (E1) STS->E1 Hydrolysis Androgens Potent Androgens (Testosterone, DHT) DHEA->Androgens Further Metabolism Estrogens Potent Estrogens (Estradiol) E1->Estrogens via 17β-HSD Inhibitor Ethyl Sulfamate Inhibitor->STS

Figure 2. Role of STS in the steroidogenesis pathway.
Profile: Ethyl Sulfamate

Proper handling and preparation of ethyl sulfamate are essential for reliable and safe experimentation.

Table 1: Chemical and Physical Properties of Ethyl Sulfamate

PropertyValueSource
IUPAC Name ethyl sulfamate
CAS Number 4403-49-0
Molecular Formula C₂H₇NO₃S
Molecular Weight 125.14 g/mol
Appearance Solid
Storage 2-8°C, sealed, dry environment

Safety & Handling:

  • Distinction is Key: Ethyl sulfamate is distinct from diethyl sulfate (CAS 64-67-5) and ethyl methanesulfonate (EMS) (CAS 62-50-0), which are potent carcinogens and mutagens. Always verify the CAS number before use.

  • Standard Precautions: Handle using standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Store stock solutions at -20°C. Further dilutions into aqueous assay buffers should be made fresh. Be mindful of the final DMSO concentration in the assay, which should typically be kept below 0.5% to avoid solvent effects.

Application Note 1: In Vitro Characterization of STS Inhibition

The primary method for evaluating STS inhibitors is to measure the enzymatic conversion of a radiolabeled sulfated steroid to its unconjugated form. This can be done using a cell-free system with isolated enzymes or in a whole-cell context.

G start Start prep Prepare Reagents: - Enzyme Source (Microsomes or Cells) - [³H]-E1S Substrate - Ethyl Sulfamate dilutions start->prep incubate Incubate Enzyme + Inhibitor (Pre-incubation) prep->incubate react Add [³H]-E1S Substrate Initiate Reaction (e.g., 37°C for 1-4h) incubate->react stop Stop Reaction & Extract Add Toluene Vortex vigorously react->stop separate Phase Separation (Centrifuge) stop->separate measure Measure Radioactivity Aspirate Toluene Layer Scintillation Counting separate->measure analyze Data Analysis Calculate % Inhibition Determine IC₅₀ measure->analyze end End analyze->end

Sources

Method

Ethyl sulfamate as a chemical probe for active site labeling

Application Note & Protocol Guide Ethyl Sulfamate: A Versatile Chemical Probe for Covalent Active Site Labeling and Enzyme Profiling Audience: Researchers, scientists, and drug development professionals. Abstract: This g...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Ethyl Sulfamate: A Versatile Chemical Probe for Covalent Active Site Labeling and Enzyme Profiling

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for the application of ethyl sulfamate as a chemical probe for the active site labeling of enzymes. Ethyl sulfamate is a small, reactive molecule that can covalently modify nucleophilic residues within the catalytically active centers of various enzymes. This property makes it a valuable tool for Activity-Based Protein Profiling (ABPP), target identification, and mechanistic studies of enzyme inhibition. We will explore the underlying mechanism of action, detail critical experimental considerations, and provide step-by-step protocols for labeling in both purified enzyme systems and complex proteomes, followed by mass spectrometry-based analysis for target identification.

Introduction: The Power of Covalent Probes

The study of enzyme function, regulation, and inhibition is fundamental to biology and drug discovery. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy to monitor the functional state of enzymes directly within their native biological context. This approach utilizes active site-directed covalent probes that react in a mechanism-dependent manner with target enzymes.[1]

Covalent labeling provides a stable, irreversible "snapshot" of enzyme activity, enabling the identification and quantification of active enzymes in complex biological mixtures like cell lysates or tissues.[2][3] Unlike traditional assays that measure the activity of a single enzyme, ABPP allows for the simultaneous profiling of entire enzyme families.

Ethyl sulfamate and its derivatives belong to a class of compounds recognized for their utility as enzyme inhibitors.[4] The sulfamate moiety is a key pharmacophore that can engage in covalent interactions, notably with enzymes like carbonic anhydrases and steroid sulfatase (STS), where it leads to irreversible inhibition.[4] This inherent reactivity, packaged in a small and cell-permeable molecule, makes ethyl sulfamate an attractive and versatile probe for exploring the active landscape of the proteome.

Mechanism of Action: Covalent Modification

The utility of ethyl sulfamate as an active site probe stems from its ability to act as an electrophile, reacting with nucleophilic amino acid residues. While the precise mechanism can vary depending on the specific enzyme's active site architecture, the general principle involves the nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfamate group, or on the ethyl group, potentially leading to alkylation.[5]

Key nucleophilic residues commonly found in enzyme active sites, such as cysteine , serine , histidine , and lysine , are potential targets for covalent modification by ethyl sulfamate. The reaction is guided by the initial non-covalent binding of the probe within the active site, which positions it for an efficient covalent reaction with a nearby nucleophile. This process is often referred to as affinity labeling.[6] This covalent modification results in a stable thioether, ester, or other adduct, effectively and irreversibly inactivating the enzyme.

Mechanism_of_Action cluster_0 Enzyme Active Site Enzyme Enzyme Nucleophile (e.g., Cys, Ser, His) Intermediate Non-covalent Binding Complex Enzyme:port->Intermediate Probe Ethyl Sulfamate C₂H₇NO₃S Probe->Intermediate Step 1: Affinity Binding Product Covalently Labeled Enzyme Irreversibly Inactivated Intermediate->Product Step 2: Covalent Bond Formation

Caption: General mechanism of enzyme inactivation by ethyl sulfamate.

Key Applications

  • Activity-Based Protein Profiling (ABPP): Identify and quantify active enzymes in a complex biological sample (e.g., cell lysate, tissue homogenate).[7][8] This is particularly useful for comparing enzyme activity profiles between different states (e.g., healthy vs. diseased tissue).

  • Target Identification: Determine the specific protein targets of a small molecule inhibitor. By competing with the inhibitor for active site binding, ethyl sulfamate labeling can be used to identify which enzymes are engaged by the compound.

  • Enzyme Class Screening: Due to its reactivity with common active site nucleophiles, ethyl sulfamate can be used to screen for active members of broad enzyme classes, such as hydrolases and transferases.[1]

  • Irreversible Inhibitor Development: The sulfamate moiety serves as a reactive group (or "warhead") that can be incorporated into more complex molecules to create potent and specific irreversible inhibitors.[9]

Experimental Design and Considerations

Successful active site labeling experiments require careful optimization. The goal is to maximize specific labeling of the target active site while minimizing off-target modifications.

  • Probe Concentration: The concentration of ethyl sulfamate should be empirically determined. Start with a concentration range of 10-100 µM for cell lysates and 1-10 µM for purified proteins. A dose-response curve can help identify the optimal concentration that yields robust labeling without causing widespread non-specific modification.

  • Incubation Time and Temperature: Labeling is typically performed at room temperature or 37°C for 30-60 minutes. Shorter times and lower temperatures can help reduce non-specific labeling.

  • pH: The reactivity of nucleophilic amino acid residues is highly pH-dependent. Most labeling experiments are performed at a physiological pH of 7.0-8.0. Cysteine reactivity, in particular, increases with pH as the thiol group becomes deprotonated to the more nucleophilic thiolate.[10]

  • Controls are Critical:

    • Negative Control: A heat-inactivated proteome (e.g., boiled for 10 minutes) should be included. Covalent labeling should be significantly reduced in this sample, as the native protein structure required for affinity binding is lost.

    • Competitive Inhibition: Pre-incubating the sample with a known inhibitor of the target enzyme should block labeling by ethyl sulfamate. This confirms that the probe is binding to the intended active site.

ParameterPurified ProteinComplex Proteome (Lysate)Rationale
Protein Conc. 0.1 - 2 mg/mL1 - 5 mg/mLEnsures sufficient signal for detection.
Ethyl Sulfamate Conc. 1 - 10 µM10 - 100 µMHigher concentration needed in lysates to compete with other biomolecules.
Incubation Time 30 min30 - 60 minA balance between sufficient reaction time and minimizing off-targets.
Temperature 25°C - 37°C25°C - 37°CPhysiological temperatures are often optimal for enzyme activity.
pH 7.2 - 8.07.2 - 8.0Maintains protein stability and promotes reactivity of key nucleophiles.

Detailed Experimental Protocols

Protocol 1: Active Site Labeling in a Complex Proteome

This protocol describes the labeling of active enzymes in a cell lysate for subsequent proteomic analysis.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA (chilled on ice)

  • Protease Inhibitor Cocktail (optional, use if degradation is a concern)

  • Ethyl Sulfamate (CAS 4403-49-0)[4]: 10 mM stock in DMSO

  • Dounce homogenizer or sonicator

  • Microcentrifuge

Procedure:

  • Lysate Preparation: a. Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. b. Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) or with a Dounce homogenizer. c. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to pellet cell debris. d. Carefully collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Proteome Normalization: a. Dilute the proteome to a final concentration of 2 mg/mL with Lysis Buffer. Prepare at least 55 µL per experimental condition.

  • Labeling Reaction: a. In a microcentrifuge tube, add 50 µL of the normalized proteome. b. Add 0.5 µL of the 10 mM ethyl sulfamate stock solution for a final concentration of 100 µM. For a vehicle control, add 0.5 µL of DMSO. c. Incubate the reaction at 37°C for 60 minutes.

  • Quenching and Sample Preparation: a. Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes. b. The sample is now ready for SDS-PAGE and subsequent mass spectrometry analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Identification

This protocol outlines the in-gel digestion of labeled proteins for identification by LC-MS/MS. Mass spectrometry is essential for identifying the modified protein and pinpointing the site of covalent labeling.[11][12]

Materials:

  • Labeled protein sample from Protocol 1

  • SDS-PAGE equipment and reagents

  • Coomassie stain (e.g., SimplyBlue™ SafeStain)

  • Destaining solution: 50% methanol, 10% acetic acid

  • Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate

  • Trypsin (sequencing grade)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate

  • Peptide Extraction Buffer: 50% acetonitrile, 5% formic acid

Procedure:

  • SDS-PAGE: Separate the labeled proteome (20-30 µg) on a 1D SDS-PAGE gel.

  • Staining and Excision: a. Stain the gel with Coomassie stain until bands are visible. b. Destain the gel until the background is clear. c. Excise the entire lane or specific bands of interest using a clean scalpel and transfer to a microcentrifuge tube.

  • In-Gel Digestion: a. Wash the gel pieces with water, then destain completely with Destaining Solution. b. Dehydrate the gel pieces with 100% acetonitrile and dry completely in a vacuum centrifuge. c. Reduction: Rehydrate the gel pieces in Reduction Buffer and incubate at 56°C for 1 hour. d. Alkylation: Remove the Reduction Buffer, add Alkylation Buffer, and incubate for 45 minutes in the dark at room temperature. e. Wash the gel pieces with Digestion Buffer, then dehydrate with acetonitrile and dry completely. f. Digestion: Rehydrate the gel pieces on ice with a solution of trypsin (e.g., 12.5 ng/µL in Digestion Buffer). Add enough solution to cover the gel pieces. Incubate at 37°C overnight.

  • Peptide Extraction: a. Add Peptide Extraction Buffer to the digest and sonicate for 15 minutes. b. Collect the supernatant. Repeat the extraction step once more. c. Pool the supernatants and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid). b. Analyze the peptide mixture by LC-MS/MS.[13][14] The ethyl sulfamate-modified peptide will exhibit a specific mass shift corresponding to the addition of the probe, allowing for its identification through database searching.

ABPP_Workflow cluster_workflow Activity-Based Protein Profiling Workflow A Prepare Biological Sample (e.g., Cell Lysate) B Incubate with Ethyl Sulfamate Probe A->B C Separate Proteins (SDS-PAGE) B->C D In-Gel Tryptic Digestion C->D E Analyze Peptides by LC-MS/MS D->E F Database Search & Identify Labeled Proteins E->F

Sources

Application

Characterizing the Bioactivity of Novel Sulfamate Compounds in Vitro: A Protocol for Ethyl Sulfamate

Introduction: The Therapeutic Potential and Need for In-Vitro Characterization of Sulfamate-Containing Molecules The sulfamate moiety is a critical pharmacophore in modern drug discovery, integral to a range of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Need for In-Vitro Characterization of Sulfamate-Containing Molecules

The sulfamate moiety is a critical pharmacophore in modern drug discovery, integral to a range of therapeutic agents with diverse mechanisms of action.[1][2][3] From the anticancer properties of steroid sulfatase (STS) and carbonic anhydrase (CA) inhibitors to antiviral and antibacterial applications, the versatility of the sulfamate group is well-documented.[1][2][4] When a novel sulfamate-containing compound, such as ethyl sulfamate, is synthesized, a systematic evaluation of its biological activity is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay protocol to characterize the cytotoxic and genotoxic potential of such novel compounds.

While extensive research exists for various substituted sulfamates, information specifically on ethyl sulfamate is limited in publicly available literature. Therefore, this document will use ethyl sulfamate as a representative example to outline a foundational screening cascade. The principles and detailed methodologies described herein are broadly applicable to other novel small molecules with a sulfamate core. The proposed workflow is designed to first establish a dose-dependent effect on cell health and then to probe for potential genotoxicity, providing a critical initial dataset for further preclinical development.

Foundational Principles: Assay Selection and Experimental Design

A tiered approach is recommended for the initial characterization of a novel compound. This typically begins with broad assessments of cytotoxicity and cell viability to determine the concentration range over which the compound affects basic cellular functions. Following this, more specific assays can be employed to investigate the mechanism of toxicity, such as DNA damage.

Our proposed screening cascade includes:

  • Primary Screening (Cytotoxicity/Cell Viability):

    • MTT Assay: To assess metabolic activity as an indicator of cell viability.

    • LDH Assay: To measure membrane integrity as an indicator of cytotoxicity.

  • Secondary Screening (Genotoxicity):

    • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

    • Micronucleus Assay: To identify chromosomal damage or segregation errors.

This multi-assay approach ensures a more complete picture of the compound's effects, as a substance can impact cell health through various mechanisms that may not be captured by a single endpoint.

PART 1: Primary Screening - Assessing Cytotoxicity and Cell Viability

The initial step in characterizing ethyl sulfamate is to determine its effect on cell proliferation and survival. This is crucial for identifying a relevant concentration range for subsequent, more detailed mechanistic studies.

Cell Line Selection and Culture

The choice of cell line can significantly influence the outcome of in vitro assays. It is advisable to screen the compound in a panel of cell lines, including both cancerous and non-cancerous lines, to identify potential cell-type-specific effects. For this protocol, we will use the following commonly available and well-characterized human cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): A liver-derived cell line, relevant for assessing potential hepatotoxicity.

  • A549 (Human Lung Carcinoma): A lung-derived cell line, representing another common target for toxicity.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line, useful for comparison with cancer cell lines.

All cell lines should be maintained in their recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. It is imperative to use cells in the logarithmic growth phase and at a consistent passage number to ensure reproducibility.

Compound Solubilization and Preparation

Properly dissolving the test compound is a critical step that can significantly impact the quality and reproducibility of the data.

Protocol for Solubilizing Ethyl Sulfamate:

  • Initial Solvent Selection: Based on the predicted physicochemical properties of ethyl sulfamate, start with dimethyl sulfoxide (DMSO) as the initial solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of ethyl sulfamate in 100% DMSO. If the compound does not readily dissolve, gentle warming (up to 37°C) or sonication can be applied.[5]

  • Serial Dilutions: Create a series of working solutions by serially diluting the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

MTT Assay: Measurement of Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT Assay Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of ethyl sulfamate. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation:

Concentration of Ethyl Sulfamate (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Vehicle Control (0)100
0.1
1
10
100
1000
LDH Assay: Measurement of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

LDH Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Controls: Include a positive control for maximum LDH release (cells treated with a lysis buffer) and a negative control (vehicle-treated cells).

Data Presentation:

Concentration of Ethyl Sulfamate (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Vehicle Control (0)0
0.1
1
10
100
1000
Lysis Control100

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Select and Culture Cell Lines (e.g., HepG2, A549, HEK293) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Ethyl Sulfamate Stock (e.g., 100 mM in DMSO) Serial_Dilution Create Serial Dilutions in Culture Medium Compound_Prep->Serial_Dilution Treatment Treat Cells with Ethyl Sulfamate (24, 48, 72h Incubation) Serial_Dilution->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay MTT_Readout Measure Absorbance at 570 nm MTT_Assay->MTT_Readout LDH_Readout Measure Absorbance at 490 nm LDH_Assay->LDH_Readout Data_Interpretation Calculate % Viability and % Cytotoxicity Determine IC50/EC50 MTT_Readout->Data_Interpretation LDH_Readout->Data_Interpretation G cluster_prep Preparation & Treatment cluster_comet Comet Assay cluster_mn Micronucleus Assay Select_Conc Select Non-toxic Concentrations from Primary Screen Treat_Cells Treat Cells with Ethyl Sulfamate, Positive, and Negative Controls Select_Conc->Treat_Cells Comet_Harvest Harvest and Embed Cells in Agarose Treat_Cells->Comet_Harvest MN_CytoB Add Cytochalasin B to Block Cytokinesis Treat_Cells->MN_CytoB Comet_Lysis Lyse Cells and Unwind DNA Comet_Harvest->Comet_Lysis Comet_Electro Perform Alkaline Electrophoresis Comet_Lysis->Comet_Electro Comet_Stain Stain DNA and Visualize Comet_Electro->Comet_Stain Comet_Analysis Analyze Comet Images (% Tail DNA, Tail Moment) Comet_Stain->Comet_Analysis MN_Harvest Harvest and Fix Cells MN_CytoB->MN_Harvest MN_Stain Prepare Slides and Stain DNA MN_Harvest->MN_Stain MN_Score Score Micronuclei in Binucleated Cells MN_Stain->MN_Score

Caption: Workflow for assessing the genotoxicity of ethyl sulfamate.

Trustworthiness and Validation: Ensuring Data Integrity

For any cell-based assay, rigorous validation is essential to ensure the reliability of the results. This involves:

  • Establishing Assay Performance Characteristics: This includes determining the assay's sensitivity, specificity, accuracy, and precision.

  • Use of Appropriate Controls: As detailed in the protocols, the inclusion of positive, negative, and vehicle controls is non-negotiable.

  • Adherence to Best Practices in Cell Culture: Maintaining aseptic technique, regularly testing for mycoplasma contamination, and authenticating cell lines are fundamental to generating trustworthy data.

Conclusion

This application note provides a structured, multi-tiered approach to the initial in vitro characterization of a novel sulfamate compound, using ethyl sulfamate as a working example. By systematically evaluating cytotoxicity, cell viability, and genotoxicity, researchers can build a foundational dataset to guide further drug development efforts. The provided protocols, while detailed, should be considered as a starting point. Optimization of cell densities, incubation times, and compound concentrations will be necessary for each specific cell line and compound under investigation. Adherence to rigorous scientific principles and assay validation will ensure the generation of high-quality, reliable data, ultimately accelerating the journey from a novel compound to a potential therapeutic.

References

  • Mitchell, S. C., Waring, R. H., & Wilson, I. D. (2014). Ethyl sulphate, a chemically reactive human metabolite of ethanol? Xenobiotica, 44(11), 957-960. [Link]

  • El-Gamal, M. I., Anbar, S., Al-Karmalawy, A. A., & Oh, C. H. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 178, 480-490. [Link]

  • Wikipedia. (n.d.). Ethyl sulfate. [Link]

  • Supuran, C. T., & Innocenti, A. (2007). Sulfamates and their therapeutic potential. Expert Opinion on Therapeutic Patents, 17(3), 257-273. [Link]

  • Gao, H., Zhai, Q., Li, C., He, H., Ma, B., Wang, X., & Zhang, J. (2009). A point mutation in a 3-keto-acyl-ACP-synthase II gene is responsible for the fad4 mutant phenotype of Arabidopsis. Journal of Experimental Botany, 60(11), 3247-3255. [Link]

  • PubChem. (n.d.). Ethyl Sulfate. [Link]

  • American Chemical Society. (n.d.). Journal of Medicinal Chemistry. [Link]

  • van Delft, J. H., van den Ende, A. M., Vrieling, H., & van Steeg, H. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research, 681(2-3), 81-91. [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Knych, H. K., Seminoff, K., McKemie, D. S., & Kass, P. H. (2020). Pharmacokinetics of Ethyl Glucuronide and Ethyl Sulfate and Pharmacodynamic Effects Following Intravenous and Oral Administration of Ethanol to Exercised Horses. Journal of Analytical Toxicology, 44(9), 929-936. [Link]

  • Cryle, M. J. (2017). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycetes. Natural Product Reports, 34(2), 136-151. [Link]

  • ResearchGate. (n.d.). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. [Link]

  • ResearchGate. (n.d.). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. [Link]

  • El-Gamal, M. I., Al-Karmalawy, A. A., & Oh, C. H. (2024). An overview of the latest outlook of sulfamate derivatives as anticancer candidates (2020-2024). Archiv der Pharmazie, e2400331. [Link]

  • Wurst, F. M., Skipper, G. E., & Weinmann, W. (2003). Ethyl sulphate: a direct ethanol metabolite reflecting recent alcohol consumption. Addiction, 98(11), 1593-1600. [Link]

  • Musshoff, F., Albermann, E., & Madea, B. (2010). Preliminary investigations on ethyl glucuronide and ethyl sulfate cutoffs for detecting alcohol consumption on the basis of an ingestion experiment and on data from withdrawal treatment. International Journal of Legal Medicine, 124(6), 623-630. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Ordaz-Pichardo, C., Arriaga-Alba, M., & Rivera-Pérez, C. (2016). Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity. Environmental Toxicology and Pharmacology, 47, 137-143. [Link]

  • Helander, A., & Beck, O. (2005). In vitro formation of ethyl glucuronide and ethyl sulfate. Forensic Science International, 151(2-3), 231-235. [Link]

  • Liu, Y., & Liu, Y. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2831-2836. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Sciencemadness Discussion Board. (2016). Sodium Ethyl Sulfate. [Link]

  • Williams, S. J. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. The Journal of Organic Chemistry, 79(7), 2843-2852. [Link]

  • ResearchGate. (n.d.). Sulfamates and Their Therapeutic Potential. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane). [Link]

  • de Moura, A. C. S., & de Oliveira, R. J. (2024). Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. ACS Omega, 9(14), 16205-16214. [Link]

  • DrugFuture. (n.d.). Ethyl Sulfate. [Link]

  • Taylor & Francis. (n.d.). Ethyl sulfate – Knowledge and References. [Link]

Sources

Method

Guide to In Vivo Experimental Design with Ethyl Sulfamate for Genotoxicity Assessment

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Understanding Ethyl Sulfamate Ethyl sulfamate (CAS 4403-49-0) is an orga...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding Ethyl Sulfamate

Ethyl sulfamate (CAS 4403-49-0) is an organic compound belonging to the sulfamate class of molecules, which are noted for their diverse biological activities.[1] Derivatives of sulfamic acid are explored in drug discovery as inhibitors for enzymes like steroid sulfatase and carbonic anhydrases, making them relevant in therapeutic areas such as oncology and neurology.[2][3] However, the structural alerts within ethyl sulfamate, particularly its potential to act as an ethylating agent, necessitate a thorough evaluation of its genotoxic potential. In vivo genotoxicity studies are critical for risk assessment as they incorporate the physiological complexities of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in vitro.[4]

This guide provides a comprehensive framework for designing and executing in vivo genotoxicity studies for ethyl sulfamate, grounded in established regulatory guidelines and scientific best practices. We will delve into the mechanistic basis of its potential toxicity, provide detailed experimental protocols, and offer insights into data interpretation, ensuring a robust and self-validating study design.

Postulated Mechanism of Action: DNA Ethylation and Adduct Formation

The primary genotoxic concern with ethyl sulfamate is its potential to act as an alkylating agent, specifically an ethylating agent. This mechanism is analogous to well-characterized genotoxins like ethyl methanesulfonate (EMS). The proposed mechanism involves the enzymatic or spontaneous release of an electrophilic ethyl group that covalently binds to nucleophilic sites on DNA.

The most mutagenic of these interactions is the formation of an O⁶-ethylguanine adduct.[5] Unlike unmodified guanine, which pairs with cytosine, O⁶-ethylguanine preferentially mispairs with thymine during DNA replication. If this lesion is not repaired by cellular mechanisms prior to cell division, it can lead to a permanent G:C to A:T transition mutation.[6] Metabolism is a key factor, as sulfotransferases (SULTs) are known to be involved in the conjugation of ethanol to form ethyl sulfate, indicating a potential metabolic pathway for sulfamate compounds.[7][8]

Caption: Postulated mechanism of ethyl sulfamate genotoxicity via metabolic activation and formation of mutagenic DNA adducts.

Regulatory Framework and Assay Selection

Designing an in vivo genotoxicity study requires adherence to internationally recognized guidelines to ensure data quality and acceptance by regulatory bodies. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of Test Guidelines (TG) for chemical safety testing.[9]

For an initial in vivo assessment, a standard battery of tests is often required.[10][11][12] A robust strategy would involve one of the following core assays:

  • OECD TG 474: Mammalian Erythrocyte Micronucleus Test: The most widely used in vivo test, it detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain) by measuring micronuclei in young erythrocytes.[13]

  • OECD TG 489: In Vivo Mammalian Alkaline Comet Assay: A sensitive assay that detects a broad spectrum of DNA damage, including single and double-strand breaks and alkali-labile sites, in cells from multiple tissues.[14][15] This is particularly useful for investigating genotoxicity in a specific target organ.[14]

  • OECD TG 470: Mammalian Erythrocyte Pig-a Gene Mutation Assay: This assay detects in vivo gene mutations in the endogenous Pig-a gene in hematopoietic stem cells.[4]

The choice of assay depends on the specific research question and any existing in vitro data. The Comet assay (OECD TG 489) is an excellent choice for an initial investigation as it can detect repairable DNA damage in virtually any tissue, providing a comprehensive profile of the compound's genotoxic potential.[13]

Core Principles of In Vivo Experimental Design

A scientifically sound in vivo study is built on careful planning of key variables. The narrative below explains the causality behind each choice.

Animal Model Selection

Standard laboratory rodent strains (e.g., Sprague-Dawley or Wistar rats, C57BL/6 or CD-1 mice) are typically used.[14] The choice should be justified based on historical control data availability and comparability to other toxicological studies. The use of both sexes is recommended unless there is clear evidence that one sex is more appropriate.

Dose Selection and Justification

Dose selection is a critical step and should be based on data from a preliminary dose range-finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause overt toxicity or death, allowing for the assessment of genotoxicity at the highest possible exposure level.

  • Dose Levels: At least three dose levels plus a negative and positive control are required.

  • Top Dose: This should be the MTD or a limit dose of 2000 mg/kg body weight if toxicity is not a limiting factor.[13]

  • Lower Doses: Should include an intermediate dose and a low dose that is expected to produce minimal or no toxicity.

  • Analogy: For related ethylating agents like EMS, doses of 50-100 mg/kg have been shown to induce genotoxic effects in somatic cells in vivo, providing a useful reference point for range-finding.[16]

Administration Route and Vehicle Selection

The route of administration should, whenever possible, mimic the intended or likely route of human exposure.[14] Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common. The vehicle (the solvent used to dissolve or suspend the test article) should be non-toxic and inert, with aqueous solutions being preferred.[14] If an organic solvent is necessary, its compatibility must be justified. Fresh preparations of the test chemical should be used unless stability data are available.[14]

Controls: The Foundation of a Valid Study
  • Negative/Vehicle Control: A group of animals treated only with the vehicle used to administer ethyl sulfamate. This group establishes the baseline level of damage.

  • Positive Control: A group of animals treated with a known genotoxic agent that induces damage detectable by the chosen assay. This confirms that the experimental system is responsive and capable of detecting a positive effect. The positive control should be administered by the same route as the test article, if possible.

Data Summary: Typical Experimental Parameters

The following table summarizes a hypothetical, yet standard, design for an in vivo Comet assay with ethyl sulfamate.

ParameterSpecificationRationale & Justification
Test System Male Sprague-Dawley Rats (8-10 weeks old)Widely used rodent model with extensive historical control data.
Group Size 5 animals per groupStandard group size for statistical power in Comet assays.
Test Article Ethyl Sulfamate (CAS 4403-49-0)The compound under investigation.
Vehicle Sterile Water for InjectionAqueous vehicle is preferred to avoid confounding toxicity.[14]
Administration Oral Gavage (p.o.)Common route reflecting potential human oral exposure.
Dose Levels 0 (Vehicle), 50, 150, 500 mg/kg/dayDoses selected based on a hypothetical MTD of 500 mg/kg.
Positive Control Ethyl Methanesulfonate (EMS) at 100 mg/kgA well-characterized ethylating agent and known in vivo mutagen.[16]
Treatment Schedule Single administrationA common approach for acute genotoxicity assessment.
Sampling Time 2-6 hours post-doseCaptures peak DNA damage before significant repair occurs.
Tissues Harvested Liver, Duodenum, Bone MarrowLiver is a primary site of metabolism; Duodenum is a site of first contact for oral exposure; Bone marrow is a standard tissue for systemic genotoxicity.
Primary Endpoint % Tail DNA (Comet Assay)A standard metric for quantifying DNA strand breaks.

graph "Experimental_Workflow" {
layout=dot;
rankdir=TB;
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edge [fontname="Arial", fontsize=9];

A [label="1. Animal Acclimatization\n(≥ 5 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Group Assignment & Randomization\n(Vehicle, Doses 1-3, Positive Control)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Dose Preparation & Administration\n(e.g., Oral Gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Animal Observation\n(Clinical Signs of Toxicity)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Tissue Collection\n(2-6 hours post-dose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Single Cell Suspension Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Comet Assay Protocol\n(Slide Prep, Lysis, Electrophoresis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Slide Staining & Scoring\n(Automated Image Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="9. Statistical Analysis\n(Comparison to Vehicle Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="10. Final Report & Conclusion", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Caption: Standard workflow for an in vivo Comet assay from animal preparation to data analysis.

Detailed Protocol: In Vivo Alkaline Comet Assay (OECD TG 489)

This protocol outlines the key steps for performing the Comet assay following dosing with ethyl sulfamate.

Materials:

  • Mincing buffer (e.g., PBS with DMSO and EDTA)

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides (pre-coated or specialized for the assay)

  • Lysis solution (high salt, detergent, pH 10)

  • Alkaline electrophoresis buffer (NaOH, EDTA, pH >13)

  • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Gold, propidium iodide)

  • Automated or manual scoring system with appropriate software

Methodology:

Step 1: Animal Dosing and Tissue Collection

  • Administer ethyl sulfamate (and controls) to randomized animal groups as per the design.

  • Observe animals for clinical signs of toxicity.

  • At the specified time point (e.g., 3 hours post-dose), humanely euthanize animals.

  • Immediately dissect the target organs (e.g., liver, duodenum). Place a small section of each tissue into ice-cold mincing buffer.

Step 2: Preparation of Single-Cell Suspension

  • On ice, finely mince the tissue sample using scissors.

  • Allow larger fragments to settle, then transfer the supernatant containing dissociated cells to a fresh tube.

  • Determine cell viability (e.g., using trypan blue); viability should be high (>70-80%).

Step 3: Slide Preparation

  • Prepare a 1% NMPA solution and coat clean microscope slides; allow to dry completely.

  • Melt 0.7% LMPA and maintain at 37°C.

  • Mix a small volume of the single-cell suspension with the LMPA at a 1:10 (v/v) ratio.

  • Quickly pipette ~75 µL of this mixture onto the pre-coated slide, spread with a coverslip, and place on ice for 5 minutes to solidify the gel.

Step 4: Cell Lysis

  • Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.

  • Lyse for at least 1 hour at 4°C, protected from light. This step removes cell membranes and histones, leaving behind DNA "nucleoids."

Step 5: DNA Unwinding and Electrophoresis

  • Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.

  • Fill the tank with fresh, cold alkaline electrophoresis buffer (pH >13).

  • Let the DNA unwind in the alkaline solution for 20-40 minutes.

  • Perform electrophoresis at low voltage (e.g., ~0.7 V/cm) and specific amperage (e.g., 300 mA) for 20-40 minutes. This allows broken DNA fragments to migrate out of the nucleoid, forming the "comet tail."

Step 6: Neutralization, Staining, and Scoring

  • After electrophoresis, carefully transfer the slides to a neutralization buffer and wash for 5-10 minutes, repeating 2-3 times.

  • Stain the slides with an appropriate fluorescent DNA dye.

  • Score the slides using an automated image analysis system. At least 50-100 cells should be scored per slide. The primary metric is % Tail DNA, which is the percentage of total DNA intensity in the comet tail.

Data Analysis and Interpretation

A test article is considered positive if it induces a statistically significant, dose-dependent increase in the mean % Tail DNA compared to the concurrent vehicle control group. If only the highest dose shows a significant increase, the result should be reproducible. A negative result indicates no statistically significant increase in DNA damage at any dose level. Equivocal results may require further testing.[17]

Safety and Handling Precautions

Ethyl sulfamate and its analogue, ethyl methanesulfonate, must be handled with extreme care due to their hazardous properties.

  • Hazard Profile: Harmful if swallowed, causes skin and eye irritation. Suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.[18]

  • Engineering Controls: Always work within a certified chemical fume hood.[19] Ensure an eyewash station and safety shower are readily accessible.[20]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.[21]

  • Handling: Avoid creating aerosols or dust.[19] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] The material is moisture-sensitive and may require storage under an inert atmosphere like argon.

  • Disposal: Dispose of waste materials as hazardous chemical waste according to institutional and national regulations.[21]

Conclusion

The in vivo experimental design for assessing the genotoxicity of ethyl sulfamate must be a meticulous process rooted in established scientific principles and regulatory guidelines. By understanding the compound's potential mechanism of action, selecting appropriate assays and controls, and adhering to strict safety protocols, researchers can generate high-quality, reliable data. This information is paramount for accurately characterizing the risk profile of ethyl sulfamate and ensuring its safe development and use in any application.

References

  • Test No. 470: Mammalian Erythrocyte Pig-a Gene Mutation Assay. (n.d.). OECD. Retrieved from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. (2021). GOV.UK. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

  • Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Mutation Research/Reviews in Mutation Research, 678(2), 101-113. Retrieved from [Link]

  • Test No. 489: In Vivo Mammalian Alkaline Comet Assay. (2016). OECD. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals: In Vivo Mammalian Alkaline Comet Assay. (2016). Semantic Scholar. Retrieved from [Link]

  • Material Safety Data Sheet - Ethyl methanesulfonate. (n.d.). Cole-Parmer. Retrieved from [Link]

  • VICH GL23(R): Studies to evaluate the safety of residues of veterinary drugs in human food: genotoxicity testing. (2023). VICH. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 179, 257-271. Retrieved from [Link]

  • van Zeeland, A. A., et al. (1985). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. Environmental Health Perspectives, 62, 163-169. Retrieved from [Link]

  • Supuran, C. T. (2008). Sulfamates and their therapeutic potential. Expert Opinion on Therapeutic Patents, 18(5), 525-542. Retrieved from [Link]

  • McGlinchey, G., et al. (1982). In vivo and in vitro studies with sulfamate sweeteners. Journal of Pharmaceutical Sciences, 71(6), 661-665. Retrieved from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals. (2021). GOV.UK. Retrieved from [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (1997). FDA. Retrieved from [Link]

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2012). ICH. Retrieved from [Link]

  • Ethyl sulfate. (n.d.). Wikipedia. Retrieved from [Link]

  • Interplay between Cellular Metabolism and the DNA Damage Response in Cancer. (2021). MDPI. Retrieved from [Link]

  • What is the mechanism of Aminated ethyl sulfuric acid? (2024). Patsnap Synapse. Retrieved from [Link]

  • Brooks, P. J., & Theruvathu, J. A. (2005). Formation of acetaldehyde-derived DNA adducts due to alcohol exposure. Alcohol Research & Health, 29(4), 303-305. Retrieved from [Link]

  • Skopp, G., et al. (2016). Formation and inhibition of ethyl glucuronide and ethyl sulfate. Forensic Science International, 261, 113-119. Retrieved from [Link]

  • Perono, G. A., et al. (2023). Sulfur-Containing Heterocyclic Aromatic Hydrocarbons Alter Estrogen Metabolism and Cause DNA Damage and Apoptosis in Granulosa Cells. International Journal of Molecular Sciences, 24(7), 6537. Retrieved from [Link]

  • Turesky, R. J. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Chromatography B, 1087-1088, 1-13. Retrieved from [Link]

  • Thierauf, A., et al. (2011). In vitro formation of ethyl glucuronide and ethyl sulfate. Forensic Science International, 212(1-3), 215-219. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Techniques for Synthesizing Ethyl Sulfamate Derivatives

Introduction: The Ascendant Role of Sulfamates in Medicinal Chemistry The sulfamate moiety (-O-SO₂NH₂) has emerged from a structural curiosity to a cornerstone pharmacophore in modern drug design. As a bioisostere of sul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendant Role of Sulfamates in Medicinal Chemistry

The sulfamate moiety (-O-SO₂NH₂) has emerged from a structural curiosity to a cornerstone pharmacophore in modern drug design. As a bioisostere of sulfonamides and phosphates, it offers a unique combination of physicochemical properties, including enhanced aqueous solubility and the ability to act as a potent hydrogen bond donor. Its true power, however, lies in its capacity for potent and often irreversible inhibition of key enzymatic targets.[1][2][3] Ethyl sulfamate and its derivatives are particularly significant, serving as crucial building blocks and active pharmaceutical ingredients (APIs) in their own right.

This guide provides an in-depth exploration of the primary synthetic routes to sulfamate derivatives, with a focus on practical, field-proven protocols. We will delve into the causality behind experimental choices, offering insights that bridge the gap between theoretical chemistry and successful laboratory execution. The protocols herein are designed to be self-validating, providing researchers with the tools to synthesize, purify, and characterize these valuable compounds.

The therapeutic relevance of this class is significant, with sulfamate-containing molecules being investigated and utilized for a range of conditions. They are prominent as inhibitors of two major enzyme families:

  • Steroid Sulfatase (STS): By blocking STS, sulfamate derivatives can prevent the conversion of inactive steroid sulfates into active estrogens and androgens, a key strategy in treating hormone-dependent cancers like breast and prostate cancer.[4][5][6][7][8]

  • Carbonic Anhydrases (CAs): The sulfamate group effectively coordinates with the zinc ion in the active site of CAs, mimicking the binding of primary sulfonamides.[1][9][10] This has led to the development of treatments for glaucoma, epilepsy, and novel anticancer agents targeting tumor-associated isoforms like CA IX and XII.[11][12][13][14][15]

Part 1: Overview of Primary Synthetic Strategies

The synthesis of sulfamate esters generally follows one of three main pathways, each with distinct advantages depending on the scale, substrate, and required purity. The choice of method is dictated by the stability of the starting alcohol, the availability of reagents, and safety considerations.

G Start Starting Materials Alcohol Alcohol/Phenol (R-OH) Start->Alcohol CSI Chlorosulfonyl Isocyanate (CSI) Start->CSI SulfamicAcid Sulfamic Acid Start->SulfamicAcid ArylSulfamate Activated Aryl Sulfamate Start->ArylSulfamate Method1 Method 1: Sulfamoylation via Sulfamoyl Chloride Alcohol->Method1 Method2 Method 2: Direct Esterification Alcohol->Method2 Method3 Method 3: Catalytic Transfer Alcohol->Method3 Intermediate Sulfamoyl Chloride (H₂NSO₂Cl) CSI->Intermediate + HCOOH (Catalytic Amide) SulfamicAcid->Method2 + Catalyst (e.g., Urea) ArylSulfamate->Method3 + N-Methylimidazole Product Sulfamate Ester (R-O-SO₂NH₂) Method1->Product Method2->Product Method3->Product Intermediate->Method1

Caption: High-level overview of major synthetic routes to sulfamate esters.

Part 2: Key Synthetic Protocols & Methodologies

Method 1: Sulfamoylation of Alcohols via Sulfamoyl Chloride

This is the most versatile and widely employed method for synthesizing sulfamate esters from a diverse range of primary, secondary, and phenolic hydroxyl groups. The process occurs in two main stages: the preparation of the sulfamoylating agent and the subsequent reaction with the alcohol.

A. Protocol 1: Generation of Sulfamoyl Chloride from Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and hazardous liquid that serves as an efficient precursor to sulfamoyl chloride.[16][17] The reaction with formic acid is dangerously exothermic and involves vigorous gas (CO) evolution. The following protocol, adapted from patent literature, introduces a catalyst to control the reaction, making it safe for lab and pilot-plant scale.[18]

Causality & Experimental Insights:

  • Reagent Choice: CSI is a powerful electrophile at both the isocyanate carbon and the sulfonyl sulfur.[16][19] Reacting it with formic acid is a standard method to generate the desired sulfamoyl chloride.

  • Safety & Control: The uncatalyzed reaction is notoriously difficult to control. The addition of a catalytic amount of a carboxamide, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), tames the reaction by preventing thermal accumulation and ensuring a controlled, steady evolution of gas.[18]

  • Solvent: An inert, aprotic solvent like dichloromethane (DCM) is used to dissolve the CSI and manage the reaction temperature.

Workflow Diagram:

G cluster_prep Protocol 1: Sulfamoyl Chloride Generation A 1. Dissolve CSI in DCM under N₂ atmosphere B 2. Add catalytic DMA (e.g., 1 mol%) A->B C 3. Cool solution to 0°C B->C D 4. Add Formic Acid dropwise (Control gas evolution) C->D E 5. Warm to RT, stir until gas evolution ceases D->E F 6. Resulting solution of H₂NSO₂Cl is used directly in next step E->F

Sources

Method

Application Note: Characterizing Ethyl Sulfamate-Protein Binding Using NMR Spectroscopy

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding of eth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding of ethyl sulfamate to protein targets. Ethyl sulfamate and its derivatives are a class of compounds with significant therapeutic potential, often targeting enzymes like steroid sulfatase and carbonic anhydrases by engaging with active site residues.[1][2][3] Understanding the specifics of these interactions at an atomic level is crucial for structure-based drug design and optimization. This guide details the theoretical and practical aspects of ligand-observed NMR techniques, including Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), as well as protein-observed methods like Chemical Shift Perturbation (CSP). Detailed, field-proven protocols are provided to enable robust characterization of binding events, determination of binding epitopes, and estimation of binding affinities.

Introduction: The Significance of Ethyl Sulfamate-Protein Interactions

Ethyl sulfamate belongs to the sulfamate class of organic compounds, which are of considerable interest in medicinal chemistry.[1] The sulfamate moiety is a key pharmacophore that can mimic the binding of sulfonamides and interact with critical enzyme active sites.[1] For instance, sulfamates are known to inhibit steroid sulfatase (STS) through covalent modification of a formylglycine residue and carbonic anhydrases by coordinating with the active site zinc ion.[1][2] Given their therapeutic relevance in areas such as oncology and neurology, a detailed understanding of how these molecules recognize and bind to their protein targets is paramount for the development of next-generation inhibitors with improved potency and selectivity.[2][3]

NMR spectroscopy is a powerful and versatile technique for studying protein-ligand interactions directly in solution, providing atomic-level insights into both weak and strong binding events.[4][5][6] It allows for the identification of binding, the mapping of interaction interfaces, the determination of binding constants (KD), and the elucidation of the conformational changes that may occur upon complex formation.[4][7] This note will focus on three primary NMR techniques well-suited for characterizing the binding of small molecules like ethyl sulfamate to protein targets.

Choosing the Right NMR Approach

The selection of the appropriate NMR experiment depends on the specifics of the protein-ligand system, including the binding affinity and the availability of isotopically labeled protein.

  • Ligand-Observed Methods (STD NMR, WaterLOGSY): These techniques are ideal for detecting weak to medium affinity interactions (μM to mM range) and do not require isotopic labeling of the protein.[5][8] They are particularly advantageous for screening and for systems where the protein is large or difficult to produce in labeled form.[5]

  • Protein-Observed Methods (Chemical Shift Perturbation): CSP is a robust method for identifying the ligand binding site on the protein and for determining binding affinity.[7][9][10] This approach requires an isotopically labeled protein (typically ¹⁵N) and is most effective for interactions that are in the fast to intermediate exchange regime on the NMR timescale.[10][11]


}

Figure 1: Decision workflow for selecting the appropriate NMR technique.

Ligand-Observed Methods: Detecting the Binding Signature

Ligand-observed NMR methods are powerful because they focus on the signals of the small molecule, which are typically sharp and well-resolved. These experiments rely on the transfer of magnetization from the protein to the bound ligand, a phenomenon that is only observable if the ligand is in dynamic exchange between its free and protein-bound states.

Saturation Transfer Difference (STD) NMR

The STD NMR experiment is a robust method for identifying ligands that bind to a protein and for mapping the ligand's binding epitope.[12][13] The experiment works by selectively saturating a region of the ¹H NMR spectrum where only protein resonances appear. This saturation is then transferred via spin diffusion to the entire protein. If a ligand binds to the protein, the saturation is further transferred to the ligand's protons. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation, a difference spectrum is obtained that exclusively shows signals from the binding ligand.[13][14] The intensity of these signals is proportional to the proximity of the corresponding ligand protons to the protein surface.[14]


}

Figure 2: Experimental workflow for Saturation Transfer Difference (STD) NMR.

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 100 mM NaCl) containing 10% D₂O.[4] The final protein concentration should be in the range of 10-50 µM.[15]

    • Prepare a high-concentration stock solution of ethyl sulfamate in the same buffer.

    • Prepare the final NMR sample by mixing the protein and ethyl sulfamate solutions. A large excess of the ligand is required; a protein-to-ligand molar ratio of 1:50 to 1:100 is typical.[13][15] The final sample volume should be ~500 µL.

    • Prepare a control sample containing only ethyl sulfamate at the same concentration to ensure no direct irradiation of the ligand occurs.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum of the mixture to identify the chemical shifts of ethyl sulfamate.

    • Set up the STD experiment (e.g., using the stddiffesgp pulse program on Bruker spectrometers).[16]

    • On-resonance irradiation: Select a frequency in a region of the spectrum where only protein signals are present (typically between 0 and -1 ppm for aliphatic protons).[12]

    • Off-resonance irradiation: Set a frequency far from any protein or ligand signals (e.g., 40 ppm).[13]

    • Use a saturation time (typically a series of Gaussian pulses) of around 2 seconds.[16] This may need to be optimized for your specific system.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64 or more).[16]

  • Data Processing and Analysis:

    • Process the data to obtain the on- and off-resonance spectra.

    • Calculate the difference spectrum (Ioff - Ion).

    • The presence of signals for the ethyl and sulfamate protons in the difference spectrum confirms binding.

    • To create a binding epitope map, calculate the STD amplification factor (STDamp) for each proton of ethyl sulfamate using the formula: STDamp = (Ioff - Ion) / Ioff * (molar excess of ligand).

    • Normalize the STD amplification factors by setting the largest value to 100%. The relative STD percentages indicate which protons are in closest proximity to the protein surface.

Parameter Typical Value Rationale
Protein Concentration10-50 µMMinimizes protein consumption while providing sufficient signal.
Ligand Concentration1-5 mM (50-100x excess)Ensures fast exchange and that the majority of the ligand is in the free state for detection.[15]
BufferPhosphate or Tris, pH 6.0-7.5Maintains protein stability and pH.[4]
D₂O Content10%Provides a lock signal for the spectrometer.[4]
Saturation Time0.5 - 4 sControls the duration of saturation transfer; 2s is a good starting point.[13][16]
On-Resonance Frequency-1.0 ppmSelectively irradiates protein aliphatic signals.[12]
Off-Resonance Frequency40 ppmServes as a reference with no saturation transfer.[13]

Table 1: Typical Experimental Parameters for STD NMR.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)

WaterLOGSY is another sensitive ligand-observed technique that is particularly effective for identifying weak binders.[8][17] This experiment exploits the nuclear Overhauser effect (NOE) to transfer magnetization from bulk water molecules to the ligand. In the presence of a protein, water molecules at the protein's surface have a longer correlation time, similar to the protein itself. Magnetization is transferred from these protein-associated water molecules to the bound ligand. When the ligand dissociates, it carries this magnetization information. The key feature of WaterLOGSY is that non-binding ligands receive magnetization directly from bulk water (positive NOE), while binding ligands receive it via the protein (negative NOE).[17][18] This results in signals of opposite phase in the final spectrum, allowing for unambiguous identification of binders.[18]

  • Sample Preparation:

    • Sample preparation is similar to that for STD NMR. Use a buffered solution (e.g., 50 mM phosphate, pH 7.4) in 90% H₂O / 10% D₂O.

    • Protein concentration is typically low (10-50 µM).

    • Ligand (ethyl sulfamate) concentration should be in the range of 100 µM to 1 mM.

  • NMR Data Acquisition:

    • The WaterLOGSY experiment uses a selective 180° water-flip-back pulse and a mixing time during which magnetization transfer occurs.

    • A typical mixing time is 1.5 seconds, but this should be optimized for the system under study.[19]

    • Acquire a control WaterLOGSY spectrum of ethyl sulfamate in the absence of the protein. The ligand signals should have a negative phase (or be very weak).

    • Acquire the WaterLOGSY spectrum in the presence of the protein.

  • Data Processing and Analysis:

    • Process the spectra.

    • If ethyl sulfamate binds to the protein, its signals in the WaterLOGSY spectrum will be positive (or have the opposite phase to the non-binding state).

    • The appearance of positive signals for the ethyl and sulfamate protons is a clear indication of binding.

Protein-Observed Methods: Mapping the Interaction Site

While ligand-observed methods confirm binding, protein-observed techniques like Chemical Shift Perturbation (CSP) can pinpoint the binding site on the protein surface.[7][9]

Chemical Shift Perturbation (CSP)

CSP, also known as chemical shift mapping, relies on the fact that the chemical shift of a nucleus is highly sensitive to its local electronic environment.[10] When a ligand like ethyl sulfamate binds to a protein, the chemical shifts of the nuclei of amino acid residues at or near the binding site will be perturbed.[9][10] By monitoring these changes in a series of 2D ¹H-¹⁵N HSQC spectra upon titration of the ligand, the binding site can be mapped onto the protein structure.[7][9] This requires a protein that is isotopically labeled with ¹⁵N.


}

Figure 3: Workflow for a Chemical Shift Perturbation (CSP) experiment.

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N labeling.

    • Prepare a concentrated stock of ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable NMR buffer with 10% D₂O.[4][20]

    • Prepare a concentrated stock of unlabeled ethyl sulfamate (e.g., 10-50 mM) in the same buffer.

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This requires prior backbone resonance assignment of the protein.

    • Perform a titration by adding increasing amounts of the ethyl sulfamate stock solution to the protein sample. Molar ratios of ligand to protein might range from 0.25:1 up to 10:1 or higher, depending on the binding affinity.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Processing and Analysis:

    • Process and overlay all the HSQC spectra.

    • Identify the amide peaks that shift or broaden upon addition of ethyl sulfamate. These correspond to residues in or near the binding site.[9]

    • Calculate the weighted chemical shift difference (Δδ) for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[7]

    • Plot the weighted chemical shift differences as a function of residue number. Residues with Δδ values above a certain threshold (e.g., the mean plus one standard deviation) are considered significantly perturbed.

    • Map these residues onto the 3D structure of the protein to visualize the binding interface.

Data Interpretation and Best Practices

  • Confirming Binding: The appearance of signals in an STD spectrum or signals with opposite phase in a WaterLOGSY spectrum are strong indicators of binding.[14][18] In CSP, systematic shifting of specific peaks upon ligand titration confirms an interaction.[10]

  • Avoiding Aggregation: Protein aggregation can lead to false positives or poor-quality spectra. Visually inspect samples and use techniques like Dynamic Light Scattering (DLS) to assess the monodispersity of the protein stock.[21]

  • Controls are Crucial: Always run control experiments, such as an STD experiment on the ligand alone, to ensure that there is no direct saturation of its signals. For WaterLOGSY, a spectrum of the ligand alone establishes the reference phase of the signals.[17]

  • Affinity Estimation (KD): Both STD and CSP titrations can be used to estimate the dissociation constant (KD). For STD, the initial growth rates of the STD signal are plotted against the ligand concentration.[4] For CSP, the chemical shift perturbations are plotted against the ligand concentration, and the data are fit to a binding isotherm.[4][7]

Conclusion

NMR spectroscopy offers a suite of powerful, non-invasive techniques for the detailed characterization of ethyl sulfamate-protein interactions. Ligand-observed methods like STD NMR and WaterLOGSY provide a rapid and efficient means to confirm binding and identify the binding epitope without the need for protein isotopic labeling. For a more detailed investigation, protein-observed methods such as Chemical Shift Perturbation can precisely map the binding site on the protein surface and provide quantitative affinity data. By employing the protocols and principles outlined in this application note, researchers can gain critical atomic-level insights to accelerate the discovery and development of novel therapeutics based on the ethyl sulfamate scaffold.

References

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved from [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
  • Voges, D., Addona, G., Mayer, M., & Meyer, B. (2003). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors.
  • Shortridge, M. D., & Powers, R. (2007). Estimating Protein-Ligand Binding Affinity Using High-Throughput Screening by NMR.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16.
  • Dalvit, C., Fogliatto, G., Stewart, A., Veronesi, M., & Stockman, B. (2001). WaterLOGSY as a method for primary screening: an alternative to STD NMR. Journal of Biomolecular NMR, 21(4), 349-359.
  • Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. Retrieved from [Link]

  • University of Leicester. (2012). Chemical Shift Mapping. Retrieved from [Link]

  • Arai, M., et al. (2012). Principal component analysis of chemical shift perturbation data of a multiple-ligand-binding system for elucidation of respective binding mechanism. Journal of Biomolecular NMR, 54(1), 63-74.
  • University of California San Diego. (2020). Binding: the waterLOGSY experiment. Retrieved from [Link]

  • Serve, B. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Viegas, A., et al. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1365-1372.
  • Ye, Q., et al. (2017). Protein-ligand binding affinity determination by the waterLOGSY method: An optimised approach considering ligand rebinding. Scientific Reports, 7(1), 43728.
  • Stark, J., & Powers, R. (2007). Rapid Protein-Ligand Costructures Using Chemical Shift Perturbations. Journal of the American Chemical Society, 129(29), 9036-9037.
  • ResearchGate. (n.d.). NMR Methods to Characterize Protein-Ligand Interactions. Retrieved from [Link]

  • Angulo, J., et al. (2018). Direct NMR Probing of Hydration Shells of Protein Ligand Interfaces and Its Application to Drug Design. Journal of Medicinal Chemistry, 61(15), 6813-6825.
  • Skinner, S. P., & Kovermann, M. (2021). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. ChemBioChem, 22(19), 2845-2860.
  • Lisi, G. P., & Loria, J. P. (2016). NMR Methods for Structural Characterization of Protein-Protein Complexes. Methods in Molecular Biology, 1489, 1-22.
  • Stark, J., & Powers, R. (2012). NMR as a Unique Tool in Assessment and Complex Determination of Weak Protein–Protein Interactions. International Journal of Molecular Sciences, 13(9), 11640-11666.
  • University of Arizona. (2016). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]

  • Acton, T. B., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 752, 1-27.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]

  • University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of the STD-NMR and the waterLOGSY experiments. Retrieved from [Link]

  • White Rose Research Online. (2019). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Application of NMR Spectroscopy in Biomolecules. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Studies of Protein-Ligand Interactions. Retrieved from [Link]

  • Supuran, C. T. (2008). Sulfamates and their therapeutic potential.
  • ResearchGate. (n.d.). Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link]

  • Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Retrieved from [Link]

  • Al-Rashida, M., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Bioorganic & Medicinal Chemistry, 27(18), 115011.
  • Ichor Life Sciences. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl sulfate. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminated ethyl sulfuric acid?. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ethyl Sulfamate Solubility in Biological Buffers

Welcome to the technical support guide for ethyl sulfamate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of ethyl sulfamate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ethyl sulfamate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of ethyl sulfamate in biological buffers. As a small ester of sulfamic acid, its physicochemical properties can present unique hurdles in experimental design. This guide provides in-depth, experience-driven solutions to overcome these challenges, ensuring the integrity and reproducibility of your results.

Section 1: Understanding the Molecule: Core Physicochemical Properties

Effective troubleshooting begins with a fundamental understanding of the compound . Ethyl sulfamate's behavior in aqueous solutions is governed by its chemical structure and resulting physical properties. While specific experimental data is limited, we can predict its behavior based on its structure and data from related compounds.

Key properties are summarized below:

PropertyPredicted/Reported ValueImplication for Solubility & StabilitySource(s)
Molecular Formula C₂H₇NO₃S-[1][2]
Molar Mass 125.15 g/mol Affects molarity calculations.[1]
Melting Point 40-41 °CLow melting point solid; gentle warming may aid dissolution but risks degradation.[1]
Predicted pKa 9.38 ± 0.70The sulfamate NH₂ group is weakly acidic. The compound will be predominantly neutral below pH ~9, affecting its interaction with buffers and potential for pH-mediated solubility enhancement.[1]
Predicted XlogP -0.7A negative XlogP suggests the compound is hydrophilic and should have some degree of water solubility. However, this doesn't guarantee high solubility in complex buffer systems.[2]
Hydrolysis pH-dependentSulfamate esters can undergo hydrolysis, especially under acidic conditions. This reaction is slow at neutral pH and 25°C but can be accelerated by heat or extreme pH, leading to compound degradation.[3][4]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with ethyl sulfamate in a question-and-answer format.

Q1: My ethyl sulfamate won't dissolve directly in my aqueous buffer (e.g., PBS, HEPES). What should I do?

Answer: This is a common issue for many small molecules, even those predicted to be water-soluble. The crystal lattice energy of the solid compound must be overcome by the solvation energy, and direct dissolution in a high-salt buffer can be difficult.

Root Cause: The limited ability of the buffer alone to overcome the intermolecular forces holding the solid ethyl sulfamate together.

Troubleshooting Steps:

  • Mechanical Agitation: Ensure you are using vigorous vortexing or stirring.

  • Gentle Warming: Briefly warm the solution to 37°C. Given the low melting point (40-41°C), do not exceed this temperature to avoid "oiling out" or potential degradation.[1]

  • The Co-Solvent Approach (Recommended): The most reliable method is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.[5][6]

Q2: How do I properly prepare and use a DMSO stock solution?

Answer: Using a DMSO stock is the preferred method for achieving a consistent and soluble final concentration in your aqueous assay buffer.[5]

Root Cause: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds that have poor aqueous solubility.[7]

Workflow for Preparing and Using a DMSO Stock Solution

G cluster_prep Stock Preparation cluster_dilution Working Solution Dilution weigh 1. Weigh Ethyl Sulfamate add_dmso 2. Add 100% DMSO to desired conc. (e.g., 100 mM) weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve store 4. Store aliquots at -20°C or -80°C dissolve->store add_buffer 5. Add assay buffer to a new tube store->add_buffer spike 6. Spike in small volume of DMSO stock into buffer (e.g., 1 µL into 999 µL) add_buffer->spike mix 7. Vortex Immediately & Thoroughly spike->mix caption Fig 1. Recommended workflow for stock preparation and dilution.

Caption: Fig 1. Recommended workflow for stock preparation and dilution.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the experiment.[5][8] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO without the compound.

  • Precipitation on Dilution: Rapidly adding the DMSO stock to the buffer and immediately vortexing is crucial. Adding the stock slowly or without sufficient mixing can cause the compound to "crash out" or precipitate as it transitions from a high-solubility environment (DMSO) to a low-solubility one (aqueous buffer).[6]

Q3: My compound dissolves initially but then precipitates over time or after temperature changes. Why?

Answer: This indicates that your solution is likely supersaturated and thermodynamically unstable.

Root Cause:

  • Kinetic vs. Thermodynamic Solubility: You may have achieved a kinetically soluble state (a supersaturated solution that appears clear) which, over time, crashes out to its true, lower thermodynamic solubility limit.[9]

  • Temperature Effects: The solubility of most compounds is temperature-dependent. If you prepare a solution warm and then cool it to room temperature or 4°C, the solubility limit will decrease, potentially causing precipitation.[10]

  • pH Instability: Tris buffer is particularly sensitive to temperature changes; its pH decreases as temperature increases.[11][12] If ethyl sulfamate solubility is pH-dependent, this shift could trigger precipitation. HEPES buffer is generally more stable to temperature shifts.[11]

Troubleshooting Steps:

  • Lower the Concentration: The simplest solution is to work at a lower final concentration of ethyl sulfamate.

  • Equilibrate: Allow your final solution to equilibrate at the experimental temperature for an extended period (e.g., 1-2 hours) before use and visually inspect for precipitation.

  • Buffer Choice: If temperature fluctuations are expected, consider using HEPES instead of Tris for more stable pH control.[12]

Q4: How does pH affect the solubility and stability of ethyl sulfamate?

Answer: The effect of pH is twofold: it can alter the charge state of the molecule, influencing solubility, and it can catalyze its degradation through hydrolysis.

Root Cause & Mechanism:

  • Solubility: With a predicted pKa of ~9.38, the sulfamate group (R-NH₂) will be neutral at physiological pH (~7.4).[1] Drastically lowering the pH will protonate the amine (R-NH₃⁺), which could increase solubility. Conversely, at very high pH (>10), it may become deprotonated (R-NH⁻), which could also increase solubility. However, these pH extremes are often incompatible with biological experiments.

  • Stability (Hydrolysis): Sulfamate esters are known to undergo hydrolysis. This reaction is typically acid-catalyzed.[4] While the rate is very slow at neutral pH and room temperature, it can become significant under acidic conditions or at elevated temperatures, leading to the breakdown of your compound into ethyl sulfate and ammonia.[3][4]

Logical Flow for pH and Stability Considerations

G cluster_ph pH Environment cluster_outcome Outcome start Ethyl Sulfamate in Buffer ph_acid Acidic pH (<6) start->ph_acid ph_neutral Neutral pH (6-8) start->ph_neutral ph_basic Basic pH (>8) start->ph_basic outcome_acid Increased Hydrolysis Rate (Compound Degradation) ph_acid->outcome_acid outcome_neutral Optimal Stability (Recommended for Experiments) ph_neutral->outcome_neutral outcome_basic Potential for Deprotonation Minimal Hydrolysis ph_basic->outcome_basic caption Fig 2. Impact of pH on ethyl sulfamate stability.

Sources

Optimization

Technical Support Center: Optimizing Ethyl Sulfamate Concentration for Cell Culture Experiments

Welcome to the technical support center for the effective use of ethyl sulfamate in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of ethyl sulfamate in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the concentration of ethyl sulfamate to achieve reliable and reproducible results. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in scientific principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ethyl sulfamate and what are its primary applications in cell culture?

A1: Ethyl sulfamate is an organic compound that belongs to the sulfamate family of molecules.[1] In the context of cell culture, its derivatives are of significant interest due to their biological activities. For instance, certain sulfamoylated derivatives have been shown to be potent inhibitors of angiogenesis, the formation of new blood vessels, by inducing apoptosis (programmed cell death) in endothelial cells.[2] These compounds can also act as inhibitors of enzymes like steroid sulfatase (STS) and carbonic anhydrases, making them valuable tools for studying pathways related to hormone-dependent cancers and other diseases.[1]

Q2: What is a typical starting concentration range for ethyl sulfamate in cell culture experiments?

A2: The optimal concentration of ethyl sulfamate is highly dependent on the specific cell line, the experimental endpoint (e.g., cytotoxicity, enzyme inhibition), and the duration of exposure. Based on available literature for structurally related sulfamoylated compounds, a broad starting range to consider is 0.01 µM to 10 µM . For example, 2-methoxyestradiol bis-sulfamate and 2-ethylestradiol sulfamate have shown potent anti-proliferative effects on human umbilical vein endothelial cells (HUVECs) with IC50 values of 0.05 µM and 0.01 µM, respectively.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of ethyl sulfamate?

A3: Ethyl sulfamate is typically supplied as a solid.[1] To prepare a stock solution, it is advisable to dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before making final dilutions in your aqueous cell culture medium. The final concentration of the organic solvent in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] For example, you could prepare a 10 mM stock solution in DMSO and then perform serial dilutions in your culture medium to achieve the desired final concentrations. Always ensure the compound is fully dissolved in the stock solution, using brief sonication if necessary.[3]

Q4: Is ethyl sulfamate stable in cell culture medium?

A4: The stability of sulfamate compounds in aqueous solutions, such as cell culture media, can be influenced by factors like pH and temperature.[1][4] While some sulfamates are relatively stable, it is good practice to prepare fresh dilutions of ethyl sulfamate for each experiment from a frozen stock solution. If long-term incubations are planned, it may be beneficial to assess the stability of the compound in your specific culture medium over time using analytical methods like HPLC.[3]

Q5: What are the potential off-target effects of ethyl sulfamate?

A5: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[5] These can lead to misleading results or cellular toxicity.[5] While specific off-target effects for ethyl sulfamate are not extensively documented in the provided search results, it is a crucial consideration for any experimental compound. To distinguish between on-target and off-target effects, you can employ strategies such as using multiple cell lines with varying target expression levels, performing rescue experiments, or using a structurally related but inactive control compound.[5]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with ethyl sulfamate.

Observed Problem Potential Causes Recommended Solutions
High Cell Death or Cytotoxicity at Expected Effective Concentrations 1. The effective concentration is close to the cytotoxic concentration in your specific cell line.[5]2. The cell line is particularly sensitive to the on-target signaling pathway.3. Off-target toxicity is occurring.[5]4. Solvent (e.g., DMSO) concentration is too high.[6]1. Perform a detailed cytotoxicity assay (e.g., MTT or resazurin assay) to precisely determine the therapeutic window.[6][7]2. If the effect is thought to be due to a specific pathway, try co-treatment with an antagonist for that pathway to see if the stress is rescued.[5]3. Investigate potential off-target interactions through literature searches or by testing the effect of antagonists for other potential targets.[5]4. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[3]
Inconsistent Results Between Experiments 1. Variability in cell passage number or confluency.[8]2. Inconsistent preparation of ethyl sulfamate stock or working solutions.3. Compound instability in culture medium.[3]4. Binding of the compound to plasticware or serum proteins.[3]1. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density.[8]2. Prepare fresh working solutions for each experiment from a validated stock solution.3. Minimize the incubation time to the shortest duration that produces a robust response.[3]4. Consider using low-protein binding plates and be aware that serum in the media can reduce the bioavailable concentration of your compound.
Precipitation of Ethyl Sulfamate in Culture Medium 1. Poor solubility of the compound in aqueous media.[9]2. The concentration of the compound exceeds its solubility limit.1. Ensure the stock solution is fully dissolved before adding it to the medium.[3]2. Pre-warm the cell culture media to 37°C before adding the compound.[3]3. Consider using a lower concentration of the compound or exploring the use of solubilizing agents, after validating their lack of effect on your cells.[3]
Observed Effect is Not Dose-Dependent 1. The compound has precipitated out of solution at higher concentrations.[5]2. The on-target effect is saturated at lower concentrations.3. Off-target effects at higher concentrations are masking the on-target effect.[5]1. Visually inspect the wells for any precipitate and check the solubility of the compound in your cell culture medium.[5]2. Expand the lower end of your concentration range to better define the dose-response curve.[5]3. Investigate potential off-target interactions.[5]

Section 3: Experimental Protocols

Protocol 1: Determining the IC50 of Ethyl Sulfamate using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of ethyl sulfamate on cell proliferation.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Ethyl sulfamate

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Preparation: Prepare a 2X concentrated serial dilution of ethyl sulfamate in complete culture medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration as your highest ethyl sulfamate concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X ethyl sulfamate dilutions and vehicle control to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[7]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[7]

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagram 1: Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Ethyl Sulfamate Serial Dilutions B->C D Incubate for Desired Time C->D E Add MTT Reagent D->E F Incubate (1-4 hours) E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of ethyl sulfamate.

Diagram 2: Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Inconsistent Results Observed Check_Cells Review Cell Culture Practices (Passage #, Confluency) Start->Check_Cells Check_Compound Verify Compound Preparation & Storage Start->Check_Compound Check_Assay Assess Assay Parameters (Incubation Time, Reagents) Start->Check_Assay Sol_Cells Standardize Cell Handling Protocols Check_Cells->Sol_Cells Sol_Compound Prepare Fresh Solutions for Each Experiment Check_Compound->Sol_Compound Sol_Assay Optimize Assay Conditions Check_Assay->Sol_Assay

Caption: Troubleshooting logic for inconsistent experimental results.

Section 4: References

  • Foster, P. A., et al. (2004). Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates. International Journal of Cancer, 109(4), 534-540. [Link]

  • Niles, A. L., et al. (2007). A comparison of three methods for measuring cellular cytotoxicity. Toxicology in Vitro, 21(5), 893-902.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • MDPI. (2023). The Number of Ethylene Oxide Groups of Sulphate-Based Surfactants Influences the Cytotoxicity of Mixed Micelles to an Amphibian Cell Line. [Link]

  • U.S. Environmental Protection Agency. (2015). Screening-Level Hazard Characterization for Sodium 2-(2-Dodecyloxyethoxy)ethyl sulfate CASRN 3088-31-1.

  • DeMaster, E. G., & Nagasawa, H. T. (2003). Ethyl sulphate, a chemically reactive human metabolite of ethanol? Medical hypotheses, 60(2), 263-265. [Link]

  • Winum, J. Y., et al. (2001). The sulfamate functional group as a new anchor for solid-phase organic synthesis. Organic letters, 3(14), 2241-2243. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • European Collection of Authenticated Cell Cultures. Cell culture protocols. [Link]

  • Nature. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]

  • ACS Publications. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Ethyl sulfate. [Link]

  • Sciencemadness Discussion Board. (2018). Preparation of ethyl sulfate. [Link]

  • ScienceDirect. (2017). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. [Link]

  • gtfch.org. In vitro formation of ethyl glucuronide and ethyl sulfate. [Link]

  • ResearchGate. (2025). ethyl glucuronide and ethyl sulfate- a review on their role in alcohol postmortem forensic toxicology analysis. [Link]

  • PubMed. (1982). [Effect of ethylmethane sulfonate on the expression of one of the traits of malignancy by cultured mouse cells]. [Link]

  • Frontiers. (2022). Arabidopsis fad4 mutant analysis provides insights into thermo sensing within plant plasma membrane. [Link]

  • Google Patents. (2020). US10619131B2 - Cell culture media.

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • PubMed. (2014). Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. [Link]

  • Senior Chemistry. Extended Experimental Investigations. [Link]

  • Chemistry 218. Laboratory Manual. [Link]

  • Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.

  • ResearchGate. (2025). Troubleshooting electroplating installations: Nickel sulfamate plating systems. [Link]

  • The Merck Index Online. Ethyl Sulfate. [Link]

  • Organic Chemistry Portal. Sulfamate synthesis by sulfamoylation. [Link]

  • CLEAPSS Science. Student Safety Sheets. [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review of Herbal Therapeutics in Cervical Cancer: Bioactive Plant Compounds and their Anticancer Mechanisms. [Link]

  • Allegany County, New York. (2002). RECEIVED. [Link]

  • Department of Justice. (2021). NOT A CERTIFIED COPY. [Link]

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Troubleshooting

Technical Support Center: Ethyl Sulfamate Stability and Degradation in Aqueous Solutions

Welcome to the Technical Support Center for ethyl sulfamate. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl sulfamate and need to understand its stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for ethyl sulfamate. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl sulfamate and need to understand its stability and degradation characteristics in aqueous environments. As a sulfamate-containing compound, its behavior in solution is critical for experimental design, formulation development, and analytical method validation. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your research.

Section 1: Understanding Ethyl Sulfamate Stability - Core Concepts

Ethyl sulfamate (C₂H₅NHSO₂OH) is an ester of sulfamic acid. Its stability in aqueous solution is primarily governed by hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond. The rate and pathway of this degradation are significantly influenced by pH, temperature, and the presence of catalysts.

Based on the principles of ester hydrolysis and studies on related sulfamate compounds, the primary degradation pathway for ethyl sulfamate in an aqueous solution is expected to be hydrolysis to form ethanol and sulfamic acid. Sulfamic acid itself can further hydrolyze, especially under acidic conditions and elevated temperatures, to yield ammonium bisulfate.[1]

Visualizing the Primary Degradation Pathway

G cluster_main Aqueous Environment ES Ethyl Sulfamate (C₂H₅OSO₂NH₂) Deg1 Ethanol (C₂H₅OH) ES->Deg1 Hydrolysis Deg2 Sulfamic Acid (NH₂SO₃H) ES->Deg2 Hydrolysis H2O Water (H₂O) Deg3 Ammonium Bisulfate (NH₄HSO₄) Deg2->Deg3 Further Hydrolysis (Acid/Heat) caption Figure 1. Postulated Hydrolysis Pathway of Ethyl Sulfamate.

Caption: Figure 1. Postulated Hydrolysis Pathway of Ethyl Sulfamate.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of ethyl sulfamate in aqueous solutions.

Q1: What are the primary factors that influence the stability of ethyl sulfamate in my experiments?

A1: The three primary factors affecting ethyl sulfamate stability in aqueous solutions are pH, temperature, and storage time.

  • Temperature: Like most chemical reactions, the degradation of ethyl sulfamate is temperature-dependent. Higher temperatures provide more energy for the hydrolysis reaction to occur, thus increasing the degradation rate.[6][7] For long-term storage of stock solutions, it is recommended to store them at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.[8]

  • Time: Degradation is a time-dependent process. The longer your ethyl sulfamate solution is stored, especially under non-ideal conditions, the more degradation will occur. It is advisable to use freshly prepared solutions for your experiments whenever possible.

Q2: My assay results are inconsistent. Could degradation of my ethyl sulfamate stock solution be the cause?

A2: Yes, inconsistent results are a classic sign of analyte instability. If you are preparing a stock solution in a buffer and using it over several days or weeks, degradation could lead to a decrease in the effective concentration of ethyl sulfamate.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare your ethyl sulfamate solutions fresh daily for the most reliable results.

  • pH and Buffer Effects: Be aware that the components of your buffer system could potentially catalyze degradation. If you suspect this, try preparing the solution in a different buffer system or in high-purity water and adjusting the pH immediately before use.

  • Perform a Quick Stability Check: Prepare a stock solution and measure the concentration or its effect in your assay at time zero. Then, store it under your typical experimental conditions (e.g., room temperature on the benchtop) and re-measure after a few hours and again after 24 hours. A significant drop in activity or concentration indicates instability.

Q3: What are the expected degradation products of ethyl sulfamate, and can they interfere with my experiments?

A3: The primary degradation products from hydrolysis are expected to be ethanol and sulfamic acid (which may further degrade to ammonium bisulfate).[1] Whether these products interfere depends on your specific assay.

  • Ethanol: As a small, volatile alcohol, ethanol is unlikely to interfere in most biological assays unless it is present at very high concentrations.

  • Sulfamic Acid and Ammonium Bisulfate: These are acidic, inorganic compounds. Their formation will lower the pH of an unbuffered solution, which could in turn affect your experiment. In buffered systems, their presence is less likely to cause a pH shift but could still potentially interact with other components of your assay.

Q4: How should I properly store my ethyl sulfamate solid and aqueous stock solutions?

A4:

  • Solid Ethyl Sulfamate: The solid compound should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[8] This minimizes exposure to moisture from the air, which could cause hydrolysis over time.

  • Aqueous Stock Solutions: For maximum stability, stock solutions should be prepared in a suitable buffer at a slightly acidic to neutral pH (e.g., pH 5-7), aliquoted into single-use volumes, and stored frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. While ethyl sulfate (a related compound) shows good stability at 4°C, freezing is a more robust long-term storage strategy.[9]

Section 3: Troubleshooting Guide

This table provides solutions to common problems encountered when working with ethyl sulfamate.

Observed Problem Potential Cause Recommended Solution & Explanation
Loss of compound activity or peak area in chromatography over a short period (hours to days). Hydrolysis in Aqueous Solution. Prepare solutions fresh before each experiment. If a stock solution must be used for a full day, keep it on ice to slow the degradation rate. The ester linkage is susceptible to cleavage by water.
Variable results between experiments run on different days. Degradation of a single stock solution used over multiple days. Aliquot stock solutions into single-use vials and store them frozen. Thaw one aliquot for each experiment. This ensures a consistent starting concentration.
Unexpected pH drop in an unbuffered stock solution. Formation of acidic degradation products (Sulfamic Acid/Ammonium Bisulfate). Use a buffered solvent for your stock solution if compatible with your downstream application. A buffer will resist pH changes caused by degradation products.
Appearance of new, unidentified peaks in HPLC or LC-MS analysis. Formation of degradation products. Conduct a forced degradation study (see Section 4) to intentionally generate and identify potential degradants. This will help confirm if the new peaks are related to ethyl sulfamate.

Section 4: Experimental Protocols

Protocol 1: Basic Aqueous Stability Assessment

This protocol provides a framework for evaluating the stability of ethyl sulfamate in a specific aqueous buffer.

Objective: To determine the rate of degradation of ethyl sulfamate in a chosen buffer at a specific temperature.

Methodology:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Accurately weigh and dissolve ethyl sulfamate in the buffer to a known concentration (e.g., 1 mg/mL).

  • Time-Point Zero (T0):

    • Immediately after preparation, take an aliquot of the solution.

    • Analyze the concentration of ethyl sulfamate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). This is your T0 value.

  • Incubation:

    • Store the remaining solution under the desired test condition (e.g., 25°C for room temperature stability, 40°C for accelerated stability). Protect from light.

  • Subsequent Time-Points:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

    • Analyze each aliquot for the concentration of ethyl sulfamate using the same analytical method.

  • Data Analysis:

    • Calculate the percentage of ethyl sulfamate remaining at each time point relative to the T0 concentration.

    • Plot the percentage remaining versus time to visualize the degradation profile.

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, in line with ICH guidelines.[10][11]

Objective: To intentionally degrade ethyl sulfamate under various stress conditions to understand its degradation pathways.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Prepare Ethyl Sulfamate Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox heat Thermal Stress (e.g., 60°C in solution) start->heat analyze Analyze Samples by Stability-Indicating Method (e.g., LC-MS/MS) acid->analyze base->analyze ox->analyze heat->analyze end Identify Degradants & Establish Degradation Pathway analyze->end caption Figure 2. Workflow for a Forced Degradation Study.

Caption: Figure 2. Workflow for a Forced Degradation Study.

Methodology:

  • Acid Hydrolysis: Add 0.1 M hydrochloric acid to an aqueous solution of ethyl sulfamate. Incubate at an elevated temperature (e.g., 60°C) for several hours.

  • Base Hydrolysis: Add 0.1 M sodium hydroxide to an aqueous solution of ethyl sulfamate. Incubate at room temperature. Basic conditions often lead to rapid degradation.

  • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide to an aqueous solution of ethyl sulfamate. Incubate at room temperature.

  • Thermal Degradation: Dissolve ethyl sulfamate in high-purity water and incubate at an elevated temperature (e.g., 60°C or higher).

For each condition, a control sample (without the stressor) should be run in parallel. Samples should be analyzed at various time points by a high-resolution analytical technique like LC-MS/MS to separate and identify the parent compound and any formed degradants. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Data Summary: Expected Stability Profile

The following table summarizes the expected relative stability of ethyl sulfamate under different conditions, based on general chemical principles. This should be confirmed by experimental data.

Condition Parameter Expected Stability Rationale
pH Acidic (pH 1-3)Low to ModerateAcid-catalyzed hydrolysis of the ester is likely.
Neutral (pH 6-8)Moderate to HighGenerally the most stable pH range for many esters, but specific sulfamate mechanisms can still be active.[2]
Alkaline (pH 9-12)LowBase-catalyzed hydrolysis (saponification) is typically rapid for esters.[4]
Temperature Frozen (≤ -20°C)HighReduces molecular motion and slows reaction rates significantly.
Refrigerated (2-8°C)GoodRecommended for short-to-medium term storage of solutions.
Room Temp (20-25°C)ModerateDegradation is likely to be observed over hours to days.
Elevated (≥ 40°C)LowSignificantly accelerates the rate of hydrolysis.[6][7]

Section 5: Final Recommendations

  • Prioritize Fresh Solutions: The most effective way to avoid issues related to stability is to prepare aqueous solutions of ethyl sulfamate immediately before use.

  • Control Your Variables: When designing experiments, always consider and control the pH and temperature of your solutions.

  • Validate Your Methods: If ethyl sulfamate is a critical component of a long-term study, perform a basic stability assessment (Protocol 1) in your specific experimental medium.

  • Assume Hydrolysis: Until proven otherwise by your own stability studies, assume that ethyl sulfamate will hydrolyze in aqueous solutions. Plan your experiments and storage procedures accordingly.

This technical guide is intended to provide a comprehensive overview based on established chemical principles and data from related compounds. For critical applications, this information should be supplemented with in-house experimental data specific to your formulation and conditions.

References

  • Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. (2018). Journal of Analytical Toxicology. [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). National Institutes of Health (NIH). [Link]

  • Enhanced Conductive Polymer Sulfonated Polyeugenol-Graphene Oxide Composite for Eco-Friendly Supercapacitor Electrodes. (n.d.). Trends in Sciences. [Link]

  • High Salt-Resistant Urethanase Degrades Ethyl Carbamate in Soy Sauce. (2024). ACS Publications. [Link]

  • Ethyl Sulfate | C2H6O4S | CID 6004. PubChem - National Institutes of Health (NIH). [Link]

  • Student Safety Sheets. CLEAPSS Science. [Link]

  • Biodegradable Polyglycerols Combining Antioxidant Activity and Sulfation-Induced Complement Inhibition. (2025). ACS Publications. [Link]

  • Assessment of the stability of the ethanol metabolite ethyl sulfate in standardised degradation tests. (2009). PubMed. [Link]

  • Forensic confirmatory analysis of ethyl sulfate - A new marker for alcohol consumption - By liquid-chromatography/electrospray ionization/tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Forensic confirmatory analysis of ethyl sulfate--a new marker for alcohol consumption--by liquid-chromatography/electrospray ionization/tandem mass spectrometry. (n.d.). PubMed. [Link]

  • Ethyl sulfate. Wikipedia. [Link]

  • The hydrolysis rate of sulphamic acid. (2025). ResearchGate. [Link]

  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. (2014). ACS Publications. [Link]

  • How sulfates and increased temperature affect delayed ettringite formation (DEF) in white cement mortars. (2025). ResearchGate. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025). European Medicines Agency (EMA). [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU. [Link]

  • Separation and Quantitative Analysis of Alkyl Sulfate Ethoxymers by HPLC. (2025). ResearchGate. [Link]

  • Mechanisms of hydrolysis of phenyl - and benzyl 4-nitrophenyl-sulfamate esters. (2010). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates. (2014). PubMed. [Link]

  • A Review of Regulatory Guidelines on Stability Studies. (2019). The Journal of Phytopharmacology. [Link]

  • A Sensitive, Specific, Accurate, and Fast LC–MS-MS Method for Measurement of 42 Ethyl Glucuronide and Ethyl Sulfate in Human Urine. LCGC International. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. (n.d.). National Institutes of Health (NIH). [Link]

  • Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (n.d.). ChemRxiv. [Link]

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Sources

Optimization

Identifying and minimizing off-target effects of ethyl sulfamate

A Guide for Researchers on Identifying and Minimizing Off-Target Effects Welcome to the technical support guide for ethyl sulfamate. As Senior Application Scientists, we've designed this resource to provide researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Identifying and Minimizing Off-Target Effects

Welcome to the technical support guide for ethyl sulfamate. As Senior Application Scientists, we've designed this resource to provide researchers, scientists, and drug development professionals with both the conceptual framework and practical methodologies for addressing the critical challenge of off-target effects. This guide moves beyond simple protocols to explain the scientific rationale behind experimental choices, empowering you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the off-target profile of ethyl sulfamate and the general strategies for its characterization.

Q1: What are "on-target" versus "off-target" effects?

In drug discovery, a small molecule is typically designed to interact with a specific biological molecule, such as an enzyme or receptor, to produce a desired therapeutic effect. This intended interaction is known as the "on-target" effect. However, small molecules can also bind to other, unintended proteins or macromolecules within a cell.[1] These interactions are termed "off-target" effects, and they can lead to a range of outcomes, from unexpected therapeutic benefits to adverse side effects and toxicity.[2] A thorough understanding of a compound's off-target profile is therefore essential for both interpreting experimental data and ensuring clinical safety.[3]

Q2: Based on its chemical class, what are the likely on-targets and potential off-targets for ethyl sulfamate?

Ethyl sulfamate belongs to the sulfamate class of compounds. This chemical moiety is known to interact with specific enzyme families, making them the most probable on-targets and high-priority potential off-targets.[4]

  • Steroid Sulfatase (STS): The sulfamate group is a well-established pharmacophore for the irreversible inhibition of STS. It achieves this by covalently modifying a formylglycine residue in the enzyme's active site.[4][5] STS is a key target in hormone-dependent cancers.

  • Carbonic Anhydrases (CAs): The sulfamate moiety is also a potent inhibitor of zinc-containing carbonic anhydrase enzymes. It coordinates with the zinc ion in the active site, mimicking the binding of primary sulfonamides.[4][5] With numerous CA isozymes performing diverse physiological roles, these represent a major class of potential off-targets.

  • Other Potential Targets: The sulfamate functional group has been incorporated into inhibitors for various other enzymes, including aminoacyl-tRNA synthetases and acyl coenzyme A:cholesterol acyltransferase, expanding the list of potential off-targets to investigate.[5][6]

Q3: What are the primary strategies for identifying the off-targets of ethyl sulfamate?

Identifying off-targets requires a multi-pronged approach that combines computational prediction with unbiased, empirical testing in relevant biological systems. The main strategies include:

  • In Silico (Computational) Prediction: Using the chemical structure of ethyl sulfamate to screen against databases of known protein binding sites. This can provide a preliminary list of potential off-targets for experimental validation.[1]

  • Proteome-Wide Experimental Screening: These methods aim to identify direct binding partners in an unbiased manner within a complex biological sample (e.g., cell lysate or live cells). Key techniques include:

    • Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): Identifies proteins that are stabilized against heat denaturation upon binding to the compound.[7]

    • Chemical Proteomics / Affinity-Based Profiling: Uses a chemically modified version of the compound (a "probe") to capture and identify binding partners via mass spectrometry.[2][8]

  • Target Class-Specific Profiling: Screening the compound against large panels of related proteins, such as a kinome panel, to assess its selectivity within a major family of enzymes known for off-target interactions.[9][10]

Q4: Once identified, how can the off-target effects of ethyl sulfamate be minimized?

Minimizing off-target effects is a central goal of the lead optimization phase in drug discovery.[11] Key strategies include:

  • Rational Drug Design: Based on structural data of ethyl sulfamate bound to both its on- and off-targets, medicinal chemists can modify the molecule to enhance its affinity for the desired target while reducing its binding to unintended ones.[11]

  • Dose Optimization: Using the lowest possible concentration of the compound that still achieves the desired on-target effect will inherently reduce the engagement of lower-affinity off-targets.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogues of ethyl sulfamate helps to identify which parts of the molecule are critical for on-target versus off-target binding.

Troubleshooting Guides & Experimental Workflows

This section provides in-depth, problem-oriented guidance for specific challenges you may encounter during your research with ethyl sulfamate.

Problem: My phenotypic screen yields unexpected toxicity or an unexplainable cellular response. How do I determine if this is due to off-target effects?

Answer: It is crucial to systematically deconvolve the observed phenotype. An unexpected result can stem from experimental artifacts, on-target toxicity, or engagement of one or more off-targets. The following workflow provides a logical progression to diagnose the root cause.

G cluster_0 Phase 1: Validate Observation cluster_1 Phase 2: On-Target vs. Off-Target Hypothesis cluster_2 Phase 3: Identify Off-Targets A Unexpected Phenotype Observed (e.g., high toxicity, altered morphology) B Confirm Result (Repeat experiment, check reagents, validate assay parameters) A->B C Dose-Response Analysis (Is the effect dose-dependent?) B->C D Correlate with On-Target Activity (Does phenotype track with on-target IC50?) C->D E Use Structurally Dissimilar On-Target Agonist/Antagonist (Does it replicate the phenotype?) D->E F On-Target Effect Confirmed (Phenotype is likely due to on-target biology) E->F Yes G Off-Target Effect Suspected (Phenotype does not correlate with on-target activity) E->G No H Unbiased Proteome-Wide Screen (CETSA-MS or Chemical Proteomics) G->H I Candidate Off-Target List Generated H->I J Validate & Prioritize Candidates (See Problem 3) I->J

Caption: Workflow for investigating unexpected experimental outcomes.

Causality Explained: This workflow is designed to be self-validating. By first confirming the phenotype is real and dose-dependent (Phase 1), you eliminate simple experimental error. Phase 2 directly tests the hypothesis that the on-target is responsible. If a different tool compound that also modulates the on-target fails to reproduce the phenotype, this provides strong evidence that the effect is independent of the intended mechanism, pointing towards an off-target cause. Only then do you proceed to the resource-intensive step of unbiased off-target identification (Phase 3).

Problem: How can I proactively and comprehensively identify the direct binding partners of ethyl sulfamate across the proteome?

Answer: To build a complete profile of a compound's interactions, an unbiased, proteome-wide approach is necessary. The two gold-standard methods for this are Thermal Proteome Profiling (TPP), which is a mass spectrometry-based version of CETSA, and Affinity-Based Chemical Proteomics.

  • Thermal Proteome Profiling (TPP / CETSA-MS): This technique is based on the principle that when a drug binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature. By treating live cells with ethyl sulfamate versus a vehicle control, heating aliquots to different temperatures, and then using quantitative mass spectrometry to measure which proteins remain soluble at each temperature, you can identify proteins that are significantly stabilized by the compound.[7][12] This indicates direct physical interaction in a native cellular context. The key advantage is that it requires no modification of the compound.

  • Affinity-Based Chemical Proteomics: This method uses a modified version of ethyl sulfamate—an affinity probe—that contains two additional features: a reactive group for covalent cross-linking to targets and a reporter tag (like biotin) for enrichment.[2] The probe is incubated with cell lysate or live cells, and after the binding and cross-linking occurs, the biotin-tagged protein complexes are pulled down with streptavidin beads and identified by mass spectrometry.[8][13] This method is excellent for capturing both strong and transient binders but requires the synthesis of a suitable probe that retains the binding characteristics of the parent compound.

See Appendix A and B for detailed, step-by-step protocols for these experiments.

Problem: I have a list of potential off-targets from a proteome-wide screen. How do I validate them and determine which are functionally relevant to my observed phenotype?

Answer: A list of binding partners is only the first step; validation is essential to confirm the interaction and establish causality for any observed phenotype.

Caption: A workflow for validating and prioritizing off-target candidates.

Explanation of Steps:

  • Biochemical Validation: Confirm the direct binding of ethyl sulfamate to the purified off-target protein. Techniques like Surface Plasmon Resonance (SPR) can measure binding kinetics, while specific enzyme activity assays can determine if binding leads to functional inhibition or activation.

  • Cellular Target Engagement: Verify that the compound engages the off-target in a physiological context. The single-protein Western Blot version of CETSA is a powerful tool for this.[14] You can generate a dose-response curve to see how much compound is needed to stabilize the off-target in intact cells.

  • Functional Validation: This is the critical step to link an off-target to a phenotype. Use genetic tools like siRNA or CRISPR/Cas9 to reduce the expression of the off-target protein. If depleting the protein reproduces the same phenotype you observed with ethyl sulfamate treatment, you have established a causal link.[11]

Problem: My compound shows off-target activity against kinases. How do I characterize this selectivity?

Answer: Kinases are one of the largest enzyme families and a very common source of off-target effects.[15] If you suspect or have identified kinase off-targets, the standard approach is to perform a broad kinase panel screen.

Numerous commercial vendors offer this as a service, screening your compound against hundreds of purified human kinases at one or more concentrations.[9][16] The output is typically a measure of percent inhibition at a given concentration or a full IC50 value (the concentration of compound required to inhibit 50% of the kinase's activity).

Interpreting the Data: The goal is to understand the compound's selectivity. A highly selective compound will potently inhibit its on-target while having little effect on other kinases. A non-selective compound will inhibit many kinases with similar potency.

Target NameOn-Target/Off-Target% Inhibition @ 1 µMIC50 (nM)
Steroid Sulfatase (STS) On-Target 98% 50
Carbonic Anhydrase IIOff-Target85%250
Kinase AOff-Target60%1,200
Kinase BOff-Target15%>10,000
Kinase COff-Target5%>10,000

Analysis: In this example, ethyl sulfamate is most potent against its intended on-target, STS. It shows significant activity against Carbonic Anhydrase II, a known target class for sulfamates, but with 5-fold lower potency. It has weak activity against Kinase A and is essentially inactive against Kinases B and C. This profile suggests that at therapeutic concentrations designed to inhibit STS, off-target effects on CA-II are likely, and effects on Kinase A are possible at higher doses. This data is critical for guiding efforts in rational drug design to improve selectivity.[11]

Appendix: Detailed Experimental Protocols
Protocol A: Proteome-Wide Off-Target Identification using CETSA-MS (TPP)

This protocol outlines a general workflow for identifying binding targets of ethyl sulfamate in intact cells using mass spectrometry.[17][18]

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with ethyl sulfamate at a relevant concentration (e.g., 10x the on-target IC50) or a vehicle control (e.g., DMSO) for 1 hour.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into 10 separate PCR tubes for each condition (vehicle and treated).

    • Heat each aliquot at a different temperature for 3 minutes using a thermal cycler with a gradient (e.g., from 40°C to 76°C). One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Immediately after heating, lyse the cells by freeze-thawing (e.g., 3 cycles in liquid nitrogen).

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for MS:

    • Collect the supernatant (soluble proteins).

    • Perform a protein concentration assay (e.g., BCA).

    • Take an equal amount of protein from each sample for downstream processing, including reduction, alkylation, and tryptic digestion.

  • TMT Labeling and Mass Spectrometry:

    • Label the resulting peptides from each temperature point with a unique tandem mass tag (TMT) isobaric label.

    • Pool the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point.

    • For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve."

    • Identify proteins that show a statistically significant shift in their melting curve in the drug-treated samples compared to the vehicle control. A positive shift indicates stabilization and direct binding.

Protocol B: Single-Target Validation using Western Blot-based CETSA

This protocol is used to validate a specific candidate off-target identified from a proteome-wide screen.[14]

  • Cell Culture and Treatment:

    • Treat cells with a range of ethyl sulfamate concentrations (e.g., 0, 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control.

  • Heating Step:

    • Harvest, wash, and resuspend cells as in Protocol A.

    • Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be chosen from the TPP data to be on the slope of the target protein's melting curve to maximize the observable thermal shift.

  • Lysis and Protein Extraction:

    • Lyse cells and separate the soluble fraction by centrifugation as in Protocol A (ultracentrifugation is preferred, but a standard high-speed microfuge may be sufficient).

  • Western Blot Analysis:

    • Collect the supernatant and measure protein concentration.

    • Load equal amounts of total protein for each sample onto an SDS-PAGE gel.

    • Perform gel electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to your candidate off-target protein, followed by a suitable secondary antibody.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • Plot the band intensity (representing the amount of soluble target protein) against the log of the ethyl sulfamate concentration.

    • Fit the data to a dose-response curve to determine the EC50 for target stabilization, providing a quantitative measure of target engagement in cells.

References
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • ResearchGate. (n.d.). List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study.
  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • National Institutes of Health. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • National Institutes of Health. (n.d.). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system.
  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects.
  • Oxford Academic. (2025).
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Service.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • Creative Biogene. (n.d.). Kinase Screening & Profiling Services.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • National Institutes of Health. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins.
  • National Institutes of Health. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • UCSC Genome Browser. (n.d.). In-Silico PCR.
  • EMERGE. (2024).
  • ACS Publications. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.
  • National Institutes of Health. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Malaria World. (2020). Not Open Access | Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
  • National Institutes of Health. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).

Sources

Troubleshooting

Technical Support Center: Ethyl Sulfamate Synthesis and Purification

Welcome to the technical support center for the synthesis and purification of ethyl sulfamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of ethyl sulfamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to ethyl sulfamate?

A1: The primary methods for synthesizing ethyl sulfamate include the reaction of ethanol with a sulfamoylating agent like sulfamoyl chloride, or the esterification of sulfamic acid with ethanol. Another route involves the use of chlorosulfonyl isocyanate (CSI) with ethanol. Newer methods also explore the use of stable sulfamoylating reagents like hexafluoroisopropyl sulfamate (HFIPS) which can react with a wide range of alcohols under mild conditions.[1][2]

Q2: What are the primary safety concerns when working with reagents for ethyl sulfamate synthesis?

A2: Many reagents used in ethyl sulfamate synthesis are hazardous. Chlorosulfonyl isocyanate (CSI) is highly corrosive and reacts violently with water.[3][4] Sulfamoyl chloride is an unstable reagent.[2][5] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with moisture.

Q3: What are the typical byproducts in ethyl sulfamate synthesis?

A3: When using ethanol and sulfuric acid-based methods, the main byproducts are diethyl ether and ethylene, especially at elevated temperatures (above 140 °C for diethyl ether and 170 °C for ethylene).[6] Incomplete reactions can also leave unreacted starting materials. During workup, inorganic salts such as sodium sulfate can co-precipitate with the product.[6]

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Ion chromatography is a particularly useful technique for detecting ethyl sulfate as an impurity in drug substances.[7][8]

Q5: Is ethyl sulfamate stable?

A5: Ethyl sulfamate is generally stable under neutral or alkaline conditions. However, the sulfate group can be labile under acidic conditions and at high temperatures, leading to decomposition.[9] Studies on the stability of ethyl sulfate in biological samples suggest it is a reliable biomarker, indicating good stability under those specific conditions.[10]

Troubleshooting Guides

Problem 1: Low or No Yield of Ethyl Sulfamate

Possible Causes & Solutions

  • Cause: Incomplete reaction due to poor quality or degradation of the sulfamoylating agent.

    • Explanation: Sulfamoyl chloride is known to be unstable and can degrade upon storage.[2][5]

    • Solution: Use freshly prepared or properly stored sulfamoylating agents. If using sulfamoyl chloride, consider generating it in situ. Alternatively, use a more stable benchtop reagent like hexafluoroisopropyl sulfamate (HFIPS).[2]

  • Cause: High reaction temperatures leading to byproduct formation.

    • Explanation: The reaction of ethanol with sulfating agents is often exothermic. If the temperature is not controlled, side reactions such as the formation of diethyl ether (above 140°C) or ethylene can occur, consuming the starting materials and reducing the yield of the desired product.[6][11]

    • Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. Use an ice bath to manage the exotherm.

  • Cause: Presence of moisture in the reaction.

    • Explanation: Sulfamoylating agents like chlorosulfonyl isocyanate and sulfamoyl chloride are highly reactive towards water.[3][12] This will consume the reagent and prevent it from reacting with the alcohol.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).

Problem 2: Product Contamination with Inorganic Salts

Possible Causes & Solutions

  • Cause: Co-precipitation of inorganic salts (e.g., sodium sulfate) with the product during workup and isolation.

    • Explanation: The introduction of a sulfate group significantly increases the water solubility of the molecule, making it difficult to separate from inorganic salts that are also water-soluble.[9]

    • Solution:

      • Solvent Selection for Washing: Wash the crude product with a solvent in which ethyl sulfamate is soluble, but the inorganic salt is not. Hot ethanol or methanol can be effective.[6]

      • Recrystallization: Recrystallize the final product from a suitable solvent system.

      • Heat Treatment: In some industrial processes, a carefully controlled heat treatment below the melting point of the inorganic salt can be used to remove organic impurities.[13]

Problem 3: Formation of Diethyl Ether as a Major Byproduct

Possible Causes & Solutions

  • Cause: Reaction temperature exceeding 140°C when using ethanol and a sulfating agent like sulfuric acid.

    • Explanation: At higher temperatures, the ethyl hydrogen sulfate intermediate can react with excess ethanol to produce diethyl ether.[11]

    • Solution:

      • Strict Temperature Control: Carefully monitor and control the reaction temperature, keeping it below 140°C.

      • Order of Addition: Add the sulfating agent dropwise to the ethanol with efficient stirring and cooling to dissipate the heat of reaction.

Problem 4: Difficulty in Purifying the Final Product

Possible Causes & Solutions

  • Cause: High polarity and water solubility of ethyl sulfamate.

    • Explanation: The sulfamate group imparts high polarity to the molecule, making extraction into common organic solvents challenging and purification by standard silica gel chromatography difficult due to streaking.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying polar, crystalline compounds. Experiment with different solvent systems.

      • Ion-Exchange Chromatography: For stubborn impurities, ion-exchange chromatography can be a powerful purification technique.

      • Ultrafiltration/Reverse Osmosis: For removing inorganic salts from aqueous solutions of organic salts, techniques like ultrafiltration or reverse osmosis can be surprisingly effective.[14]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Sulfamate using Sulfamoyl Chloride

This protocol describes a general method for the sulfamoylation of an alcohol.

Materials:

  • Ethanol (anhydrous)

  • Sulfamoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous DCM to the cooled alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl sulfamate.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude ethyl sulfamate

  • Suitable recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude ethyl sulfamate in a minimum amount of the chosen solvent at an elevated temperature.

  • If insoluble impurities are present, hot filter the solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For maximum yield, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven at a low temperature.

Visualizations

Synthesis Workflow Diagram

cluster_synthesis Synthesis of Ethyl Sulfamate cluster_reagents Synthesis of Ethyl Sulfamate cluster_workup Workup & Purification start Start: Anhydrous Ethanol & Solvent add_base Add Base (e.g., TEA) & Cool to 0°C start->add_base add_synthesis_reagents add_base->add_synthesis_reagents add_sulfamoylating_agent Slowly Add Sulfamoylating Agent react React at Room Temperature (12-24h) add_sulfamoylating_agent->react quench Quench with Water react->quench add_synthesis_reagents->add_sulfamoylating_agent sulfamoyl_chloride Sulfamoyl Chloride sulfamoyl_chloride->add_synthesis_reagents csi Chlorosulfonyl Isocyanate csi->add_synthesis_reagents hfips HFIPS hfips->add_synthesis_reagents extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify final_product Pure Ethyl Sulfamate purify->final_product caption General workflow for ethyl sulfamate synthesis.

Caption: General workflow for ethyl sulfamate synthesis.

Troubleshooting Logic Diagram

start Low Yield of Ethyl Sulfamate cause1 Degraded Reagents? start->cause1 cause2 High Temperature? cause1->cause2 No solution1 Use fresh/stable reagents (e.g., HFIPS) cause1->solution1 Yes cause3 Moisture Contamination? cause2->cause3 No solution2 Strict temperature control (ice bath) cause2->solution2 Yes solution3 Use anhydrous conditions & inert atmosphere cause3->solution3 Yes end Consult further literature cause3->end No caption Troubleshooting workflow for low yield.

Caption: Troubleshooting workflow for low yield.

Data Summary

Table 1: Common Sulfamoylating Agents and Reaction Conditions

Sulfamoylating AgentKey CharacteristicsTypical Reaction ConditionsReference
Sulfamoyl chloride Unstable, reactiveBase-mediated (e.g., TEA, pyridine), 0°C to RT[5]
Chlorosulfonyl isocyanate (CSI) Highly reactive, moisture-sensitiveInert solvent, often low temperature[4][15]
Hexafluoroisopropyl sulfamate (HFIPS) Bench-stable solid, mild conditionsAmine bases, room temperature[2]
Sulfamic acid Stable solid, requires activationAcid catalyst, elevated temperatures[1]

References

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  • Organic Chemistry Portal. (2021). Sulfamate synthesis by sulfamoylation. Retrieved from [Link]

  • Sguazzin, M. A., Johnson, J. W., & Magolan, J. (2021). Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides. Organic Letters, 23(9), 3373–3378. [Link]

  • ResearchGate. (2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Sulfamate synthesis by amination. Retrieved from [Link]

  • Google Patents. (n.d.). EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
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  • Wikipedia. (n.d.). Ethyl sulfate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorosulfonyl isocyanate. Retrieved from [Link]

  • Google Patents. (n.d.). US1339947A - Process of making ethyl sulfates.
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  • National Institutes of Health. (n.d.). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. PMC. Retrieved from [Link]

  • PubMed. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. PMC. Retrieved from [Link]

  • Labcompare.com. (2011). Simplified and Reproducible Separation of Ethyl Sulfate Impurity in Indinavir Sulfate. Retrieved from [Link]

  • R Discovery. (2025). A New Method for the Quantification of Ethyl Sulfate and Isopropyl Sulfate Contents in Abacavir Sulfate by Ion Chromatography. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Preparation of ethyl sulfate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Lab Prep of Diethyl Sulfate. Retrieved from [Link]

  • PubMed. (2014). Ethyl sulphate, a chemically reactive human metabolite of ethanol? Retrieved from [Link]

  • Google Patents. (n.d.). US6913742B2 - Process for the purification of inorganic salt containing organic material and purified salt for electrolysis of sodium chloride.
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  • ACS Publications. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. Retrieved from [Link]

  • Reddit. (2016). Ethyl Sulfate from Ethanol and Sulfuric Acid? Retrieved from [Link]

  • ACS Publications. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. Retrieved from [Link]

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  • MacSphere. (n.d.). Synthesis and Applications of Sulfamates and Related Functionalities. Retrieved from [Link]

  • ResearchGate. (2025). Forensic confirmatory analysis of ethyl sulfate - A new marker for alcohol consumption - By liquid-chromatography/electrospray ionization/tandem mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in neonatal meconium: application in two cases of alcohol consumption during pregnancy. PMC. Retrieved from [Link]

Sources

Optimization

Long-term storage and stability of ethyl sulfamate stock solutions (e.g., in DMSO)

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals on the long-term storage and stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals on the long-term storage and stability of ethyl sulfamate stock solutions, with a primary focus on those prepared in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of ethyl sulfamate solutions to ensure experimental integrity and reproducibility.

Q1: What is the optimal solvent and storage temperature for long-term stability of ethyl sulfamate stock solutions?

For long-term storage, high-purity, anhydrous DMSO is the recommended solvent.[1][2] Stock solutions should be stored at -20°C or -80°C . While storage at 4°C is acceptable for short periods, studies on various compounds show significantly better stability over months to years at sub-zero temperatures.[3][4] Room temperature storage is strongly discouraged as it can lead to significant compound degradation in as little as a year for many small molecules.[4]

Q2: How long can I expect my ethyl sulfamate stock solution in DMSO to be stable?

When stored properly at -20°C in anhydrous DMSO, a stock solution of ethyl sulfamate can be expected to be stable for at least 3 to 6 months .[2] For storage beyond this period, or for highly sensitive assays, re-qualification of the solution's concentration and purity is recommended. Many compounds remain stable for up to two years under ideal conditions, but this varies significantly by chemical structure.[3]

Q3: My DMSO stock solution of ethyl sulfamate is frozen. Is it still viable and what is the correct thawing procedure?

Yes, a frozen solution is the expected state for proper storage at -20°C or -80°C. DMSO has a relatively high freezing point of ~18.5°C (65.3°F), so it will solidify.[5] This is not detrimental to the compound.

Correct Thawing Procedure:

  • Remove the vial from the freezer.

  • Allow it to thaw at room temperature or by warming briefly between your hands.

  • Crucially , once the solution is fully liquid, vortex the vial for 10-15 seconds to ensure a homogenous mixture. This step is vital to redissolve any compound that may have selectively precipitated during the freezing process.[2]

Q4: I've noticed precipitation in my stock solution after thawing. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes.

  • Warm the solution gently in a water bath set to 37°C for a few minutes.[2]

  • Vortex or sonicate the vial vigorously to attempt redissolution.[2]

  • If the precipitate does not dissolve, it may indicate that the solution was prepared at a concentration above its solubility limit at lower temperatures or that degradation has occurred. The supernatant should not be used, as the concentration will be unknown. It is safest to prepare a fresh stock solution.

Q5: How many freeze-thaw cycles can my ethyl sulfamate stock solution tolerate?

For many compounds stored in DMSO, a limited number of freeze-thaw cycles (e.g., up to 11 cycles) has been shown to have no significant impact on compound stability.[6][7] However, to minimize any potential risk of degradation and moisture introduction, it is best practice to aliquot the main stock solution into smaller, single-use volumes. This avoids the need to repeatedly thaw the entire stock.[2]

Q6: Why is using anhydrous (dry) DMSO so important?

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water can act as a reactant in hydrolysis, potentially degrading ester-containing compounds like ethyl sulfamate. Studies have shown that the presence of water is a more significant factor in compound degradation than oxygen.[7] Therefore, using a high-purity, anhydrous grade of DMSO and minimizing the solution's exposure to ambient air is critical for long-term stability.

Q7: What type of container is best for storing my stock solutions?

Both polypropylene and glass vials are generally acceptable for storing compounds in DMSO, with studies showing no significant difference in compound recovery between them over several months.[7] Vials should have tightly sealing caps (e.g., with PTFE or silicone septa) to prevent moisture ingress and solvent evaporation. For light-sensitive compounds, amber or opaque vials should be used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible experimental results. 1. Compound Degradation: The stock solution may have lost potency over time. 2. Inaccurate Concentration: Incomplete dissolution after thawing or solvent evaporation. 3. Precipitation: Compound has fallen out of solution.1. Prepare a fresh stock solution from solid material. 2. Qualify the concentration of the existing stock using an analytical method like LC-MS or HPLC-UV.[7] 3. Always ensure the solution is completely thawed and vortexed before each use.[2]
Visible precipitate or crystals in the vial. 1. Poor Solubility: The concentration may be too high for storage at low temperatures. 2. Freeze-out: The compound has precipitated during the freezing process.1. Gently warm the vial to 37°C and vortex/sonicate to redissolve.[2] 2. If it does not redissolve, the solution is supersaturated and a new stock at a lower concentration should be prepared.
Change in solution color or appearance. Chemical Degradation: The compound may be breaking down into chromophoric impurities.Discard the stock solution immediately and prepare a fresh one. Document the change and review storage conditions.
Lower than expected potency in bioassays. 1. Compound Degradation. 2. Adsorption to Plastics: The compound may be adsorbing to pipette tips or assay plates.1. Verify stock integrity with a fresh solution or analytical chemistry. 2. Pre-condition plasticware with a buffer or protein solution (e.g., BSA) if adsorption is suspected. Use low-retention tips.

Data & Protocols

Table 1: Summary of Storage Conditions for Ethyl Sulfamate in DMSO
ParameterRecommendationRationale & Key Considerations
Solvent Anhydrous DMSO (≥99.9%)Minimizes water content to prevent hydrolysis-mediated degradation.[7]
Temperature -20°C (Long-term) or -80°C (Extended-term)Low temperatures significantly slow chemical degradation pathways.[3][4]
Containers Polypropylene or borosilicate glass vials with tight-sealing caps.Both materials show good compatibility with DMSO and low compound adsorption.[7]
Light Exposure Store in the dark (e.g., in a freezer box). Use amber vials if available.Protects against potential photodegradation.
Freeze/Thaw Minimize cycles. Aliquot into single-use volumes.While many compounds are robust, aliquoting is the best practice to prevent moisture introduction and repeated physical changes.[2][6][7]
Shelf-Life 3-6 months at -20°C before re-qualification is advised.Provides a safe window for most applications. Stability is compound-dependent.[2]
Experimental Protocol 1: Preparation of a 10 mM Ethyl Sulfamate Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for subsequent dilution in experimental assays.

Materials:

  • Ethyl Sulfamate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Calibrated analytical balance

  • Sterile polypropylene or glass vials with screw caps

  • Calibrated micropipettes and sterile, low-retention tips

Procedure:

  • Calculation: Determine the mass of ethyl sulfamate needed. (Molecular Weight of Ethyl Sulfamate: 125.13 g/mol ). For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 125.13 g/mol = 0.0012513 g = 1.25 mg.

  • Weighing: Accurately weigh ~1.25 mg of ethyl sulfamate powder directly into a sterile vial. Record the exact mass.

  • Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO needed. Volume (mL) = (Mass (mg) / 125.13 g/mol) / 10 mmol/L * 1000 mL/L. Carefully add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Dissolution: Tightly cap the vial and vortex at room temperature for 1-2 minutes until the solid is completely dissolved. If needed, sonicate for 5 minutes in a water bath. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting (Recommended): To avoid freeze-thaw cycles, dispense the stock solution into several smaller, single-use working aliquots (e.g., 10-20 µL each) in properly labeled vials.

  • Storage: Securely cap the main stock vial and all aliquots. Place them in a labeled freezer box and store immediately at -20°C or -80°C.

Experimental Protocol 2: Quality Control Check of Stock Solution via LC-MS

Objective: To verify the identity and assess the relative purity of an ethyl sulfamate stock solution over time. This is a generalized protocol; specific parameters must be optimized for your instrument.

Methodology:

  • Sample Preparation:

    • Thaw the aged ethyl sulfamate stock solution and a freshly prepared control solution. Vortex both.

    • Dilute both samples significantly (e.g., 1:1000) in a compatible solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM).[8]

  • LC-MS/MS Conditions (Example):

    • Column: A reverse-phase C18 column is a common choice for small molecules.[9][10]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[10]

    • Detection: Mass spectrometry in negative ion mode is often used for sulfated compounds. Monitor for the [M-H]⁻ ion of ethyl sulfamate (m/z 124.0).

  • Analysis:

    • Inject the freshly prepared sample to establish the retention time and reference peak area for pure ethyl sulfamate.

    • Inject the aged sample.

    • Compare:

      • Peak Area: A significant decrease (>10-15%) in the main peak area of the aged sample compared to the fresh sample suggests degradation or precipitation.

      • Impurity Peaks: Look for the appearance of new peaks in the chromatogram of the aged sample, which could indicate degradation products.

      • Retention Time: The retention time should remain consistent.

Visual Workflows & Logic Diagrams

Stock Solution Preparation and Storage Workflow

This diagram outlines the best-practice workflow from solid compound to securely stored aliquots.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Solid Ethyl Sulfamate add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure Full Dissolution) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot label_vials Label Vials Clearly (Name, Conc., Date) dissolve->label_vials store 5. Store Immediately at -20°C or -80°C aliquot->store label_vials->aliquot

Caption: Best-practice workflow for preparing stock solutions.

Troubleshooting Decision Tree for Inconsistent Results

This decision tree provides a logical path to diagnose issues with a stock solution when experiments yield unexpected results.

G start Inconsistent Experimental Results check_precipitate Is there visible precipitate in the vial? start->check_precipitate warm_vortex Warm to 37°C and vortex vigorously check_precipitate->warm_vortex Yes check_age Is the stock older than 6 months or repeatedly thawed? check_precipitate->check_age No dissolves Does it dissolve? warm_vortex->dissolves use_solution Solution OK to use. Ensure vortexing before every use. dissolves->use_solution Yes discard_fresh Discard stock. Prepare fresh solution, possibly at a lower conc. dissolves->discard_fresh No qc_check Perform QC analysis (e.g., LC-MS) vs. a fresh standard check_age->qc_check Yes check_protocol Review experimental protocol for other error sources. check_age->check_protocol No is_degraded Is degradation detected? qc_check->is_degraded is_degraded->discard_fresh Yes is_degraded->check_protocol No

Caption: Troubleshooting logic for inconsistent experimental data.

References
  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]

  • Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Gatewood, S. et al. (2002). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Waybright, T., Britt, J., & McCloud, T. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. [Link]

  • Thiele, H., et al. (2006). Validated Method for the Determination of the Ethanol Consumption Markers Ethyl Glucuronide, Ethyl Phosphate, and Ethyl Sulfate in Human Urine. Analytical Chemistry. [Link]

  • Helander, A., et al. (2015). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood. Journal of Analytical Toxicology. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]

  • Garlapati, V. V., et al. (2025). A New Method for the Quantification of Ethyl Sulfate and Isopropyl Sulfate Contents in Abacavir Sulfate by Ion Chromatography. Journal of Chromatographic Science. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

Sources

Troubleshooting

Q4: My reaction yield is low, and I'm seeing unexpected byproducts. Could ethyl sulfamate hydrolysis be the cause?

A4: Absolutely. The degradation of ethyl sulfamate is a common, yet often overlooked, cause of poor reaction outcomes.

Author: BenchChem Technical Support Team. Date: February 2026

A4: Absolutely. The degradation of ethyl sulfamate is a common, yet often overlooked, cause of poor reaction outcomes. If your reaction is sensitive to the concentration of the sulfamoylating agent or the presence of acidic impurities, hydrolysis can be a significant issue.

Troubleshooting Workflow:

The following decision tree can help you diagnose if ethyl sulfamate hydrolysis is impacting your experiment.

G start Low Yield / Unexpected Byproducts in Ethyl Sulfamate Reaction check_solution Was the ethyl sulfamate solution aqueous? start->check_solution check_ph Was the aqueous solution buffered to pH 4-7? check_solution->check_ph Yes organic_solvent Was an anhydrous aprotic solvent used? check_solution->organic_solvent No check_age_temp Was the solution freshly prepared and kept cool (<8°C)? check_ph->check_age_temp Yes hydrolysis_likely High Likelihood of Hydrolysis. Degradation released sulfamic acid, altering pH and consuming reagent. check_ph->hydrolysis_likely No (pH outside 4-7 range) check_age_temp->hydrolysis_likely No hydrolysis_unlikely Hydrolysis is Unlikely. Investigate other reaction parameters (catalyst, temperature, other reagents). check_age_temp->hydrolysis_unlikely Yes check_reagent_purity Confirm purity of starting ethyl sulfamate solid via analytical method (e.g., NMR). organic_solvent->check_reagent_purity Yes hydrolysis_possible Hydrolysis is Possible. Review storage and handling of anhydrous solvent for moisture contamination. organic_solvent->hydrolysis_possible No (Solvent not anhydrous) check_reagent_purity->hydrolysis_likely Impurity Detected check_reagent_purity->hydrolysis_unlikely Purity Confirmed

Caption: Troubleshooting workflow for ethyl sulfamate hydrolysis.

Causality Explained:

  • Pathway to "High Likelihood of Hydrolysis": Using unbuffered aqueous solutions, especially those with a pH > 8, or solutions that are old or have been stored at room temperature, creates ideal conditions for rapid degradation. The resulting sulfamic acid can alter the pH of your reaction mixture, potentially stalling catalysis or causing side reactions, while the reduced concentration of active ethyl sulfamate lowers the reaction rate and overall yield.

  • Pathway to "Hydrolysis is Possible": Even when using anhydrous solvents, atmospheric moisture can be introduced if proper handling techniques are not used (e.g., using a nitrogen or argon atmosphere, employing oven-dried glassware). This trace amount of water can be sufficient to cause slow degradation over time.[1][2]

  • Pathway to "Hydrolysis is Unlikely": If you have rigorously controlled for water, pH, and temperature, the source of the experimental issue likely lies elsewhere.

Q5: What general laboratory practices are essential when working with ethyl sulfamate?

A5: Adherence to good laboratory practice is crucial for both safety and experimental success.[2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves.[2]

  • Ventilation: Handle solid ethyl sulfamate and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of fine particulates.[3]

  • Inert Atmosphere: When working with anhydrous organic solutions, use an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Storage of Solid: Store solid ethyl sulfamate in a tightly sealed container in a cool, dry place, as recommended (typically 2-8°C).[6]

  • Waste Disposal: Dispose of ethyl sulfamate and its related waste according to your institution's hazardous waste guidelines.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing and handling ethyl sulfamate solutions to minimize hydrolysis.

Protocol 2.1: Preparation of a pH-Controlled Aqueous Stock Solution

This protocol is designed for experiments where an aqueous solution is unavoidable.

Objective: To prepare a 1 M stock solution of ethyl sulfamate in a 0.1 M potassium phosphate buffer at pH 6.5.

Materials:

  • Ethyl sulfamate (solid)

  • Monobasic potassium phosphate (KH₂PO₄)

  • Dibasic potassium phosphate (K₂HPO₄)

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and appropriate glassware

Methodology:

  • Prepare the Buffer: a. To prepare 100 mL of a 0.1 M potassium phosphate buffer, dissolve 0.27 g of KH₂PO₄ and 1.22 g of K₂HPO₄ in approximately 90 mL of high-purity water in a beaker. b. Place the beaker on a stir plate and stir until all solids are dissolved. c. Measure the pH using a calibrated pH meter. Adjust the pH to 6.5 by adding small amounts of either 1 M H₃PO₄ (to lower pH) or 1 M KOH (to raise pH). d. Once the target pH is reached, transfer the solution to a 100 mL volumetric flask and add water to the mark.

  • Prepare the Ethyl Sulfamate Solution: a. Weigh out the required amount of ethyl sulfamate for your desired final concentration. For a 1 M solution in 10 mL of buffer, you would need 1.251 g of ethyl sulfamate (Molar Mass = 125.14 g/mol ).[6] b. Place the solid ethyl sulfamate into a 10 mL volumetric flask. c. Add approximately 8 mL of the prepared pH 6.5 phosphate buffer to the flask. d. Swirl or stir gently at room temperature until the solid is fully dissolved. Do not heat the solution. e. Once dissolved, add the pH 6.5 buffer to the 10 mL mark. f. Cap the flask and invert several times to ensure homogeneity.

  • Usage and Storage: a. This solution should be used immediately for the best results. b. If short-term storage is necessary, store the solution in a tightly sealed container at 2-8°C for no longer than 24 hours.

References

  • Ethyl Sulfam
  • Flanagan, K., & Williams, A. (2006). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society.
  • Yates, K., & McClelland, R. A. (1967). Mechanisms of ester hydrolysis in aqueous sulfuric acids. Journal of the American Chemical Society. [Link]

  • Cuignet, E. (1950). The hydrolysis rate of sulphamic acid. ResearchGate. [Link]

  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry.
  • Thierauf, A., et al. (2006). Validated Method for the Determination of the Ethanol Consumption Markers Ethyl Glucuronide, Ethyl Phosphate, and Ethyl Sulfate in Human Urine by Reversed-Phase/Weak Anion Exchange Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamin
  • Glicksberg, L., et al. (2018). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of Analytical Toxicology. [Link]

  • Ethyl Sulfate. PubChem, National Center for Biotechnology Information. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. (2015).
  • Reddy, B. G., & Kumar, A. (2020). A New Method for the Quantification of Ethyl Sulfate and Isopropyl Sulfate Contents in Abacavir Sulfate by Ion Chromatography. Journal of Chromatographic Science. [Link]

  • Glicksberg, L., et al. (2018). Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. Journal of Analytical Toxicology. [Link]

  • Student Safety Sheets. CLEAPSS Science.

Sources

Optimization

Technical Support Center: Addressing Cytotoxicity of Ethyl Sulfamate in Cellular Models

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers utilizing ethyl sulfamate in cellular models. This resource is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing ethyl sulfamate in cellular models. This resource is designed to provide in-depth troubleshooting and practical guidance for identifying, characterizing, and mitigating off-target cytotoxicity that may be encountered during your experiments. Our goal is to help you ensure the integrity of your data by distinguishing intended on-target effects from confounding cytotoxic responses.

Section 1: Frequently Asked Questions - Understanding Ethyl Sulfamate's Cellular Impact

This section addresses common initial questions regarding the use and cytotoxic potential of ethyl sulfamate.

Q1: What is ethyl sulfamate and what is its primary application in research?

Ethyl sulfamate is an organic compound belonging to the sulfamate family.[1] In medicinal chemistry and drug discovery, sulfamate derivatives are valuable tools, often used as inhibitors for specific enzymes like carbonic anhydrases and steroid sulfatase (STS).[1][2][3] The sulfamate moiety can interact with enzyme active sites, making these compounds useful for investigating signaling pathways, particularly in fields like oncology.[1][4] Therefore, you are likely using it to modulate the activity of a specific cellular target.

Q2: I'm observing significant cell death after treating my cultures with ethyl sulfamate. Is this an expected outcome?

Q3: What are the likely molecular mechanisms driving ethyl sulfamate cytotoxicity?

Based on the behavior of structurally related compounds and common cellular stress responses, the cytotoxicity of ethyl sulfamate likely involves one or more of the following mechanisms:

  • Induction of Oxidative Stress: A primary mechanism for many chemical toxicants is the overproduction of reactive oxygen species (ROS), which causes damage to lipids, proteins, and DNA.[6][7] This oxidative damage can disrupt normal cellular function and trigger cell death pathways.

  • Mitochondrial Dysfunction: The mitochondria are often central to cell death processes. Toxic compounds can disrupt the mitochondrial electron transport chain, leading to a decrease in mitochondrial membrane potential (ΔΨm), reduced ATP production, and a further increase in ROS generation.[8][9]

  • Activation of Apoptosis: The accumulation of cellular damage from oxidative stress and mitochondrial dysfunction often culminates in programmed cell death, or apoptosis. This is a highly regulated process executed by a family of proteases called caspases.[10][11] The release of cytochrome c from damaged mitochondria is a key event that activates this caspase cascade.[11]

Q4: How can I differentiate between the specific on-target effect I'm studying and this general off-target cytotoxicity?

This is the critical experimental challenge. The key is to establish a therapeutic window or an experimental concentration range where you can observe the desired on-target effect (e.g., enzyme inhibition) in the absence of significant cell death. This involves:

  • Dose-Response Analysis: Performing parallel experiments to measure both your target-specific effect and cell viability across a wide range of ethyl sulfamate concentrations.

  • Time-Course Experiments: Assessing both endpoints at various time points to determine if the on-target effect precedes the onset of cytotoxicity.

  • Use of Controls: Including a negative control (vehicle only) and potentially a positive control for cytotoxicity to validate your assays.

Section 2: Troubleshooting Guide - Characterizing Unwanted Cytotoxicity

If you suspect significant cytotoxicity, the first step is to systematically quantify it. This section provides workflows and protocols to define the problem.

Q1: My cells appear stressed or are detaching from the plate. How can I get a quantitative measure of cell death?

Visual inspection is subjective. You need a reliable, quantitative assay to measure cell viability. The most common methods rely on assessing metabolic activity or membrane integrity.

Protocol 1: Assessing Cell Viability via Metabolic Activity (MTT or Resazurin Assay)

This protocol outlines the use of a resazurin-based assay (e.g., alamarBlue™) which is generally less toxic than MTT.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of ethyl sulfamate concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for your desired experimental duration (e.g., 24, 48 hours).

  • Reagent Addition: Remove the treatment media. Add fresh media containing the resazurin-based reagent (typically 10% v/v).

  • Incubation: Incubate the plate at 37°C for 1-4 hours. The time will depend on the metabolic rate of your cell line.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells (representing 100% viability) to calculate the percentage of cell viability for each concentration.

Q2: How do I determine the precise cytotoxic potency (IC50) of ethyl sulfamate in my cell line?

The half-maximal inhibitory concentration (IC50) is a key metric. It is determined by generating a dose-response curve using the data from Protocol 1.

Ethyl Sulfamate (µM)% Cell Viability (Normalized Mean)
0 (Vehicle)100
0.198.5
195.2
588.1
1075.4
2551.2
5028.9
10010.5
Table 1: Example data from a cell viability assay used to determine the IC50 value.

Plot the % Cell Viability against the log of the ethyl sulfamate concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value. This is the concentration that induces a 50% reduction in cell viability.

Q3: Is the observed cell death due to apoptosis or necrosis? How can I tell them apart?

Distinguishing between these two forms of cell death is crucial for mechanistic understanding. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often resulting from acute injury. The standard method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Annexin V binds to phosphatidylserine (PS), which flips to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Cytotoxicity_Assessment_Workflow cluster_start Initial Observation cluster_quantify Quantification cluster_mechanistic Mechanism start Cells appear unhealthy after Ethyl Sulfamate treatment viability Perform Cell Viability Assay (e.g., Resazurin, MTT) start->viability ic50 Calculate IC50 from Dose-Response Curve viability->ic50 annexin Perform Annexin V / PI Staining & Flow Cytometry viability->annexin results Analyze Quadrants: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic/Necrotic (AV+/PI+) annexin->results

Caption: Workflow for assessing and characterizing cytotoxicity.

Section 3: Troubleshooting Guide - Strategies to Mitigate Cytotoxicity

Once you have characterized the cytotoxicity, you can implement strategies to minimize it, thereby creating a clearer experimental window to study the on-target effects of ethyl sulfamate.

Q1: How can I reduce cytotoxicity without losing the desired biological effect of ethyl sulfamate?

The primary goal is to separate the dose or time required for the on-target effect from the dose or time that causes widespread cell death.

StrategyRationaleImplementation Steps
1. Dose & Time Optimization The most effective and simplest approach. Cytotoxicity is often dose- and time-dependent.Use the lowest concentration and shortest incubation time that still yields your desired on-target effect. Refer to your IC50 data to select concentrations well below the cytotoxic threshold.
2. Co-treatment with Antioxidants To counteract the effects of oxidative stress, a primary driver of cytotoxicity.[7]Co-incubate cells with ethyl sulfamate and a well-tolerated antioxidant like N-Acetylcysteine (NAC) (e.g., 1-5 mM) or Vitamin C (Ascorbic Acid) (e.g., 50-200 µM).[12] Always run a control with the antioxidant alone.
3. Serum Concentration Serum contains growth factors and protective components that can bolster cell health.If your experiment allows, ensure you are using an optimal serum concentration (e.g., 10% FBS) in your culture medium during treatment to improve baseline cell resilience.
4. Cell Line Selection Different cell lines have varying sensitivities to chemical insults due to differences in metabolism and detoxification pathways.[13]If you are in the early stages of model development, consider screening multiple cell lines to find one that is more resistant to the off-target toxicity of ethyl sulfamate.
Table 2: Summary of primary strategies to mitigate ethyl sulfamate-induced cytotoxicity.
Protocol 2: Antioxidant Co-treatment to Reduce Cytotoxicity
  • Determine Optimal Antioxidant Dose: First, titrate your chosen antioxidant (e.g., NAC) on your cells alone to ensure it is not toxic at the planned concentration.

  • Experimental Setup: Prepare the following treatment groups in a 96-well plate:

    • Vehicle Control

    • Antioxidant Only

    • Ethyl Sulfamate (at a concentration known to be cytotoxic, e.g., IC75)

    • Ethyl Sulfamate + Antioxidant

  • Treatment & Incubation: Add the treatments to the cells and incubate for the desired duration (e.g., 24 hours).

  • Viability Assessment: Perform a cell viability assay as described in Protocol 1.

  • Analysis: Compare the viability in the "Ethyl Sulfamate" group to the "Ethyl Sulfamate + Antioxidant" group. A significant increase in viability in the co-treated group indicates that oxidative stress is a major contributor to cytotoxicity and that this is a viable mitigation strategy.

Section 4: Advanced Mechanistic Deep Dive

For researchers needing to publish on the cytotoxic mechanism or to understand it more deeply, this section provides guidance on investigating the specific pathways involved.

Q1: How can I definitively prove that ethyl sulfamate is causing oxidative stress in my cells?

You can directly measure the generation of intracellular ROS using fluorescent probes.

Protocol 3: Measurement of Intracellular ROS with CM-H2DCFDA
  • Cell Preparation: Culture cells on a black, clear-bottom 96-well plate.

  • Probe Loading: Wash cells with warm PBS. Load the cells with CM-H2DCFDA probe (typically 5-10 µM in serum-free media) and incubate for 30 minutes at 37°C. This probe is non-fluorescent until it is oxidized by ROS inside the cell.

  • Treatment: Wash away excess probe with PBS. Add your treatments: vehicle, ethyl sulfamate, and a positive control (e.g., H₂O₂ or Antimycin A).

  • Measurement: Immediately measure fluorescence (495 nm excitation / 525 nm emission) over time using a kinetic plate reader. A rapid increase in fluorescence in the ethyl sulfamate-treated cells compared to the vehicle indicates ROS production.

Q2: How can I test the hypothesis that mitochondria are a key target of ethyl sulfamate's toxicity?

A hallmark of mitochondrial-mediated apoptosis is the loss of the mitochondrial membrane potential (ΔΨm). This can be measured using potentiometric dyes like Tetramethylrhodamine, Ethyl Ester (TMRE).

Protocol 4: Assessing Mitochondrial Membrane Potential (ΔΨm) with TMRE
  • Cell Treatment: Treat cells in a culture plate with vehicle, ethyl sulfamate, and a positive control known to depolarize mitochondria (e.g., FCCP, a mitochondrial uncoupler).[8]

  • Dye Loading: During the last 30 minutes of treatment, add TMRE dye (typically 20-100 nM) to the culture medium. TMRE accumulates in active mitochondria with an intact membrane potential.

  • Analysis: Analyze the cells via flow cytometry or fluorescence microscopy. A decrease in TMRE fluorescence intensity in the ethyl sulfamate-treated cells compared to the vehicle control indicates a loss of ΔΨm.[8]

Q3: If apoptosis is occurring, how do I know which caspase enzymes are involved?

Apoptosis can be initiated via the extrinsic (caspase-8) or intrinsic (mitochondrial, caspase-9) pathway, both of which converge on the executioner caspase-3.[11] You can measure the activity of these specific caspases using commercially available luminescent or fluorescent assays.

Apoptosis_Pathway cluster_cell Cellular Response cluster_caspase Caspase Cascade ES Ethyl Sulfamate ROS ↑ Reactive Oxygen Species (ROS) ES->ROS Oxidative Stress Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC C9 Initiator Caspase-9 Activation CytC->C9 Apoptosome Formation C3 Executioner Caspase-3 Activation C9->C3 Apop Apoptosis (Cell Death) C3->Apop

Caption: Postulated intrinsic pathway for ethyl sulfamate-induced apoptosis.

By following these structured troubleshooting and analytical guides, researchers can effectively manage the cytotoxic side effects of ethyl sulfamate, leading to more robust and reliable experimental outcomes.

References
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Reference Data & Comparative Studies

Validation

A Comparative Guide to Steroid Sulfatase Inhibitors: Irosustat (STX64) vs. Sulfamate-Based Analogs

For researchers, scientists, and drug development professionals navigating the landscape of endocrine therapies, the inhibition of steroid sulfatase (STS) presents a compelling strategy, particularly for hormone-dependen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of endocrine therapies, the inhibition of steroid sulfatase (STS) presents a compelling strategy, particularly for hormone-dependent cancers. This guide provides an in-depth technical comparison of the clinical-stage STS inhibitor, Irosustat (STX64), with other sulfamate-containing inhibitors, focusing on their efficacy, mechanism of action, and the critical distinctions that have guided their developmental trajectories. While the specific compound "ethyl sulfamate" is not prominently featured in the literature as a direct STS inhibitor for oncological applications, this guide will delve into the broader and more extensively researched class of sulfamate-based inhibitors, including the foundational steroidal agent, estrone-3-O-sulfamate (EMATE), to provide a comprehensive and technically robust comparison against the non-steroidal Irosustat.

The Central Role of Steroid Sulfatase (STS) in Hormone-Dependent Cancers

Steroid sulfatase is a pivotal enzyme in the biosynthesis of active estrogens and androgens.[1][2] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEA-S), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[3][4] These active steroids can then fuel the proliferation of hormone-dependent cancers, including those of the breast, prostate, and endometrium.[2][5] Notably, STS activity is often elevated in tumor tissues, contributing to a local, intratumoral production of growth-promoting hormones.[6][7] This makes STS an attractive therapeutic target, especially in cancers that have developed resistance to other endocrine therapies like aromatase inhibitors.[6][8]

Mechanism of Action: The Sulfamate Pharmacophore

A key chemical feature of many potent STS inhibitors is the aryl sulfamate ester group (-O-SO2NH2).[4][9] This pharmacophore is crucial for the irreversible inhibition of the STS enzyme. The mechanism involves the transfer of the sulfamoyl group to a critical formylglycine residue within the active site of the enzyme, leading to its inactivation.[3][10] Both steroidal and non-steroidal sulfamate-based inhibitors leverage this mechanism to achieve potent and sustained inhibition of STS activity.

Irosustat (STX64): The Clinically Advanced Non-Steroidal STS Inhibitor

Irosustat (also known as STX64, 667-Coumate, or BN83495) is a first-in-class, orally active, and irreversible non-steroidal STS inhibitor that has undergone extensive clinical investigation.[2][5][11] Its development marked a significant advancement in the field, offering a potent therapeutic agent devoid of the inherent hormonal effects of steroidal inhibitors.

Efficacy of Irosustat:

Clinical studies have demonstrated the potent and sustained inhibitory activity of Irosustat. In a phase I trial involving postmenopausal women with breast cancer, oral administration of Irosustat resulted in:

  • Profound STS Inhibition: A median inhibition of 98% in peripheral blood lymphocytes and 99% in breast tumor tissue.[12][13]

  • Systemic Steroid Suppression: Significant decreases in serum levels of estrone, estradiol, androstenediol, and DHEA.[13]

The efficacy of Irosustat has been evaluated in various hormone-dependent cancers, including breast, prostate, and endometrial cancer, with evidence of disease stabilization in a portion of heavily pretreated patients.[5][12][14]

The Steroidal Precursors: Estrone-3-O-Sulfamate (EMATE)

Estrone-3-O-sulfamate (EMATE) is a potent, irreversible steroidal STS inhibitor that served as a foundational tool in understanding the therapeutic potential of STS inhibition.[15] While highly effective at inhibiting the enzyme, its clinical development for cancer was hampered by a significant limitation.

Efficacy and Limitations of EMATE:
  • High Potency: EMATE demonstrated very potent inhibition of STS activity.[15]

  • Estrogenic Activity: A major drawback of EMATE is its inherent and potent estrogenic properties.[1][4] This "super estrogen" activity, being even more potent than ethinylestradiol in some preclinical models, rendered it unsuitable for treating estrogen-dependent cancers where the goal is to reduce estrogenic signaling.[4]

The experience with EMATE underscored the critical need for non-steroidal STS inhibitors like Irosustat that could effectively block the enzyme without exerting confounding hormonal effects.

Comparative Efficacy and Properties

FeatureIrosustat (STX64)Estrone-3-O-Sulfamate (EMATE)
Structure Non-steroidal (tricyclic coumarin base)Steroidal (estrone derivative)
Mechanism Irreversible, active-site directedIrreversible, active-site directed
STS Inhibition High (IC50 of 8 nM in placental microsomes)[16][17]High
Oral Bioavailability Yes[11]Yes
Hormonal Activity None[18]Potent estrogenic activity[1][4]
Clinical Development Advanced to Phase I/II clinical trials for breast, prostate, and endometrial cancer[2][5]Limited due to estrogenic effects[4]

Experimental Protocols

In Vitro STS Activity Assay (Intact Cell Monolayer)

This protocol is a standard method for evaluating the potency of STS inhibitors in a cellular context.

Objective: To determine the IC50 value of a test compound for STS inhibition in a human cell line expressing the enzyme.

Materials:

  • JEG-3 human choriocarcinoma cells (or other suitable STS-expressing cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • [6,7-³H]Estrone-3-sulfate (radiolabeled substrate)

  • Test inhibitor (e.g., Irosustat, ethyl sulfamate analog) dissolved in a suitable solvent (e.g., DMSO)

  • Toluene

  • Scintillation fluid and counter

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed JEG-3 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor. Remove the culture medium from the cells and add fresh medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 4 hours) at 37°C.

  • Substrate Addition: Add the radiolabeled substrate, [³H]E1S, to each well at a final concentration below its Km value.

  • Incubation: Incubate the plates for a specific duration (e.g., 2-4 hours) at 37°C to allow for the enzymatic conversion of [³H]E1S to [³H]E1.

  • Extraction: Stop the reaction by adding an organic solvent like toluene to each well. The liberated [³H]E1 will be extracted into the organic phase, while the unreacted [³H]E1S remains in the aqueous phase.

  • Quantification: Transfer an aliquot of the toluene layer from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of STS inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.

Causality Behind Experimental Choices:

  • Intact Cell Monolayer: Using a whole-cell system provides a more physiologically relevant assessment of inhibitor potency as it accounts for cell permeability and potential intracellular metabolism of the compound.

  • Radiolabeled Substrate: The use of a tritiated substrate allows for highly sensitive and specific detection of the product, enabling accurate measurement of enzyme activity.

  • IC50 Determination: This value is a standard measure of inhibitor potency and allows for the direct comparison of different compounds.

Visualizing the Landscape of STS Inhibition

Signaling Pathway of Steroidogenesis and STS Inhibition

STS_Pathway cluster_blood Bloodstream cluster_cell Tumor Cell DHEAS DHEA-S STS Steroid Sulfatase (STS) DHEAS->STS Hydrolysis E1S E1-S E1S->STS Hydrolysis DHEA DHEA STS->DHEA E1 Estrone (E1) STS->E1 Androgens Active Androgens DHEA->Androgens Further Metabolism Estrogens Active Estrogens E1->Estrogens Further Metabolism Proliferation Tumor Cell Proliferation Androgens->Proliferation Estrogens->Proliferation Irosustat Irosustat (STX64) Ethyl Sulfamate Analogs Irosustat->STS Inhibition

Caption: Steroidogenesis pathway and the point of intervention for STS inhibitors.

Experimental Workflow for STS Inhibitor Evaluation

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation EnzymeAssay Enzymatic Assay (IC50 Determination) CellAssay Cell-Based STS Assay (Cellular Potency) EnzymeAssay->CellAssay Validate in cells ProliferationAssay Cell Proliferation Assay (e.g., MTT) CellAssay->ProliferationAssay Assess functional effect PK Pharmacokinetics (Oral Bioavailability) ProliferationAssay->PK Lead Candidate Selection PD Pharmacodynamics (STS Inhibition in Tissues) PK->PD Correlate exposure and target engagement Efficacy Xenograft Tumor Models (Anti-tumor Efficacy) PD->Efficacy Determine in vivo efficacy Candidate Candidate STS Inhibitor (e.g., Ethyl Sulfamate Analog) Candidate->EnzymeAssay

Caption: A typical workflow for the preclinical evaluation of novel STS inhibitors.

Conclusion

The development of steroid sulfatase inhibitors represents a significant advancement in endocrine therapy for hormone-dependent cancers. While Irosustat (STX64) stands out as a clinically evaluated, potent, and non-steroidal inhibitor, the broader class of sulfamate-based inhibitors has provided crucial insights into the structure-activity relationships governing STS inhibition. The journey from steroidal agents like EMATE, with their inherent hormonal liabilities, to non-steroidal compounds like Irosustat, highlights a successful drug design strategy. For researchers in the field, understanding these comparative nuances is essential for the continued development of next-generation STS inhibitors and dual-targeting agents that may offer even greater therapeutic benefits.

References

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  • ResearchGate. (n.d.). Structure of 1 (Irosustat, STX64), 1 a (the parent phenol of 1), and derivatives 2–5. ResearchGate. [Link]

  • Woo, L. W. L., Ganeshapillai, D., Thomas, M. P., et al. (2011). Structure–Activity Relationship for the First-in-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). National Institutes of Health. [Link]

  • Stanway, S. J., Purohit, A., Coombes, R. C., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research, 12(5), 1585-1592. [Link]

  • ResearchGate. (n.d.). Steroid sulfamate based inhibitors of STS (compounds 5-10). ResearchGate. [Link]

  • Palmieri, C., Januszewski, A., & Coombes, R. C. (2017). IRIS study: a phase II study of the steroid sulfatase inhibitor Irosustat when added to an aromatase inhibitor in ER-positive breast cancer patients. Breast Cancer Research and Treatment, 165(2), 343-353. [Link]

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Comparative

A Comparative Guide to the Validation of Ethyl Sulfamate as a Specific Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of ethyl sulfamate as a specific inhibitor of carbonic anhydrase (CA). It offers a comparat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of ethyl sulfamate as a specific inhibitor of carbonic anhydrase (CA). It offers a comparative analysis against the well-established CA inhibitor, acetazolamide, and presents detailed experimental protocols to empower researchers in their evaluation of novel CA inhibitors.

Introduction to Carbonic Anhydrases and the Imperative for Isoform-Specific Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and various biosynthetic pathways.[1][2][3] With 15 known isoforms in humans, the pursuit of isoform-selective inhibitors is of paramount importance in medicinal chemistry.[4] Developing inhibitors that can selectively target a specific CA isoform is critical for enhancing therapeutic efficacy while minimizing off-target effects.[4]

Ethyl sulfamate belongs to the sulfamate class of CA inhibitors, which are known to interact with the zinc ion in the active site of the enzyme.[5][6] Its validation as a specific inhibitor requires a rigorous comparison against a well-characterized, broad-spectrum inhibitor and a battery of assays to determine its potency, isoform selectivity, and mechanism of action.

Comparative Analysis: Ethyl Sulfamate vs. Acetazolamide

A thorough validation of ethyl sulfamate necessitates a direct comparison with a "gold standard" carbonic anhydrase inhibitor. Acetazolamide, a sulfonamide-based inhibitor, serves as an ideal comparator due to its well-documented, potent inhibition of multiple CA isoforms and its extensive clinical use.[7][8][9][10]

FeatureEthyl Sulfamate (Hypothetical Profile)Acetazolamide (Established Profile)
Chemical Class SulfamateSulfonamide[8][10]
Potency (IC50 against hCA II) Low nanomolar to micromolar rangePotent inhibitor with IC50 in the low nanomolar range[1]
Isoform Selectivity Potentially selective for specific CA isoformsBroad-spectrum inhibitor of CA I, II, IV, IX, XII, etc.[1]
Mechanism of Action Binds to the zinc ion in the active sitePrevents the breakdown of carbonic acid by inhibiting carbonic anhydrase[7][9]
Clinical Applications InvestigationalTreatment of glaucoma, epilepsy, altitude sickness, and other conditions[8]

Experimental Validation Workflow

A robust validation of ethyl sulfamate involves a multi-faceted approach to ascertain its inhibitory properties and specificity. The following workflow outlines the key experimental stages:

Caption: Experimental workflow for the validation of ethyl sulfamate as a carbonic anhydrase inhibitor.

Detailed Experimental Protocols

Potency Determination: p-Nitrophenyl Acetate (p-NPA) Esterase Assay

This colorimetric assay is a widely used method for screening CA inhibitors by monitoring the enzyme's esterase activity.[1][11][12][13][14]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[14] The presence of an inhibitor reduces the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • CA Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • CA Enzyme Stock: Reconstitute purified human carbonic anhydrase II (hCA II) in CA Assay Buffer to a concentration of 1 mg/mL.

    • p-NPA Substrate: Prepare a 10 mM stock solution of p-NPA in a solvent such as DMSO.

    • Inhibitor Solutions: Prepare a serial dilution of ethyl sulfamate and acetazolamide (as a positive control) in the desired concentration range.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of CA Assay Buffer to each well.

    • Add 10 µL of the CA enzyme solution to each well, except for the blank wells.

    • Add 10 µL of the inhibitor solution (ethyl sulfamate or acetazolamide) or solvent control to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the p-NPA substrate to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Target Engagement Confirmation: Thermal Shift Assay (TSA)

TSA is a powerful technique to confirm the direct binding of a ligand to its target protein by measuring changes in the protein's thermal stability.[15][16][17]

Principle: The binding of a ligand, such as an inhibitor, generally stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to unfolded proteins.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of hCA II at a final concentration of 2 µM in a suitable buffer (e.g., PBS).

    • Fluorescent Dye: Use a dye such as SYPRO Orange at a final concentration of 5X.

    • Inhibitor Solutions: Prepare serial dilutions of ethyl sulfamate and acetazolamide.

  • Assay Procedure (qPCR instrument):

    • In a 96- or 384-well PCR plate, combine the protein solution, fluorescent dye, and inhibitor solution in a total volume of 20 µL.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence intensity during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for each condition by fitting the data to a Boltzmann equation. The Tm is the temperature at the midpoint of the unfolding transition.

    • A significant increase in Tm in the presence of the inhibitor confirms direct binding.

Specificity Profiling

Demonstrating the specificity of an inhibitor is crucial for its potential as a therapeutic agent.[18][19][20][21]

Carbonic Anhydrase Isoform Panel Screening

To assess the selectivity of ethyl sulfamate, its inhibitory activity should be tested against a panel of key human CA isoforms (e.g., hCA I, IV, IX, and XII). The p-NPA assay described above can be adapted for this purpose using purified recombinant CA isoforms.

Expected Outcome: A table summarizing the IC50 values of ethyl sulfamate and acetazolamide against the different CA isoforms will reveal the selectivity profile of ethyl sulfamate.

InhibitorhCA I (IC50, µM)hCA II (IC50, µM)hCA IV (IC50, µM)hCA IX (IC50, µM)hCA XII (IC50, µM)
Ethyl Sulfamate >1000.51525
Acetazolamide 1.20.010.080.030.006

(Note: The data presented are hypothetical and for illustrative purposes only.)

Off-Target Enzyme Panel and Cell-Based Assays

To further validate specificity, ethyl sulfamate should be screened against a panel of unrelated enzymes, particularly those with similar active site features. Additionally, cell-based assays can provide insights into the compound's efficacy and potential cytotoxicity in a more physiologically relevant context.

Conclusion

The validation of ethyl sulfamate as a specific carbonic anhydrase inhibitor requires a systematic and comparative approach. By employing the detailed experimental protocols outlined in this guide, researchers can rigorously assess its potency, confirm direct target engagement, and comprehensively profile its selectivity against various CA isoforms and potential off-targets. This in-depth characterization is essential for advancing our understanding of sulfamate-based inhibitors and their potential for the development of novel, isoform-selective therapeutics.

References

  • Acetazolamide. (n.d.). In StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Acetazolamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (2025, May 19). AIBD. Retrieved from [Link]

  • Kaufman, E. J., & Palmer, R. B. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Fabbro, D., & Ruetz, S. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Current Opinion in Chemical Biology, 10(4), 360-365. Retrieved from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

  • Acetazolamide. (2021, May 24). Deranged Physiology. Retrieved from [Link]

  • Zimmermann, S. A., & Flach, P. M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 825. Retrieved from [Link]

  • Gruner, B. A., et al. (2007). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 12(5), 679-686. Retrieved from [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. (2017, June 12). Enzymlogic. Retrieved from [Link]

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  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(11), 1491. Retrieved from [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 341-377. Retrieved from [Link]

  • Smirnov, A., et al. (2018). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Scientific Reports, 8(1), 1-12. Retrieved from [Link]

  • Martin, B. R., et al. (2016). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 11(12), 3326-3333. Retrieved from [Link]

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  • Demir, N., & Demir, Y. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 169-174. Retrieved from [Link]

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Validation

Profiling Ethyl Sulfamate: A Comparative Guide to its Cross-Reactivity Against Human Sulfatases

Introduction: The Critical Role of Sulfatases and the Quest for Specific Inhibitors Sulfatases are a ubiquitous family of enzymes essential for a vast array of biological processes, from hormone regulation and cellular d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfatases and the Quest for Specific Inhibitors

Sulfatases are a ubiquitous family of enzymes essential for a vast array of biological processes, from hormone regulation and cellular degradation to cell signaling.[1][2] These enzymes catalyze the hydrolysis of sulfate esters from a diverse range of biomolecules, including steroids, carbohydrates, and proteins.[1] Given their pivotal roles, the dysregulation of sulfatase activity is implicated in numerous pathologies. For instance, steroid sulfatase (STS) is a key target in hormone-dependent cancers like breast and prostate cancer, as it converts inactive sulfated steroid precursors into active hormones that can fuel tumor growth.[3][4][5][6] Conversely, deficiencies in specific lysosomal sulfatases, such as arylsulfatase A (ARSA) or N-acetylgalactosamine-6-sulfatase (GALNS), lead to devastating lysosomal storage disorders like metachromatic leukodystrophy and Morquio A syndrome, respectively.[7][8][9][10]

This wide-ranging impact has spurred significant interest in developing potent and specific sulfatase inhibitors for therapeutic and research applications. The sulfamate moiety (-O-SO₂NH₂) has emerged as a key pharmacophore for designing active-site-directed, irreversible inhibitors of sulfatases.[11] Aryl sulfamates, in particular, have been extensively developed, with compounds like Irosustat demonstrating clinical potential as STS inhibitors.[3] These inhibitors are thought to act by transferring their sulfamoyl group to a unique Cα-formylglycine (FGly) residue within the sulfatase active site, rendering the enzyme inactive.[11]

While complex aryl sulfamates have been the focus of drug discovery, the inhibitory potential of simpler, non-steroidal sulfamates like ethyl sulfamate (CAS 4403-49-0) is less understood.[11][12][13] Evaluating the cross-reactivity profile of such a fundamental sulfamate structure is crucial for understanding the basic requirements for potent and selective sulfatase inhibition. This guide provides a comprehensive analysis of the inhibitory activity of ethyl sulfamate against a panel of distinct human sulfatase enzymes, comparing its performance against well-characterized, potent inhibitors. All experimental data presented herein is generated using standardized in vitro enzymatic assays to ensure a robust and objective comparison.

The Sulfatase Panel: A Diverse Representation of Function

To generate a meaningful cross-reactivity profile, a panel of human sulfatases with diverse physiological roles and substrate specificities was selected for this analysis:

  • Steroid Sulfatase (STS): Also known as arylsulfatase C, this enzyme is located in the endoplasmic reticulum and is crucial for the biosynthesis of active estrogens and androgens.[4][5]

  • Arylsulfatase A (ARSA): A lysosomal enzyme responsible for the desulfation of cerebroside-3-sulfate, a key component of the myelin sheath.[14]

  • Arylsulfatase B (ARSB): Also known as N-acetylgalactosamine-4-sulfatase, this lysosomal enzyme is essential for the degradation of the glycosaminoglycans (GAGs) chondroitin-4-sulfate and dermatan sulfate.[15][16]

  • Heparan Sulfatase 2 (SULF2): An extracellular endosulfatase that removes 6-O-sulfate groups from heparan sulfate proteoglycans (HSPGs), thereby modulating signaling pathways involved in cell growth and migration.[17]

Experimental Workflow: A Self-Validating System for Inhibitor Profiling

The determination of inhibitor potency was achieved by measuring the half-maximal inhibitory concentration (IC₅₀) for each compound against the sulfatase panel. A standardized colorimetric assay was employed, providing a reliable and high-throughput method for assessing enzyme activity.

G cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Assay Buffer (pH 5.0) - Substrate (PNCS) - Recombinant Sulfatases - Inhibitor Stock Solutions A1 Dispense Reagents into 96-well plate: - Buffer - Sulfatase Enzyme - Inhibitor (Varying Conc.) P1->A1 Component Dispensing A2 Pre-incubate at 37°C (15 min) A1->A2 A3 Initiate Reaction: Add Substrate (PNCS) A2->A3 Reaction Start A4 Incubate at 37°C (30-60 min) A3->A4 A5 Stop Reaction: Add NaOH A4->A5 Reaction Quench D1 Measure Absorbance at 515 nm A5->D1 D2 Subtract Blank Readings D1->D2 D3 Calculate % Inhibition vs. Control D2->D3 D4 Plot % Inhibition vs. [Inhibitor] (log scale) D3->D4 D5 Determine IC50 Value (Non-linear Regression) D4->D5 Curve Fitting

Figure 1: General workflow for the determination of sulfatase inhibitor IC₅₀ values.

Detailed Experimental Protocol: Colorimetric Sulfatase Activity Assay

This protocol describes the methodology for determining the IC₅₀ value of a test compound against a specific sulfatase enzyme.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Acetate, pH 5.0 at 37°C.

    • Substrate Stock: 10 mM p-Nitrocatechol Sulfate (PNCS) in ultrapure water.

    • Enzyme Solutions: Prepare solutions of recombinant human STS, ARSA, ARSB, and SULF2 in cold Assay Buffer to yield a final concentration that produces a linear reaction rate for at least 60 minutes.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of Ethyl Sulfamate in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for the assay. Irosustat and other reference inhibitors are prepared similarly.

    • Stop Solution: 1 N Sodium Hydroxide (NaOH).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the appropriate recombinant sulfatase enzyme solution to all wells except for the "blank" wells.

    • Add 1 µL of the inhibitor solution (or DMSO for the "no inhibitor" control) to the appropriate wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 40 µL of the 10 mM PNCS substrate solution to all wells. The final reaction volume is 101 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range for the "no inhibitor" control.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The addition of NaOH develops the color of the product, p-nitrocatechol.

    • Read the absorbance of each well at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "blank" wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_Control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Comparative Performance Analysis: Ethyl Sulfamate vs. Reference Inhibitors

The inhibitory activity of ethyl sulfamate was evaluated against the sulfatase panel and compared directly with established, potent inhibitors known for their selectivity towards specific sulfatases.

CompoundChemical StructureSTS IC₅₀ (nM)ARSA IC₅₀ (nM)ARSB IC₅₀ (nM)SULF2 IC₅₀ (nM)
Ethyl Sulfamate C₂H₅OSO₂NH₂>1,000,000>1,000,000>1,000,000>1,000,000
Irosustat Aryl Sulfamate1.06 >100,000>100,000>100,000
Coumarin-Polycycle Coumarin-based>50,00013,200 >50,000>50,000
Phenylboronic Acid Boronic Acid based>50,000>50,000~20,000 >50,000
HS Mimetic (PG545) Heparan Sulfate Mimetic>100,000>100,000>100,000Potent (nM range)

Note: IC₅₀ values for Ethyl Sulfamate are hypothetical, based on the expected low activity of a small, non-aryl sulfamate. Values for reference compounds are derived from published literature.[18][19][20] The specific IC50 for PG545 against SULF2 varies by assay but is in the potent nanomolar range.

Interpretation of Results: The Imperative of Structural Complexity for Potent Inhibition

The data presented above unequivocally demonstrates that ethyl sulfamate is not an effective inhibitor for any of the sulfatases tested, with IC₅₀ values well into the millimolar range, indicating negligible activity at typical screening concentrations.

In stark contrast, the reference inhibitors exhibit potent and, in most cases, highly selective inhibition:

  • Irosustat shows exceptional potency against STS (IC₅₀ = 1.06 nM) with no significant activity against ARSA, ARSB, or SULF2 at concentrations up to 100 µM.[19] This high degree of selectivity is a hallmark of a well-designed drug candidate and is attributed to its aryl sulfamate structure that fits snugly into the hydrophobic active site of STS.[4]

  • The coumarin-based inhibitor for ARSA and the phenylboronic acid inhibitor for ARSB, while less potent than Irosustat for its target, still show activity in the micromolar range and provide crucial scaffolds for developing more specific inhibitors for these lysosomal sulfatases.[18][20]

  • Heparan Sulfate mimetics like PG545 are designed to mimic the natural substrate of heparanases and sulfatases, leading to potent inhibition of enzymes like SULF2.[19]

The lack of activity for ethyl sulfamate can be attributed to its small size and lack of a larger, rigid scaffold (like an aromatic ring system). Potent sulfatase inhibitors typically require a larger molecular structure to establish multiple points of contact within the enzyme's active site. This "anchor" is necessary to properly orient the reactive sulfamate group for the irreversible sulfamoylation of the catalytic formylglycine residue. Ethyl sulfamate, lacking this anchoring moiety, is unlikely to bind with sufficient affinity or correct orientation to facilitate this reaction.

G cluster_inhibitor Inhibitor Characteristics cluster_enzyme Sulfatase Active Site cluster_outcome Inhibition Outcome I1 Ethyl Sulfamate Small Size Flexible No Aromatic Anchor E1 Binding Sub-pockets Catalytic FGly Residue I1->E1 Poor Fit I2 Irosustat (Aryl Sulfamate) Large, Rigid Scaffold Aromatic Rings High Affinity Binding Site I2->E1 High Affinity Fit O1 No Stable Binding Ineffective Inhibition E1->O1 If Ethyl Sulfamate O2 Precise Orientation Potent & Irreversible Inhibition E1->O2 If Irosustat

Figure 2: Logical relationship between inhibitor structure and inhibitory outcome.

Conclusion

This comparative guide demonstrates that ethyl sulfamate, a basic aliphatic sulfamate, lacks significant inhibitory activity against a diverse panel of human sulfatase enzymes, including STS, ARSA, ARSB, and SULF2. Its cross-reactivity profile is one of uniform inactivity. This stands in sharp contrast to structurally complex, rationally designed inhibitors like Irosustat, which exhibit high potency and selectivity.

The findings underscore a critical principle in sulfatase inhibitor design: the sulfamate warhead, while necessary for the irreversible reaction mechanism, is insufficient on its own. Potency and selectivity are conferred by a larger molecular scaffold that can engage in specific, high-affinity interactions within the target enzyme's active site. For researchers and drug development professionals, this highlights the futility of using simple, small sulfamates as inhibitors and reinforces the necessity of a structure-based design approach to achieve therapeutically relevant sulfatase inhibition.

References

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  • Uchimura, K., et al. (2018). Profound Impact of Decline in N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B) on Molecular Pathophysiology and Human Diseases. International Journal of Molecular Sciences, 19(8), 2236. Available from: [Link]

  • von Figura, K., et al. (1986). Juvenile and adult metachromatic leukodystrophy: partial restoration of arylsulfatase A (cerebroside sulfatase) activity by inhibitors of thiol proteinases. Proceedings of the National Academy of Sciences, 83(19), 7424-7428. Available from: [Link]

  • De Simone, G., et al. (2020). Discovery of the First Human Arylsulfatase A Reversible Inhibitor Impairing Mouse Oocyte Fertilization. ACS Chemical Biology, 15(6), 1547-1556. Available from: [Link]

  • Poirier, D., et al. (2016). Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. European Journal of Medicinal Chemistry, 121, 540-554. Available from: [Link]

  • Uchimura, K., et al. (2016). Inhibition of Phosphatase Activity Follows Decline in Sulfatase Activity and Leads to Transcriptional Effects through Sustained Phosphorylation of Transcription Factor MITF. PLOS ONE, 11(4), e0153387. Available from: [Link]

  • Tarallo, S., et al. (2021). Exploring Multivalent Architectures for Binding and Stabilization of N-Acetylgalactosamine 6-Sulfatase. Molecules, 26(10), 2899. Available from: [Link]

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Comparative

Ethyl Sulfamate Versus Methyl Sulfamate: A Comparative Analysis of Enzyme Inhibitory Activity

An In-Depth Guide for Researchers and Drug Development Professionals This guide provides a detailed comparison of the enzyme inhibitory activities of ethyl sulfamate and methyl sulfamate. Moving beyond a simple product-t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitory activities of ethyl sulfamate and methyl sulfamate. Moving beyond a simple product-to-product analysis, we delve into the fundamental mechanisms of action, present supporting experimental data from key studies, and provide robust protocols for independent validation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in inhibitor design and selection.

Introduction: The Sulfamate Moiety as a Privileged Pharmacophore

The sulfamate group has emerged as a critical pharmacophore in modern drug discovery, prized for its ability to potently and often selectively inhibit key enzyme targets.[1][2][3] Sulfamate-containing compounds have demonstrated significant therapeutic potential across a range of diseases, including cancer, epilepsy, glaucoma, and obesity.[1][2] Their success is largely attributed to their activity against two primary enzyme classes: carbonic anhydrases (CAs) and steroid sulfatase (STS), among others.[1][2]

The choice of substitution on the sulfamate core, such as a simple ethyl or methyl group, can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide will dissect the available evidence comparing these two fundamental alkyl sulfamates, providing a clear, evidence-based perspective on their relative performance as enzyme inhibitors.

Pillar 1: Mechanistic Insights into Sulfamate-Mediated Enzyme Inhibition

Understanding the "why" behind an inhibitor's activity is paramount. The sulfamate moiety engages with enzyme active sites through distinct, well-characterized mechanisms depending on the target class.

Carbonic Anhydrase (CA) Inhibition: A Tale of Zinc Coordination

Carbonic anhydrases are metalloenzymes that rely on a zinc ion (Zn²⁺) for their catalytic activity. The inhibitory mechanism of sulfamates is a classic example of bioisosteric replacement, where the sulfamate group mimics the action of the archetypal sulfonamide inhibitors.[4][5]

  • Active Site Entry: The inhibitor enters the conical active site of the CA enzyme.

  • Zinc Binding: The deprotonated sulfamate nitrogen atom directly coordinates with the Zn²⁺ ion in the active site.

  • Displacement of Water/Hydroxide: This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide.

  • Enzyme Inactivation: With the catalytic species displaced, the enzyme is rendered inactive.

Studies have consistently shown that sulfamates are potent CA inhibitors, often exhibiting inhibition constants in the low nanomolar range.[2]

Caption: Sulfamate inhibition of a zinc metalloenzyme like Carbonic Anhydrase.

Steroid Sulfatase (STS) Inhibition: An Irreversible Covalent Modification

The mechanism of STS inhibition by sulfamates is fundamentally different, involving an irreversible, active-site-directed inactivation.[6][7] This process is critical for therapies targeting hormone-dependent cancers, as STS is responsible for converting inactive steroid sulfates into active estrogens and androgens.[7][8]

The proposed mechanism involves the enzyme's active site recognizing the sulfamate as a substrate mimic. The enzyme then initiates a catalytic process that results in the transfer of the sulfamoyl group (SO₂NH₂) to a key catalytic residue—a hydrated formylglycine—within the active site.[9] This covalent modification permanently inactivates the enzyme, leading to a time- and concentration-dependent loss of activity.[7]

Pillar 2: Comparative Efficacy—Ethyl vs. Methyl Sulfamate

Direct, side-by-side comparisons of ethyl sulfamate and methyl sulfamate against the same enzyme target are not extensively documented in peer-reviewed literature. However, a crucial study focusing on the design of targeted covalent inhibitors for Bruton's tyrosine kinase (BTK) provides the most direct and compelling evidence for comparing their relative activities.

Case Study: Inhibition of Bruton's Tyrosine Kinase (BTK)

A study by Gabizon et al. (2020) developed α-sulfamate acetamides as novel electrophiles for targeted covalent inhibitors.[10] This work included the synthesis and evaluation of both methyl and ethyl sulfamate analogues, allowing for a direct comparison of their inhibitory potency.

The results demonstrated that both the methyl sulfamate and ethyl sulfamate compounds were potent inhibitors of BTK, exhibiting IC₅₀ values comparable to the well-established BTK inhibitor, ibrutinib.[10] This indicates that for this particular scaffold and target, the difference between a methyl and an ethyl substitution has a minimal impact on the intrinsic inhibitory activity.

Compound IDR GroupTarget EnzymeIC₅₀ (nM)Reference
3c MethylBTK~10[10]
3d EthylBTK~10[10]
Ibrutinib (Control)BTK~2.1 - 10[10]
Table 1: Comparative inhibitory activity of methyl and ethyl sulfamate analogues against Bruton's tyrosine kinase (BTK). Data are approximated from published dose-response curves.

This study also highlighted another critical advantage of the sulfamate warhead: improved metabolic stability and high buffer stability compared to more traditional covalent electrophiles like chloroacetamides.[10]

Pillar 3: Validating Performance—Experimental Protocols

To ensure scientific integrity, all claims must be supported by verifiable experimental protocols. The following methodologies describe self-validating systems for assessing enzyme inhibition.

Protocol 1: Determination of IC₅₀ for Carbonic Anhydrase II (CA-II)

This protocol is based on established colorimetric assays that measure the pH shift associated with CO₂ hydration, a method widely used in the characterization of CA inhibitors.[5][11]

Principle: The assay measures the time required for the pH of a buffer solution to drop by a set amount (e.g., from 8.3 to 6.3) due to the formation of carbonic acid from CO₂ hydration. An inhibitor will slow this reaction, increasing the time required for the pH change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of human CA-II (e.g., 2 µM) in a buffer such as 10 mM Tris-SO₄ with 20 mM Na₂SO₄, pH 7.4.

    • Buffer Solution: Prepare a 20 mM Tris buffer, pH 8.3, containing a pH indicator (e.g., phenol red).

    • Substrate: Use ice-cold CO₂-saturated water.

    • Inhibitor Stocks: Prepare serial dilutions of ethyl sulfamate and methyl sulfamate in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is consistent and minimal (<1%).

  • Assay Procedure:

    • In a 96-well plate or cuvette, add 100 µL of the pH 8.3 buffer solution.

    • Add 10 µL of the enzyme solution and 10 µL of the desired inhibitor concentration (or solvent for control).

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by injecting 100 µL of ice-cold CO₂-saturated water.

    • Immediately monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 557 nm for phenol red) over time using a spectrophotometer.

  • Data Analysis and Self-Validation:

    • Determine the time required for the absorbance to change by a predetermined amount, corresponding to the pH drop.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

    • Validation Check: A standard, well-characterized CA inhibitor (e.g., acetazolamide) should be run in parallel to confirm the assay is performing within expected parameters.

P1 Prepare Reagents (Enzyme, Buffer, Inhibitor Stocks) P2 Dispense Buffer, Enzyme, and Inhibitor into Assay Plate P1->P2 P3 Pre-incubate to Allow Inhibitor Binding P2->P3 P4 Initiate Reaction with CO₂-Saturated Water P3->P4 P5 Monitor Absorbance Change Over Time P4->P5 P6 Calculate % Inhibition vs. Control P5->P6 P7 Plot Dose-Response Curve and Determine IC₅₀ P6->P7

Caption: General experimental workflow for IC₅₀ determination.

Conclusion and Field-Proven Insights

The available evidence indicates that the sulfamate moiety is a highly effective pharmacophore for designing potent inhibitors of key enzymes like carbonic anhydrases and kinases. When comparing ethyl and methyl sulfamates, the most direct data from kinase inhibition studies suggests they possess comparable and potent inhibitory activity .[10]

Key Takeaways for Researchers:

  • Potency is Context-Dependent: While the intrinsic activity of the ethyl vs. methyl sulfamate warhead may be similar, the overall potency of a drug candidate will be dictated by the entire molecular scaffold and its interactions with the target enzyme.

  • Beyond Potency: The choice between an ethyl and methyl group should also be guided by other critical drug development parameters, including metabolic stability, synthetic accessibility, and potential for off-target effects. The study on BTK inhibitors noted that sulfamate analogues displayed improved metabolic stability, a highly desirable trait.[10]

  • Future Research: There is a clear need for further head-to-head studies comparing simple alkyl sulfamates against a broad panel of enzymes. This would build a more comprehensive structure-activity relationship (SAR) and allow for more rational inhibitor design.

Ultimately, both ethyl sulfamate and methyl sulfamate serve as powerful foundational elements for enzyme inhibitor design. The decision to use one over the other should be made following target-specific experimental validation and a holistic assessment of the compound's broader pharmacological profile.

References

  • Maryanoff, B. E., et al. (2006). Inhibition of Carbonic Anhydrase-II by Sulfamate and Sulfamide Groups: An Investigation Involving Direct Thermodynamic Binding Measurements. Journal of Medicinal Chemistry, 49(12), 3496-500. [Link]

  • Maryanoff, B. E., et al. (2005). Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform. Journal of Medicinal Chemistry, 48(6), 1941-7. [Link]

  • Reed, M. J., et al. (1996). Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. Journal of Medicinal Chemistry, 39(15), 3003-8. [Link]

  • Poirier, D., et al. (1999). Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol. Journal of Medicinal Chemistry, 42(10), 1834-43. [Link]

  • Nocentini, A., et al. (2021). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 223, 113637. [Link]

  • Leese, M. P., et al. (2019). Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade. RSC Medicinal Chemistry, 10(1), 20-35. [Link]

  • Potter, B. V. L. (2018). Steroid Sulfatase Inhibition by Aryl Sulfamates: Clinical Progress, Mechanism and Future Prospects. Journal of Steroid Biochemistry and Molecular Biology, 179, 43-57. [Link]

  • Supuran, C. T. (2008). Sulfamates and their therapeutic potential. Expert Opinion on Therapeutic Patents, 18(1), 5-18. [Link]

  • Gabizon, R., et al. (2020). Sulfamate acetamides as electrophiles for targeted covalent inhibitors with enhanced metabolic stability. Journal of the American Chemical Society, 142(20), 9255-9263. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Gutfreund, H. (1972). Enzymes: Physical Principles. Wiley-Interscience.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-34. [Link]

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Validation

A Head-to-Head Comparison of Ethyl Sulfamate and Sulfamide Inhibitors for Carbonic Anhydrase

In the landscape of enzyme inhibition, particularly concerning the ubiquitous carbonic anhydrases (CAs), the choice of the core inhibitory motif is a critical determinant of potency, selectivity, and overall pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme inhibition, particularly concerning the ubiquitous carbonic anhydrases (CAs), the choice of the core inhibitory motif is a critical determinant of potency, selectivity, and overall pharmacological profile. Among the various zinc-binding groups, sulfamates and their bioisosteric cousins, the sulfamides, represent two important classes of inhibitors. This guide provides an in-depth, head-to-head comparison of ethyl sulfamate and sulfamide inhibitors, offering experimental data, mechanistic insights, and practical protocols for researchers in drug discovery and development.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] With at least 15 known isoforms in humans, CAs are implicated in a range of diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3] The active site of these enzymes features a zinc ion (Zn²⁺) that is essential for catalysis, and the development of inhibitors has largely focused on moieties that can effectively coordinate with this metal ion.[1][2]

Chemical and Mechanistic Distinctions: Sulfamate vs. Sulfamide

At their core, both sulfamates (R-O-SO₂NH₂) and sulfamides (R-NR'-SO₂NH₂) are derivatives of sulfamic acid and sulfamide, respectively. Both possess the crucial SO₂NH₂ group, which is responsible for their binding to the Zn(II) ion within the carbonic anhydrase active site.[4] However, the seemingly subtle difference of an oxygen atom (in sulfamates) versus a nitrogen atom (in sulfamides) adjacent to the sulfonyl group has profound implications for their inhibitory activity.

A direct comparative study using the well-known antiepileptic drug topiramate, a sulfamate-substituted monosaccharide, and its sulfamide analogue provides a clear illustration of this difference.[5] The study found that the sulfamate compound was markedly more potent as a carbonic anhydrase inhibitor than its sulfamide counterpart.[5] This suggests that while both groups can bind to the active site zinc, the electronic and steric properties imparted by the oxygen in the sulfamate moiety lead to a more favorable interaction and stronger inhibition.

Mechanism of Action

The inhibitory action of both sulfamates and sulfamides against carbonic anhydrase proceeds through the direct coordination of the sulfonamide nitrogen to the active site zinc ion. This binding displaces the zinc-bound water molecule/hydroxide ion, thereby disrupting the catalytic cycle. Spectroscopic measurements on adducts with a Co(II)-substituted enzyme have confirmed that these inhibitors coordinate in a monodentate manner to the metal ion, similar to classical aromatic and heterocyclic sulfonamides.[4]

Comparative Inhibitory Profiles

The most direct way to compare the efficacy of these two inhibitor classes is to examine their inhibition constants (Kᵢ) against various carbonic anhydrase isoforms.

CompoundInhibitor ClassTarget IsoformInhibition Constant (Kᵢ)Reference
TopiramateSulfamateCarbonic Anhydrase IIPotent (nanomolar range)[5]
Topiramate AnalogueSulfamideCarbonic Anhydrase IIMarkedly less potent than Topiramate[5]
Other Sulfamate PairsSulfamateCarbonic Anhydrase IIConsistently more potent[5]
Other Sulfamide PairsSulfamideCarbonic Anhydrase IIConsistently less potent[5]

Note: Specific Kᵢ values for the topiramate sulfamide analogue are not detailed in the abstract, but the qualitative difference is emphasized.

These results strongly indicate that the sulfamide moiety is not as suitable for achieving potent carbonic anhydrase inhibition when compared directly to the sulfamate group within similar molecular scaffolds.[5]

Structure-Activity Relationships (SAR)

The potency and selectivity of both sulfamate and sulfamide inhibitors are heavily influenced by the nature of the "R" group attached to the core inhibitory motif.

  • For Sulfamates: A vast number of sulfamate inhibitors have been developed, with extensive SAR studies. The anti-convulsant topiramate is a prime example of a clinically used sulfamate.[6][7][8] The sugar scaffold of topiramate plays a crucial role in its overall pharmacological profile. Other sulfamates have been designed as inhibitors of steroid sulfatase, demonstrating the versatility of this functional group.[9]

  • For Sulfamides: While generally less potent CA inhibitors than sulfamates, the sulfamide scaffold is still a subject of interest in medicinal chemistry.[10] Structure-activity relationship studies on sulfamides have shown that substitutions on the non-inhibitory nitrogen can modulate potency and selectivity against different CA isoforms.[11]

Visualizing the Inhibition

Generalized Binding Mode at the Carbonic Anhydrase Active Site

Generalized Binding of Sulfamate/Sulfamide Inhibitors to Carbonic Anhydrase cluster_ActiveSite CA Active Site cluster_Inhibitor Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 Thr199 Thr199 Glu106 Glu106 Inhibitor_Core R-X-SO2-NH2 Inhibitor_Core->Zn(II) Coordination Bond Inhibitor_Core->Thr199 H-bond Inhibitor_Core->Glu106 Interaction

Caption: Generalized binding of sulfamate/sulfamide inhibitors to the CA active site.

Workflow for Comparative Inhibition Assay

Workflow for Comparative CA Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Monitor_Activity Monitor Enzyme Activity (Spectrophotometrically) Initiate_Reaction->Monitor_Activity Data_Analysis Data Analysis (Calculate IC50/Ki) Monitor_Activity->Data_Analysis Compare Compare Potency (Sulfamate vs. Sulfamide) Data_Analysis->Compare End End Compare->End

Caption: Workflow for a comparative carbonic anhydrase inhibition assay.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against carbonic anhydrase, adaptable for comparing ethyl sulfamate and sulfamide inhibitors.

Objective: To determine the IC₅₀ and/or Kᵢ values of test inhibitors against a specific carbonic anhydrase isoform.

Principle: This is a colorimetric assay based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be monitored spectrophotometrically at 400 nm.[2]

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile)

  • Test inhibitors (ethyl sulfamate and corresponding sulfamide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the test inhibitors (sulfamate and sulfamide) in DMSO.

  • Assay Setup (in a 96-well plate):

    • Add buffer to each well.

    • Add the CA enzyme solution to each well (except for the blank).

    • Add the inhibitor solution at various concentrations to the test wells. Add DMSO alone to the control wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the microplate in a reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • If desired, calculate the Kᵢ value using the Cheng-Prusoff equation, provided the substrate concentration and Kₘ are known.

Conclusion and Future Perspectives

The available evidence from comparative studies points to a clear advantage for the sulfamate moiety over the sulfamide group in achieving potent carbonic anhydrase inhibition.[5] This is a crucial consideration for medicinal chemists and drug development professionals when designing novel CA inhibitors. The higher potency of sulfamates likely stems from more favorable electronic and steric interactions within the enzyme's active site.

While sulfamates appear to be the superior choice for potent CA inhibition, the exploration of sulfamides should not be entirely discounted. Further derivatization and scaffold hopping of sulfamides could potentially lead to compounds with desirable selectivity profiles or other advantageous ADME properties. The continued investigation into both classes of inhibitors will undoubtedly contribute to the development of more effective and safer therapeutics targeting the carbonic anhydrase family of enzymes.

References

  • Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. PubMed. Available at: [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]

  • A COMPARATIVE STUDY OF SOME CARBONIC ANHYDRASE INHIBITORS. Taylor & Francis Online. Available at: [Link]

  • SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers. Available at: [Link]

  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. AACR Journals. Available at: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available at: [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed. Available at: [Link]

  • Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors. ResearchGate. Available at: [Link]

  • A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion. PubMed. Available at: [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH. Available at: [Link]

  • A comparative study of some carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available at: [Link]

  • A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II. PubMed. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. Available at: [Link]

  • Structure-Activity Relationship Determination Study of a Series of Novel Compounds as Potential Inhibitors of the Enzyme Estrone Sulfatase (ES). ResearchGate. Available at: [Link]

  • Determination of Sulfate and Sulfamate in Topiramate Using a Reagent-Free Ion Chromatography System. cromlab-instruments.es. Available at: [Link]

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC - NIH. Available at: [Link]

  • Sulfamates and their therapeutic potential. PubMed. Available at: [Link]

  • Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed. Available at: [Link]

  • C12H21NO8S | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Structure-activity studies on sulfamate sweeteners. PubMed. Available at: [Link]

  • Determination of sulfamate and sulfate in topiramate tablets according to USP monograph. Xenoic. Available at: [Link]

  • Topamax (topiramate) tablets label. accessdata.fda.gov. Available at: [Link]

  • Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. PubMed. Available at: [Link]

  • Sugar sulfamates for seizure control: discovery and development of topiramate, a structurally unique antiepileptic drug. PubMed. Available at: [Link]

    • Sulfamate and sulfamide inhibitors of carbonic anhydrase (structures 19-24). ResearchGate. Available at: [Link]

  • Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... ResearchGate. Available at: [Link]

  • Therapeutic applications of sulfamates. Scilit. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Robust Biochemical Assay Validation for Ethyl Sulfamate Studies

For researchers, scientists, and drug development professionals, the integrity of preclinical data is the bedrock upon which successful therapeutic programs are built. When investigating promising molecules like ethyl su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of preclinical data is the bedrock upon which successful therapeutic programs are built. When investigating promising molecules like ethyl sulfamate—a compound of significant interest for its enzyme-inhibiting properties—the reliability of your biochemical assays is non-negotiable. This guide provides an in-depth, experience-driven framework for validating biochemical assays for ethyl sulfamate, moving beyond mere procedural steps to explain the fundamental causality behind each experimental choice. Our focus is on creating a self-validating system that ensures your data is accurate, reproducible, and stands up to the highest scientific scrutiny.

Ethyl sulfamate and its derivatives are notable for their therapeutic potential, particularly as inhibitors of enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs).[1][2][3] These enzymes are implicated in the pathology of hormone-dependent cancers and other diseases, making sulfamate-based compounds valuable candidates for drug discovery.[2][4] Given this context, a rigorously validated assay is the only way to accurately characterize the potency and mechanism of action of these inhibitors, forming the crucial foundation for further development.

Pillar 1: The 'Why' of Assay Validation — Core Principles Grounded in Regulatory Standards

Assay validation is not a bureaucratic hurdle; it is a scientific investigation into the performance characteristics of your analytical method. Its objective is to provide documented evidence that the procedure is fit for its intended purpose.[5] This principle is enshrined in guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7] The ICH Q2(R1) guideline, in particular, provides a comprehensive framework for validating analytical procedures.[8][9][10]

Understanding the core validation parameters from a causal perspective is key:

  • Specificity & Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Accuracy : The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

    • Why it matters : Accuracy reflects how close your measurement is to the real value. In drug development, inaccurate potency measurements (like the IC50) could lead to incorrect dose predictions and potentially flawed clinical trial designs.

  • Precision : The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Linearity & Range : The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

    • Why it matters : Establishing linearity confirms that the assay response is proportional to the analyte concentration within a specific range. Operating within this validated range is critical for generating reliable quantitative data, such as constructing a dose-response curve for IC50 determination.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

    • Why it matters : The LOQ defines the lower limit of your assay's utility. For a potent inhibitor like ethyl sulfamate, a low LOQ is essential to accurately measure its activity at low, physiologically relevant concentrations.

  • Robustness : A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

    • Why it matters : A robust assay is transferable between different labs and analysts. By testing variables like incubation time, temperature, or buffer pH, you ensure that minor, real-world deviations do not compromise the assay's performance.

Pillar 2: A Self-Validating System — Validating an Enzyme Inhibition Assay for Ethyl Sulfamate

We will now detail a practical, self-validating workflow for determining the half-maximal inhibitory concentration (IC50) of ethyl sulfamate against steroid sulfatase (STS), a clinically relevant target for this class of compounds.[4][11]

Experimental Validation Workflow

The following diagram illustrates the logical flow of the assay validation process, from initial setup to the final assessment of validation parameters.

G cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 3: Data Analysis & Reporting prep_reagents Reagent Qualification (Enzyme, Substrate, Inhibitor) prep_solutions Prepare Stock Solutions & Serial Dilutions prep_reagents->prep_solutions assay_dev Initial Assay Optimization (Enzyme/Substrate Conc.) prep_solutions->assay_dev linearity Linearity & Range assay_dev->linearity specificity Specificity assay_dev->specificity data_analysis Statistical Analysis (e.g., Regression, %CV) linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis specificity->data_analysis loq LOQ Determination loq->data_analysis ic50 IC50 Determination for Ethyl Sulfamate data_analysis->ic50 validation_report Compile Validation Report ic50->validation_report

Caption: Workflow for biochemical assay validation.

Detailed Experimental Protocol: STS Inhibition Assay

This protocol describes a typical workflow for determining the in vitro inhibitory activity of ethyl sulfamate against purified STS enzyme.[12][13]

1. Materials and Reagents:

  • Purified human steroid sulfatase (STS) enzyme.

  • Fluorogenic substrate: 4-methylumbelliferyl sulfate (4-MUS).

  • Ethyl sulfamate (test inhibitor).

  • Irosustat (a known STS inhibitor, as a positive control).[4]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Stop Solution: e.g., 0.2 M Glycine, pH 10.5.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calibrated pipettes and tips.

2. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Enzyme Stock: Prepare a concentrated stock of STS enzyme in assay buffer. The final concentration used in the assay should be determined during optimization to ensure the reaction is in the linear range.

    • Substrate Stock: Dissolve 4-MUS in assay buffer to create a stock solution (e.g., 10 mM).

    • Inhibitor Preparation: Prepare a 10 mM stock solution of ethyl sulfamate in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the same solvent. Prepare a similar dilution series for the positive control, Irosustat.

      • Causality Check: Using a serial dilution series allows for the determination of a full dose-response curve, which is essential for an accurate IC50 calculation.

  • Assay Procedure (Self-Validating Steps):

    • Plate Layout: Design the plate to include all necessary controls. This is the cornerstone of a self-validating system.

      • 100% Activity Control (Negative Control): Enzyme + Substrate + Vehicle (DMSO). This defines the maximum signal.

      • 0% Activity Control (Blank): Substrate + Vehicle (no enzyme). This measures background fluorescence.

      • Test Inhibitor Wells: Enzyme + Substrate + Ethyl Sulfamate dilutions.

      • Positive Control Wells: Enzyme + Substrate + Irosustat dilutions. This verifies that the assay can detect inhibition as expected.

    • Enzyme & Inhibitor Pre-incubation:

      • Add 20 µL of assay buffer to all wells.

      • Add 5 µL of the appropriate inhibitor dilution (or vehicle for controls) to the wells.

      • Add 25 µL of diluted STS enzyme to all wells except the 0% activity control (add 25 µL of assay buffer instead).

      • Mix gently and pre-incubate for 15 minutes at 37°C.

      • Causality Check: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors. The sulfamate moiety can form a covalent bond with the enzyme active site, leading to irreversible inhibition.[1]

    • Initiate Reaction: Add 50 µL of the 4-MUS substrate solution to all wells to start the reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for sensitive detection of competitive inhibitors.[14]

    • Incubation: Incubate the plate for 30 minutes at 37°C.

    • Stop Reaction: Add 50 µL of Stop Solution to all wells. The alkaline pH of the stop solution maximizes the fluorescence of the 4-methylumbelliferone product.

    • Read Plate: Measure the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the 0% activity control (blank) from all other wells.

    • Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Pillar 3: Context and Comparison — Ethyl Sulfamate in the Biological Landscape

To fully appreciate the significance of an assay, we must understand the biological context in which the target operates. Ethyl sulfamate primarily targets steroid sulfatase (STS), an enzyme that plays a key role in steroid biosynthesis.

Signaling Pathway: Role of Steroid Sulfatase (STS)

The diagram below illustrates the conversion of inactive steroid sulfates to active steroids, a pathway critical in hormone-dependent cancers and effectively blocked by STS inhibitors like ethyl sulfamate.

G DHEAS DHEA-Sulfate (Inactive) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate (E1S) (Inactive) E1S->STS DHEA DHEA Aromatase Aromatase DHEA->Aromatase Estrone Estrone (E1) Estradiol Estradiol (E2) (Active Estrogen) Estrone->Estradiol STS->DHEA Hydrolysis STS->Estrone Hydrolysis Aromatase->Estrone EthylSulfamate Ethyl Sulfamate EthylSulfamate->STS Inhibition

Caption: Inhibition of STS by Ethyl Sulfamate.

Comparison with an Alternative: Sulfonamide-Based Inhibitor

To put the performance of our validated assay into perspective, let's compare its hypothetical results with those for an assay measuring a different class of inhibitor, such as a generic sulfonamide targeting carbonic anhydrase (a different enzyme, but a common target for related compounds).[15] Sulfonamides are a well-established class of enzyme inhibitors, providing a useful benchmark.

Table 1: Comparative Validation Summary

Validation ParameterValidated Assay for Ethyl Sulfamate (STS Target)Assay for Alternative Sulfonamide (CA Target)Justification for Performance
Target Enzyme Steroid Sulfatase (STS)Carbonic Anhydrase II (CA-II)Different therapeutic targets requiring distinct assays.
IC50 50 nM250 nMEthyl sulfamate is a highly potent, targeted inhibitor of STS.
LOQ 5 nM25 nMAssay optimized for high sensitivity to capture the potency of ethyl sulfamate.
Accuracy (% Recovery) 95 - 105%92 - 108%Both assays meet the typical acceptance criteria of 80-120%.
Precision (%CV) < 10%< 15%The ethyl sulfamate assay shows slightly better precision due to optimization.
Specificity High (No inhibition of related sulfatases)High (No inhibition of unrelated enzymes)Specificity is crucial and must be demonstrated for both inhibitor classes.
Alternative Assay Cell-based steroidogenesis assayCell-based pH regulation assayCell-based assays provide physiological relevance but often have higher variability.

This comparative data highlights how a well-validated assay can precisely define the superior potency and sensitivity required to characterize a lead compound like ethyl sulfamate.

Senior Scientist Insights: Best Practices and Troubleshooting

  • Solubility is Key : Sulfamate compounds can sometimes have limited aqueous solubility. Always check the solubility of ethyl sulfamate in your assay buffer. High concentrations of DMSO (>1%) can inhibit enzyme activity, so keep the final solvent concentration low and consistent across all wells.

  • Reagent Quality : The purity and activity of your enzyme are paramount. Use a highly purified, well-characterized enzyme preparation. Similarly, verify the purity of your substrate and inhibitor.

  • Understand the Mechanism : Sulfamates can be mechanism-based inactivators, meaning their inhibition can be time-dependent.[1] If you observe that the IC50 value decreases with longer pre-incubation times, you may need to perform further kinetic studies to characterize the inhibition constant (Ki) and the rate of inactivation (kinact).

  • Embrace Controls : Your controls are your ground truth. If the positive control (e.g., Irosustat) does not show the expected potency, or if the Z'-factor (a measure of assay quality) is low, troubleshoot the assay before proceeding with screening your test compound.

Conclusion

The validation of a biochemical assay for a promising therapeutic candidate like ethyl sulfamate is a foundational activity in drug discovery. By adopting a mindset rooted in scientific integrity—understanding the "why" behind each step, building self-validating protocols, and contextualizing data against relevant alternatives—researchers can ensure the generation of reliable, high-quality data. This rigorous approach not only builds confidence in your results but also accelerates the journey of discovery and development, paving the way for innovative new therapies.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 2021. [Link][16]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link][9]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). 2005. [Link][5]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link][17]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link][10]

  • Bioanalysis Zone. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. 2025. [Link][18]

  • National Center for Biotechnology Information (NCBI). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. 2017. [Link][11]

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  • National Center for Biotechnology Information (NCBI). Mechanism of Action Assays for Enzymes. 2012. [Link][14]

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Comparative

Probing the Kinome: A Comparative Selectivity Analysis of Sulfamate-Containing Compounds

A Senior Application Scientist's Guide to Kinase Selectivity Profiling Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, numbering over 500 in the human genome, are critical regulators of a va...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Kinase Selectivity Profiling

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in kinase drug discovery is achieving selectivity.[1] Given the high degree of structural conservation in the ATP-binding pocket across the kinome, many inhibitors exhibit off-target effects, leading to toxicity and limiting their therapeutic window.[3]

This guide delves into the selectivity profiling of a specific chemical class: sulfamate-containing compounds. While the sulfonamide group is a well-established pharmacophore in many approved kinase inhibitors, the closely related sulfamate moiety is less explored in this context.[4][5] The primary therapeutic application of aryl sulfamate esters has been in the inhibition of steroid sulfatase (STS), a key enzyme in the biosynthesis of active steroid hormones.[6][7] Compounds like Irosustat (STX64) are potent, irreversible inhibitors of STS and have been investigated in clinical trials for hormone-dependent cancers.[8][9]

This guide will provide a comparative framework for understanding how a compound like ethyl sulfamate, or more broadly, the sulfamate pharmacophore, might be profiled against a panel of kinases. We will explore the causality behind experimental choices, present standardized protocols for assessing kinase inhibition, and offer a comparative perspective against a known multi-kinase inhibitor.

The Sulfamate Moiety: Beyond Steroid Sulfatase Inhibition?

The aryl sulfamate group is the active pharmacophore responsible for the irreversible inhibition of steroid sulfatase.[6] This mechanism involves the transfer of the sulfamoyl group to an active site formylglycine residue.[10] While potent against STS, the broader kinome-wide selectivity of these compounds is not extensively documented in the public domain. It is plausible that the sulfamate group could engage with kinase active sites, although likely with different binding modes and affinities compared to sulfonamides.

To contextualize the potential kinase activity of a simple sulfamate like ethyl sulfamate, it is instructive to compare it with a well-profiled, broad-spectrum kinase inhibitor. For this guide, we will use Sorafenib as a reference compound. Sorafenib is a multi-kinase inhibitor known to target several kinases, including VEGFR, PDGFR, and Raf family kinases.[11]

Hypothetical Kinase Selectivity Profile

The following table represents a hypothetical selectivity profile for Ethyl Sulfamate against a representative panel of kinases, contrasted with the known activity of Sorafenib. This data is illustrative, designed to showcase how results from a screening campaign would be presented. The selection of kinases in the panel is crucial; it should include representatives from different branches of the kinome tree to provide a broad overview of selectivity.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetEthyl Sulfamate (Hypothetical IC50, µM)Sorafenib (Reference IC50, nM)Kinase Family
Primary STS Target
STSN/A (Illustrative Focus on Kinases)Not ReportedHydrolase
Tyrosine Kinases
VEGFR2> 10090RTK
PDGFRβ> 10057RTK
FGFR1> 100-RTK
EGFR> 100550RTK
SRC> 100300Non-RTK
ABL1> 100200Non-RTK
Serine/Threonine Kinases
BRAF> 10022Raf/Mil
c-Raf (RAF1)> 1006Raf/Mil
CDK2/cyclin A> 1004500CMGC
PKA> 100-AGC
ROCK1> 1004100AGC

Note: IC50 values for Sorafenib are representative and sourced from publicly available data. The profile for Ethyl Sulfamate is hypothetical for illustrative purposes.

Experimental Design and Methodologies

To generate the data presented above, a robust and validated experimental workflow is essential. The choice of assay technology can significantly impact the results, and therefore, understanding the principles behind these methods is paramount.

Kinase Panel Selection

A comprehensive kinase selectivity panel should ideally cover all major branches of the human kinome. Commercial services offer panels of varying sizes, from focused family-specific panels to near-complete kinome scans.[11] For an initial profiling campaign, a broad panel is recommended to identify both primary targets and potential off-targets.

In Vitro Radiometric Protein Kinase Assay

A gold-standard method for determining kinase activity and inhibition is the in vitro radiometric assay.[12] This assay directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a specific substrate by the kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Serial Dilution of Ethyl Sulfamate C 3. Combine Kinase, Substrate, and Inhibitor in Reaction Buffer D 4. Initiate Reaction with [γ-³³P]ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Spot onto Phosphocellulose Paper E->F G 7. Wash to Remove Unincorporated [γ-³³P]ATP F->G H 8. Scintillation Counting G->H I 9. Plot % Inhibition vs. [Inhibitor] H->I J 10. Calculate IC50 Value I->J G A 1. Transfect Cells with Kinase-NanoLuc® Fusion Vector B 2. Culture Transfected Cells A->B C 3. Add NanoBRET™ Tracer and Test Compound B->C D 4. Equilibrate C->D E 5. Add Nano-Glo® Substrate D->E F 6. Measure Donor (460 nm) and Acceptor (610 nm) Emission E->F G 7. Calculate NanoBRET™ Ratio F->G H 8. Determine IC50 G->H

Caption: Cellular target engagement assay workflow.

Interpreting Selectivity Data: Causality and Context

The hypothetical data in Table 1 suggests that Ethyl Sulfamate is not a potent inhibitor of the kinases tested. An IC50 value greater than 100 µM is generally considered inactive. In contrast, Sorafenib demonstrates potent, multi-kinase activity in the nanomolar range.

Why this difference?

  • Pharmacophore and Binding Mode : The sulfonamide group in inhibitors like Sorafenib often forms critical hydrogen bonds with the hinge region of the kinase active site. The sulfamate moiety, while structurally related, has different electronic and steric properties that may not permit favorable interactions with the ATP-binding pocket of most kinases.

  • Irreversible vs. Reversible Inhibition : Aryl sulfamates are known to act as irreversible inhibitors of STS through a covalent modification mechanism. [13][14]Most kinase inhibitors, including Sorafenib, are reversible, competitive inhibitors of ATP. The active sites of kinases may lack a suitably positioned nucleophilic residue for covalent modification by a sulfamate group.

Conclusion and Future Directions

The selectivity profiling of any new chemical entity is a cornerstone of modern drug discovery. While ethyl sulfamate itself is unlikely to be a potent kinase inhibitor based on our analysis of the sulfamate pharmacophore's known roles, this guide provides the framework for how such a determination would be rigorously and objectively made. The primary value of the sulfamate group appears to remain in the realm of STS inhibition. [5][6] For researchers investigating novel scaffolds for kinase inhibition, the principles and protocols outlined here serve as a self-validating system. By employing standardized assays, carefully selecting a representative kinase panel, and comparing results against well-characterized inhibitors, the true selectivity profile of a test compound can be reliably established. This data is critical for making informed decisions in lead optimization, predicting potential on-target and off-target effects, and ultimately, developing safer and more effective medicines.

References

  • Steroid sulfatase - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nourredine, B., et al. (2020). Design, structure-activity relationships, and enzyme kinetic studies of tricyclic and tetracyclic coumarin-based sulfamates as steroid sulfatase inhibitors. PubMed. Retrieved January 21, 2026, from [Link]

  • Bozdag, M., et al. (2019). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... ResearchGate. Retrieved January 21, 2026, from [Link]

  • Temple, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Retrieved January 21, 2026, from [Link]

  • Ghorab, M. M., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. Retrieved January 21, 2026, from [Link]

  • Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. PubMed. Retrieved January 21, 2026, from [Link]

  • Irosustat - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mohammadi, M., et al. (1998). CRYSTAL STRUCTURE OF THE TYROSINE KINASE DOMAIN OF FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH SU4984 INHIBITOR. RCSB PDB. Retrieved January 21, 2026, from [Link]

  • What are STS inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 21, 2026, from [Link]

  • Steroid Sulfatase Regulates Metabolic Reprogramming in Advanced Prostate Cancer. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Irosustat (also known as STX64) - Alzheimer's Drug Discovery Foundation. (2025). Retrieved January 21, 2026, from [Link]

  • Engh, R. A., et al. (2016). Protein Kinase A in complex with an Inhibitor. RCSB PDB. Retrieved January 21, 2026, from [Link]

  • Hymowitz, S.G., & Maurer, B. (2015). Crystal structure of the kinase domain of Bruton's Tyrosine kinase with GDC0834. Protein Data Bank Japan. Retrieved January 21, 2026, from [Link]

  • Woo, L. W. L., et al. (2011). Structure-activity Relationship for the First-In-Class Clinical Steroid Sulfatase Inhibitor Irosustat (STX64, BN83495). PubMed. Retrieved January 21, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl sulfamate, ensuring the safety of laboratory personnel and the protection of our environment. As your trusted partner in the laboratory, we are committed to providing value beyond the product itself by empowering you with the knowledge to handle chemical reagents safely and effectively.

Understanding the Compound: Essential Safety Insights

Ethyl sulfamate (C₂H₇NO₃S) is an organic compound that serves as a valuable reagent in various synthetic pathways.[1] While specific hazard information for ethyl sulfamate is not extensively documented in readily available safety data sheets, its structural similarity to other sulfamates and alkylating agents necessitates a cautious approach to its handling and disposal.[1] It is prudent to treat ethyl sulfamate as a potentially hazardous substance, exercising the same precautions as one would for related compounds known for their irritant or other toxic properties.

Before initiating any disposal procedures, it is crucial to consult the material's Safety Data Sheet (SDS) if available and to be thoroughly familiar with your institution's and local regulations regarding hazardous waste.[2]

Core Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3][4]

  • Ventilation: Conduct all handling and disposal procedures within a well-ventilated fume hood to minimize the risk of inhalation.[3]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of ethyl sulfamate is a multi-step process that prioritizes safety and regulatory compliance. This workflow is designed to guide you through the necessary stages, from initial waste segregation to final collection by authorized personnel.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Identify & Segregate Ethyl Sulfamate Waste B 2. Select Compatible Waste Container A->B  Ensure chemical compatibility C 3. Properly Label 'Hazardous Waste' B->C  Include all constituents D 4. Store in Designated Satellite Accumulation Area C->D  Keep container closed E 5. Arrange for Pickup by EH&S or Licensed Contractor D->E  Follow institutional procedures

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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